Ethyl 2-amino-4-thiazoleacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNGLYXRFCPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201389 | |
| Record name | Ethyl 2-aminothiazol-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53266-94-7 | |
| Record name | Ethyl 2-amino-4-thiazoleacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53266-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-aminothiazol-4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053266947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-aminothiazol-4-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-aminothiazol-4-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-aminothiazol-4-acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA52G9LVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the structure of Ethyl 2-amino-4-thiazoleacetate?
An In-Depth Technical Guide to Ethyl 2-amino-4-thiazoleacetate: Structure, Synthesis, and Applications
Abstract
This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a multitude of biologically active molecules. Its structure, centered around a 2-aminothiazole core, imparts unique chemical properties that have been exploited extensively in pharmaceutical and agrochemical research. This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it details a representative synthetic protocol and explores its versatile applications, particularly its role as a key intermediate in the development of cephalosporin antibiotics and novel anticancer agents. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chemical entity.
Introduction: The Significance of a Privileged Scaffold
In the field of medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear recurrently in the architecture of successful therapeutic agents. The 2-aminothiazole nucleus is a prime example of such a scaffold, renowned for its ability to interact with a wide array of biological targets.[1][2] this compound (EATA) is a highly versatile derivative of this core structure, valued as a key intermediate and building block in organic synthesis.[1][3][4] Its strategic combination of a reactive amino group, a chelating thiazole ring, and a modifiable ester functional group makes it an indispensable tool for constructing complex molecules, from life-saving antibiotics to targeted cancer therapies and advanced agrochemicals.[1][3][4]
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's identity and intrinsic properties is the foundation of its effective application. This chapter elucidates the structural and physical characteristics of this compound.
Chemical Identity
To avoid ambiguity in research and manufacturing, EATA is identified by several names and registry numbers.
| Identifier | Value |
| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate[5] |
| Common Synonyms | Ethyl (2-Amino-4-thiazolyl)acetate, (2-Amino-4-thiazolyl)acetic acid ethyl ester[5][6] |
| CAS Number | 53266-94-7[4] |
| Molecular Formula | C₇H₁₀N₂O₂S[4] |
| Molecular Weight | 186.23 g/mol [4][5] |
| InChI Key | SHQNGLYXRFCPGZ-UHFFFAOYSA-N |
| SMILES String | CCOC(=O)Cc1csc(N)n1 |
Structural Elucidation
The structure of this compound is composed of three key functional regions:
-
The Thiazole Ring : A five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This ring system is electron-rich and capable of various chemical transformations and biological interactions, contributing significantly to the biological activity of its derivatives.[1][4]
-
The 2-Amino Group : An exocyclic amino group attached to the C2 position of the thiazole ring. This group is a key nucleophilic center and a hydrogen bond donor, crucial for its role in enzymatic interactions and as a reactive handle in multi-step syntheses.
-
The 4-Ethylacetate Group : An ethyl ester of an acetic acid moiety linked to the C4 position. This group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds.
Physicochemical Properties
The bulk properties of EATA dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Slightly yellow to beige or brown crystalline powder | [3][4] |
| Melting Point | 92-96 °C | [3][4] |
| Storage Temp. | 2-8 °C | [4] |
| Density | 1.295 g/cm³ | [6] |
| Flash Point | 185 °C | [6] |
Spectroscopic Profile
Structural confirmation of EATA is routinely achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
-
¹H NMR : The proton NMR spectrum provides characteristic signals that confirm the molecular structure. For instance, in DMSO-d6, expected peaks include a triplet around 1.17 ppm for the methyl protons (-CH₃) of the ethyl group, a quartet around 4.08 ppm for the methylene protons (-OCH₂-) of the ethyl group, a singlet around 3.72 ppm for the methylene protons adjacent to the thiazole ring (-CH₂-COO), a singlet around 6.68 ppm for the vinyl proton on the thiazole ring, and a broad singlet for the amino protons (-NH₂).[3] The availability of public ¹H and ¹³C NMR spectra serves as a reliable reference for identity confirmation.[7][8]
Chapter 2: Synthesis and Manufacturing
The synthesis of this compound is a well-established process in industrial and laboratory settings. The most common approach is a variation of the Hantzsch thiazole synthesis.
Representative Synthetic Protocol
A common industrial method involves a multi-step process starting from ethyl acetoacetate. This approach provides a high yield of a related intermediate, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, which is crucial for certain antibiotic side chains. A more direct synthesis of EATA itself involves the reaction of 2-aminothiazole-4-acetic acid with ethanol.
Protocol: Esterification of 2-Aminothiazole-4-acetic Acid [3]
This protocol describes the conversion of the parent acid to its ethyl ester, a common final step in a multi-stage synthesis.
-
Reaction Setup : A stirred solution of 2-aminothiazole-4-acetic acid (500 mg, 3.2 mmol) in ethanol (5 mL) is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.
-
Reagent Addition : Thionyl chloride (0.460 mL, 6.321 mmol, 2 equivalents) is added dropwise to the cooled, stirred solution. The thionyl chloride acts as an activating agent for the esterification.
-
Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred continuously for 16 hours. During this time, the mixture typically clarifies as the starting material is consumed.
-
Workup and Isolation : Upon completion, the solvent and excess reagent are removed by distillation under reduced pressure.
-
Purification : To further purify the product, two solvent exchanges with ethanol are performed, followed by removal of the solvent under reduced pressure. This yields the final product, this compound, as a brown oil in quantitative yield.[3] The product can often be used directly in subsequent reactions without further purification.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in a common synthesis pathway for a related antibiotic intermediate, demonstrating the core cyclization reaction.
Chapter 3: Role in Drug Development and Other Applications
The utility of this compound stems from its versatile chemical nature, allowing it to serve as a foundational piece in constructing a wide range of functional molecules.
Biological Significance and Mechanism of Action
EATA's primary role is that of a synthetic intermediate. The biological activity arises from the final molecules it helps create. The 2-aminothiazole core is a potent pharmacophore known to interact with various enzymes and receptors.[2] Furthermore, EATA itself is an organic ligand with strong coordination ability due to the presence of nitrogen and oxygen atoms, allowing it to form stable complexes with metal ions.[1][3] This property can be harnessed to enhance the biological efficacy of metal-based drugs or to develop novel catalysts.
Key Applications
-
Pharmaceuticals : This is the most significant area of application.
-
Antibiotics : It is a critical building block for the side chains of third-generation cephalosporin antibiotics, including Cefdinir, Cefotaxime, and Ceftriaxone.[3][9]
-
Anticancer Agents : The 2-aminothiazole scaffold is present in numerous anticancer drugs. EATA serves as an intermediate for synthesizing targeted therapies like kinase inhibitors and compounds that inhibit tumor cell growth.[1][2][10]
-
Anti-inflammatory and Enzyme Inhibitors : Researchers utilize the compound to develop novel anti-inflammatory agents and molecules that can selectively inhibit enzyme activity.[4]
-
-
Agrochemicals : The thiazole structure is effective in designing novel fungicides and herbicides, offering potential for improved crop protection.[4]
-
Material Science and Coordination Chemistry : Its unique structural properties and ability to act as a ligand make it a subject of research for creating new materials and metal complexes with specific catalytic or electronic properties.[1]
Application Pathway Visualization
The structural features of EATA directly enable its diverse applications.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool in modern science. Its well-defined structure, characterized by the biologically significant 2-aminothiazole ring, provides a robust and versatile platform for innovation. From the synthesis of essential medicines that combat infectious diseases and cancer to the development of next-generation agrochemicals and materials, EATA's influence is extensive. The continued exploration of its chemistry and applications promises to yield further advancements across multiple scientific disciplines, reinforcing its status as a cornerstone of synthetic chemistry.
References
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. National Center for Biotechnology Information.
- Google Patents. (2016). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
Sources
- 1. Buy this compound | 53266-94-7 [smolecule.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 53266-94-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound(53266-94-7) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(53266-94-7) 13C NMR spectrum [chemicalbook.com]
- 9. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Introduction: The Significance of a Privileged Scaffold
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-amino-4-thiazoleacetate
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and materials science. Its structure features a 2-aminothiazole ring, a scaffold recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core chemical properties of this versatile building block, offering not just data, but a causal understanding of its synthesis, reactivity, and characterization. This molecule serves as a critical intermediate in the synthesis of numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, as well as agrochemicals such as fungicides and herbicides. Its utility stems from the unique electronic properties of the thiazole ring and the strategic placement of reactive functional groups—an amino group and an ethyl ester—which allow for diverse chemical modifications.
Physicochemical and Spectroscopic Profile
Characterizing a starting material with high fidelity is the foundation of any successful synthetic campaign. The physical and spectroscopic properties of this compound are well-defined, providing a clear fingerprint for identity and purity assessment.
Physicochemical Properties
The compound typically appears as a slightly yellow to beige or light brown crystalline powder. Its stability under normal laboratory conditions makes it a reliable reagent in multi-step syntheses.
| Property | Value | Source(s) |
| CAS Number | 53266-94-7 | |
| Molecular Formula | C₇H₁₀N₂O₂S | |
| Molecular Weight | 186.23 g/mol | |
| Melting Point | 92-96 °C | |
| Appearance | Slightly yellow to beige crystalline powder | |
| Boiling Point | 318.5 °C (Predicted) | |
| Flash Point | 185 °C (Closed cup) | |
| Density | 1.295 g/cm³ (Predicted) |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural confirmation. The key to interpreting these spectra lies in understanding how the molecule's functional groups and overall structure give rise to specific signals.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The ethyl ester group presents a characteristic triplet-quartet pattern. The two methylene protons adjacent to the ester and the thiazole ring, respectively, appear as singlets (or broad peaks depending on the solvent and concentration), as does the lone proton on the thiazole ring. The amino protons typically appear as a broad singlet. A representative spectrum in DMSO-d₆ shows peaks around δ 1.17 (t, 3H), 3.72 (s, 2H), 4.08 (q, 2H), 6.68 (s, 1H), and 9.43 (br s, 2H).
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expect strong absorptions corresponding to N-H stretching of the primary amine, C=O stretching of the ester, and C=N and C-S stretching vibrations characteristic of the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 186.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Signals for ethyl (CH₃, CH₂), acetate methylene (CH₂), thiazole (CH), and amine (NH₂) protons. | |
| IR | Absorptions for N-H, C=O (ester), C=N, and C-S bonds. | |
| MS (GC-MS) | Molecular ion peak at m/z = 186. |
Synthesis: The Hantzsch Thiazole Synthesis
The most common and efficient method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis, first described in 1887. This reaction provides a direct route to the thiazole core by reacting an α-haloketone (or in this case, an α-haloester derivative) with a thioamide. For this compound, the synthesis involves the condensation of an ethyl 4-haloacetoacetate with thiourea.
The causality behind this choice of methodology is its high efficiency, operational simplicity, and the ready availability of starting materials. The reaction proceeds via a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and dehydration.
Reaction Mechanism
The process is a classic example of heterocyclic ring formation chemistry.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution, confirmed by spectroscopic analysis of the product, validates the procedure.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 equivalents) in absolute ethanol.
-
Initiation: To the stirring solution, add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Refluxing in ethanol provides the necessary activation energy for the cyclization and dehydration steps while serving as a suitable solvent for the reactants.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water or a dilute sodium carbonate solution to precipitate the product and neutralize any acid formed.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.
-
Purification: Wash the filter cake with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using melting point analysis, NMR, and IR spectroscopy as detailed above.
Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in its predictable reactivity at three key sites, making it a versatile scaffold for building molecular complexity.
Caption: Key Reactive Sites on this compound.
-
Reactions at the Amino Group (Site A): The exocyclic amino group at the C2 position is a potent nucleophile. This is the most common site for derivatization in drug discovery programs.
-
Acylation and Amidation: It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This reaction is fundamental for attaching various side chains to the thiazole core.
-
Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, for instance, reacting with isothiocyanates to form thiourea derivatives.
-
-
Reactions at the Ester Group (Site B): The ethyl ester is susceptible to classic ester chemistry.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-amino-4-thiazoleacetic acid. This carboxylic acid provides a new handle for further modifications, such as amide bond formation.
-
Transesterification: Reaction with other alcohols under appropriate catalytic conditions can swap the ethyl group for other alkyl or aryl groups.
-
-
Coordination Chemistry of the Thiazole Ring (Site C): The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amine and ester oxygen, can act as ligands, coordinating with various metal ions. It can function as a bidentate ligand, forming stable complexes with metals like zinc(II) and cadmium(II). This property is explored in the development of metal-based drugs and catalysts.
Applications in Drug Development and Beyond
The derivatization potential of this compound makes it a cornerstone intermediate for a multitude of bioactive compounds.
-
Antibiotics: The 2-aminothiazole moiety is a key structural feature in the side chains of third and fourth-generation cephalosporin antibiotics like cefotaxime and ceftriaxone.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. It is a building block for kinase inhibitors and compounds targeting tumor cell growth.
-
Anti-inflammatory and Other Therapeutic Agents: The scaffold is present in compounds developed as anti-inflammatory, antidiabetic, anticonvulsant, and antihypertensive agents.
-
Agrochemicals: In agricultural science, it serves as an intermediate for creating novel fungicides and herbicides, leveraging the inherent biological activity of the thiazole ring.
Safety and Handling
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Hazards: The compound is classified as a combustible solid. It may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in the life sciences. Its straightforward Hantzsch synthesis, well-defined spectroscopic signature, and predictable, multi-faceted reactivity make it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its core chemical properties—from the mechanism of its formation to the nucleophilicity of its amino group—empowers researchers to rationally design and synthesize novel molecules with tailored biological and physical properties, driving forward the development of next-generation therapeutics and advanced materials.
References
- Ethyl 2-amino-4-thiazoleacet
- Buy Ethyl 2-amino-4-thiazoleacet
- Ethyl 2-aminothiazole-4-acet
- Ethyl 2-(2-aminothiazole-4-yl)
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454. PubChem.
- Ethyl (2-amino-4-thiazolyl)
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- This compound. Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_7UT8OE8OhkAwWR5DNoWVcyC-TFKxkzo5UerK1-erKAomWYOrTBMqIDGTTgx10J67jzuR-a-miypEupwufPfBGfM9hMXmY1jay46ecG5_GBntP-KgbdMsRlbBABAkIEEq8woVsNP0Igq71rq-tD03Q2QIyZTDV9UVswA2RV4FeeTLXiro5QIcz9KO](
A Senior Application Scientist’s Guide to the Synthesis of Ethyl 2-amino-4-thiazoleacetate
An In-depth Technical Guide on the Synthesis, Optimization, and Application of a Keystone Pharmaceutical Intermediate
Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold
In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets, offering a foundation for developing diverse therapeutic agents. The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1][2][3] Its rigid, planar structure and rich hydrogen-bonding capabilities make it a cornerstone in medicinal chemistry, found in a wide array of marketed drugs, including antivirals, anticancer agents, and anti-inflammatory compounds.[4][5]
This guide focuses on the synthesis of a critical derivative, Ethyl 2-amino-4-thiazoleacetate. This molecule is not merely another compound; it is a high-value starting material, particularly renowned for its role in constructing the side chains of third-generation cephalosporin antibiotics.[6][7] Our objective is to provide a comprehensive, field-proven guide that moves beyond a simple recitation of steps. We will explore the causal relationships behind the protocol, offering insights into process optimization and validation that are critical for researchers, scientists, and drug development professionals aiming for reproducible, high-yield synthesis.
Part 1: The Core Synthesis via Hantzsch Thiazole Condensation
The most reliable and widely adopted method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[8][9] This venerable reaction involves the condensation of an α-haloketone or a related electrophile with a thioamide-containing compound.[10][11] For our target molecule, the specific reactants are ethyl bromopyruvate and thiourea.
The Underlying Mechanism: A Stepwise Rationale
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis is not a simple mixing of reagents but a logical sequence of nucleophilic attack and intramolecular cyclization, driven by the formation of a stable aromatic ring.[10][12]
The process unfolds in four key stages:
-
Nucleophilic Attack (Sₙ2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate. This displaces the bromide ion and forms an S-alkylated isothiouronium salt intermediate.[12]
-
Proton Transfer: A proton transfer likely occurs, positioning the molecule for cyclization.
-
Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate attacks the carbonyl carbon of the ester group. This step forms the five-membered ring characteristic of the thiazole core.
-
Dehydration & Aromatization: The tetrahedral intermediate collapses, eliminating a molecule of water. This final dehydration step results in the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.
Below is a visual representation of this mechanistic pathway.
Caption: The Hantzsch mechanism for this compound synthesis.
Field-Validated Experimental Protocol
This protocol is designed for robustness and high yield. Every step is included to ensure the self-validating nature of the synthesis.
Materials & Equipment:
-
Thiourea (CH₄N₂S)
-
Ethyl bromopyruvate (C₅H₇BrO₃)
-
Ethanol (95% or absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (e.g., 12.9 g, 0.170 mol) in ethanol (45 mL). Stir the mixture for 10 minutes to ensure complete dissolution.[13] Causality: Using a slight excess of thiourea ensures the complete consumption of the more expensive ethyl bromopyruvate.
-
Reagent Addition: Slowly add ethyl bromopyruvate (e.g., 19.4 mL, 0.155 mol) to the stirred thiourea solution.[13] Safety Insight: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 70-80°C).[14] Maintain this temperature with continuous stirring for 1-4 hours. Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing prevents solvent loss.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Crude Product: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, pour the reaction mixture into a beaker containing ice water (approx. 400 mL).[14] A precipitate will form. Causality: The organic product is poorly soluble in cold water, causing it to precipitate out while unreacted thiourea and salts remain in the aqueous phase.
-
Collection and Drying: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water to remove any residual impurities. Allow the product to air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Yields of over 90% are commonly reported for this procedure.[13]
Part 2: Process Optimization and Validation
Achieving a consistently high yield and purity requires a deeper understanding of the reaction variables. The following section details key optimization parameters.
Key Parameter Optimization
| Parameter | Standard Condition | Rationale & Optimization Insights |
| Solvent | Ethanol | Ethanol provides excellent solubility for both reactants and is easily removed. For greener synthesis, solvent-free conditions or mixtures with water have been explored, sometimes requiring a catalyst to maintain high yields.[15][16] |
| Temperature | 70-80°C (Reflux) | This temperature provides a balance between reaction rate and stability. Lower temperatures result in sluggish reactions, while excessively high temperatures can promote side reactions and decomposition, leading to lower yields.[16] |
| Stoichiometry | ~1.1 eq. Thiourea | A slight excess of thiourea is cost-effective and drives the reaction to completion. A large excess can complicate purification. The molar ratio is a critical factor to optimize for maximizing yield.[17] |
| Catalysis | Uncatalyzed (Classic) | The classic Hantzsch synthesis is often performed without a catalyst. However, modern variations employ catalysts like silica-supported tungstosilisic acid to achieve excellent yields (79-90%) under milder conditions or with reduced reaction times.[15][16] |
graph TD { A[Start: Define Synthesis Goals] --> B{Parameter Selection}; B --> C1[Solvent]; B --> C2[Temperature]; B --> C3[Stoichiometry]; B --> C4[Catalyst?]; C1 --> D{Experiment & Analyze}; C2 --> D; C3 --> D; C4 --> D; D --> E{Results Meet Specs?}; E -- No --> B; E -- Yes --> F[Finalize Protocol];// Styling style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C1 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style C2 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style C3 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style C4 fill:#FFFFFF,stroke:#333,stroke-width:1px,fontcolor:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: A logical workflow for optimizing the Hantzsch synthesis protocol.
Purification and Characterization
The crude product is typically of high purity, but for applications in drug development, further purification and rigorous characterization are mandatory.
Purification: Recrystallization from an ethyl acetate/hexane mixture is an effective method for obtaining a highly pure, off-white to pale yellow solid.[13]
Analytical Characterization: The identity and purity of the final compound must be confirmed using a suite of spectroscopic and physical methods.
| Technique | Expected Result for this compound |
| ¹H NMR | δ (ppm): ~1.17 (t, 3H, -CH₃), ~3.72 (s, 2H, -CH₂-), ~4.08 (q, 2H, -O-CH₂-), ~6.68 (s, 1H, thiazole H), ~9.43 (s, 2H, -NH₂, broad).[6][18] |
| ¹³C NMR | Expected peaks for ester carbonyl, aromatic carbons of the thiazole ring, and aliphatic carbons. |
| IR (KBr) | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring).[19][20] |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z = 186.05.[19][21] |
| Melting Point | 92-95 °C (literature values may vary slightly).[22] |
Part 3: Application in Pharmaceutical Development
This compound is a strategically important building block, primarily because it provides a direct route to complex side chains used in advanced antibiotics.[6]
Primary Application: Cephalosporin Antibiotics The compound is a key precursor for the synthesis of the 7-acyl side chain of numerous third and fourth-generation cephalosporins, such as Cefdinir and Cefditoren. This side chain is critical for the drug's antibacterial spectrum and its stability against β-lactamase enzymes.
Caption: Synthetic pathway from starting materials to a final drug class.
The 2-aminothiazole core derived from this intermediate imparts potent biological activity, and its continued use in the synthesis of novel kinase inhibitors, antiprion agents, and other therapeutics underscores its enduring importance in medicinal chemistry.[5]
Conclusion
The Hantzsch synthesis of this compound from thiourea is a classic, yet highly relevant, transformation in organic and medicinal chemistry. Its success hinges on a solid understanding of the underlying mechanism and the careful control of key reaction parameters. This guide has provided a detailed, rationale-driven protocol, moving from the foundational chemistry to practical optimization and final application. For the drug development professional, mastery of this synthesis provides access to a privileged scaffold, opening doors to the creation of novel and effective therapeutic agents.
References
- Belmessieri, D., Sinisterra, J. V., & Alcántara, A. R. (2011). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 16(5), 3564-3576. [Link]
- Hassan, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]
- SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. ChemistrySelect. [Link]
- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
- ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- ResearchGate. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
- PubChem. Ethyl 2-aminothiazole-4-carboxylate.
- Ibrahim, M. A. A. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Medical & Pharmaceutical Sciences, 6(1), 1-10. [Link]
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- ResearchGate.
- Chem Help ASAP. (2020).
- Google Patents. (2016). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
- Google Patents. (2014).
- Google Patents. (2018).
- National Institutes of Health. (2016).
- ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
- Farmacia Journal. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
- National Institutes of Health. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- National Institutes of Health. (2013). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]
- PubMed. (1983). Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins. [Link]
- MDPI. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 53266-94-7 [chemicalbook.com]
- 7. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. synarchive.com [synarchive.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. echemi.com [echemi.com]
- 14. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 18. This compound(53266-94-7) 1H NMR spectrum [chemicalbook.com]
- 19. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound | LGC Standards [lgcstandards.com]
- 22. echemi.com [echemi.com]
The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide on the Core Utility of Ethyl 2-Amino-4-Thiazoleacetate in Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Rather than focusing on a singular mechanism of action for the compound itself, we will explore its pivotal role as a versatile chemical scaffold—a "privileged structure" in medicinal chemistry. The true value of this molecule lies in its capacity to serve as a foundational building block for a diverse array of potent and specific therapeutic agents. We will delve into the mechanisms of action of its key derivatives, supported by experimental insights and protocols.
This compound is an organic compound featuring a central thiazole ring, an ethyl ester group, and a critical amino group.[1] Its structure is a cornerstone in synthetic and medicinal chemistry.[2] The 2-aminothiazole moiety is widely recognized as a "privileged structure" because it can be derivatized to interact with a multitude of biological targets, leading to a wide range of pharmacological activities.[3][4]
The inherent chemical properties of this compound, including its reactive amino and ester groups, make it an ideal starting material for creating large libraries of compounds for high-throughput screening.[1] It is primarily utilized as a key intermediate in the synthesis of more complex molecules with therapeutic applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[5][6][7]
Core Mechanism: A Hub for Synthesis and Derivatization
The primary "action" of this compound is not biological, but chemical. It serves as a versatile precursor for the synthesis of biologically active molecules.[2] The presence of nitrogen and oxygen atoms allows it to act as a bidentate ligand, forming coordination complexes with metal ions like zinc and cadmium, a property that is leveraged in various chemical syntheses.[1]
The true mechanistic story unfolds upon its derivatization. The 2-amino group is a key nucleophile, readily reacting with various electrophiles to form amides, ureas, Schiff bases, and other functional groups. These modifications are crucial for tuning the resulting molecule's pharmacological profile.
Caption: Synthetic pathway from the core scaffold to therapeutic effect.
Mechanisms of Action of Key this compound Derivatives
The broad therapeutic potential of this scaffold is best understood by examining the mechanisms of its derivatives across different disease areas.
Anticancer Agents
Derivatives of 2-aminothiazole are prominent in oncology research, with some, like Dasatinib, achieving clinical use.[4] Their mechanisms are varied and target specific hallmarks of cancer.
-
Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Targets include Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), B-RAF, and Src kinase.[4][8] By blocking the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, halting signal transduction pathways that drive cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a validated anticancer strategy. They bind to tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Inhibition of DNA-Related Enzymes: Some derivatives act as inhibitors of enzymes crucial for DNA replication and repair, such as topoisomerase and Poly(ADP-Ribose) Polymerase-1 (PARP-1).[9]
Sources
- 1. Buy this compound | 53266-94-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of Ethyl 2-amino-4-thiazoleacetate: A Technical Guide
Introduction
Ethyl 2-amino-4-thiazoleacetate is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its scaffold is a core component in a variety of biologically active compounds, including cephalosporin antibiotics like Cefdinir.[1] The precise elucidation of its molecular structure is paramount for ensuring the integrity of these synthetic pathways and the quality of the final active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a comprehensive and validated molecular characterization.
Caption: Workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.
Experimental Protocol: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.[1][3]
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.17 | t | 3H | -CH₂CH₃ |
| 3.72 | s | 2H | -CH₂ -COO- |
| 4.08 | q | 2H | -OCH₂ CH₃ |
| 6.68 | s | 1H | Thiazole C5-H |
| 9.43 (DMSO-d6) / ~5.0 (CDCl₃, broad) | s | 2H | -NH₂ |
Interpretation: The ¹H NMR spectrum clearly corroborates the structure of this compound. The triplet at 1.17 ppm and the quartet at 4.08 ppm are characteristic of an ethyl group, with the splitting pattern arising from the coupling between the methyl and methylene protons. The singlet at 3.72 ppm corresponds to the methylene protons adjacent to the thiazole ring and the carbonyl group. The singlet at 6.68 ppm is assigned to the lone proton on the thiazole ring. The broad singlet for the amino protons is solvent-dependent, appearing around 9.43 ppm in DMSO-d6 and often broader and at a lower chemical shift in CDCl₃ due to exchange with trace amounts of water.[1][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Experimental Protocol: The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[5]
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -OCH₂C H₃ |
| 35.8 | -C H₂-COO- |
| 61.2 | -OC H₂CH₃ |
| 106.5 | Thiazole C 5 |
| 148.1 | Thiazole C 4 |
| 168.9 | C =O (Ester) |
| 170.1 | Thiazole C 2 (C=N) |
Interpretation: The ¹³C NMR spectrum is consistent with the proposed structure, showing seven distinct carbon signals. The upfield signals at 14.2 ppm and 61.2 ppm correspond to the ethyl group carbons. The signal at 35.8 ppm is assigned to the methylene carbon of the acetate group. The three signals in the aromatic region are attributed to the thiazole ring carbons, with the carbon attached to the amino group (C2) appearing at the most downfield shift (170.1 ppm). The carbonyl carbon of the ester group is observed at 168.9 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Experimental Protocol: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr disc or using an Attenuated Total Reflectance (ATR) accessory.[6]
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amine) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1735 | Strong | C=O stretching (ester) |
| 1620 | Strong | C=N stretching (thiazole ring) |
| 1550 | Medium | N-H bending (amine) |
| 1240 | Strong | C-O stretching (ester) |
Interpretation: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. The strong absorption at 1735 cm⁻¹ is characteristic of the C=O stretching of the ester group. The presence of the thiazole ring is confirmed by the C=N stretching vibration around 1620 cm⁻¹. The various C-H and C-O stretching and bending vibrations further support the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: The mass spectrum was obtained using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).[6]
Data Summary:
| m/z | Relative Intensity (%) | Assignment |
| 186 | 45 | [M]⁺ (Molecular Ion) |
| 141 | 100 | [M - OCH₂CH₃]⁺ |
| 114 | 55 | [M - C₄H₅O₂]⁺ |
| 97 | 30 | [C₄H₃N₂S]⁺ |
Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 186, which corresponds to the molecular weight of this compound (C₇H₁₀N₂O₂S).[6] The fragmentation pattern provides further structural confirmation. The base peak at m/z 141 is attributed to the loss of the ethoxy group (-OCH₂CH₃). The peak at m/z 114 likely results from the loss of the entire ethyl acetate side chain. The fragment at m/z 97 corresponds to the stable 2-aminothiazole ring structure.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of this compound. The congruence of the data from these orthogonal analytical techniques instills a high degree of confidence in the identity and purity of this important synthetic intermediate. This guide serves as a detailed reference for scientists, ensuring the accurate and reliable use of this compound in research and development.
References
- PubChem.
- iChemical. Ethyl 2-(2-aminothiazol-4-yl)
- The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PubMed Central. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]
Sources
- 1. This compound | 53266-94-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound(53266-94-7) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl 2-(2-aminothiazol-4-yl)acetate, CAS No. 53266-94-7 - iChemical [ichemical.com]
- 5. This compound(53266-94-7) 13C NMR [m.chemicalbook.com]
- 6. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the 2-Aminothiazole Scaffold: A Technical Guide to the Anticancer Properties of Ethyl 2-amino-4-thiazoleacetate and its Analogs
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Ethyl 2-amino-4-thiazoleacetate, as a key synthetic intermediate, represents a valuable scaffold for the development of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the anticancer properties associated with this chemical entity, focusing on the mechanistic pathways and preclinical validation methodologies. While direct, extensive research on the parent compound is emerging, this document synthesizes the current understanding by examining its more extensively studied derivatives. We will delve into the induction of apoptosis and cell cycle arrest as primary mechanisms of action, supported by detailed experimental protocols for in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminothiazole scaffold in oncology.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery due to its ability to engage in diverse biological interactions.[2] The 2-aminothiazole derivative, in particular, is a fundamental component of several clinically significant anticancer agents, including the tyrosine kinase inhibitor Dasatinib.[2] This highlights the potential of this scaffold to interact with critical targets in cancer cells and disrupt the pathways driving disease progression.
This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules.[3][4] Its inherent chemical functionalities—an amino group, an ester, and the thiazole core—provide multiple points for chemical modification, allowing for the systematic optimization of pharmacological properties.[5] Research has shown that derivatives of this compound exhibit significant biological activity, notably the ability to inhibit the growth of various tumor cell lines.[6] This guide will, therefore, use illustrative examples from the literature on such derivatives to provide a comprehensive understanding of the anticancer potential rooted in this core structure.
Chemical Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives is well-established, with the Hantzsch thiazole synthesis being a common and efficient method. A general approach involves the reaction of an α-halocarbonyl compound with a thiourea derivative.
General Synthesis Protocol for this compound Derivatives
A widely used method for synthesizing the core scaffold involves the reaction of ethyl bromopyruvate and thiourea in absolute ethanol, which is refluxed for an extended period.[4] For derivatives, substituted thioureas or modified α-halocarbonyls can be employed.
Example Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: A preparation method involves dissolving thiourea and sodium carbonate in ethanol, followed by the dropwise addition of ethyl 2-chloroacetoacetate at a moderately elevated temperature (40-55 °C). The reaction mixture is then heated for several hours to drive the cyclization.[7] Subsequent workup, including solvent removal, filtration, and pH adjustment, yields the final product.[7]
Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of 2-aminothiazole derivatives is often attributed to two primary cellular mechanisms: the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).
Apoptosis Induction
Apoptosis is a regulated process essential for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways within tumor cells. Derivatives of the 2-aminothiazole scaffold have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by:
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).[8]
-
Caspase Activation: The cleavage and activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[8][9]
-
DNA Fragmentation: The ultimate degradation of cellular DNA, a hallmark of late-stage apoptosis.[8]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation, often due to a dysfunctional cell cycle. Certain 2-aminothiazole derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[9] This is typically observed as an accumulation of cells in a specific phase of the cycle, such as G2/M or G1.[10][11] This arrest is often mediated by the modulation of key regulatory proteins, including cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21, p27).[12][13]
Preclinical Evaluation: A Case Study on a 2-Aminothiazole Derivative
To illustrate the practical application of these concepts, we will examine the findings from a study on novel derivatives of Ethyl 2-amino-4-thiazolecarboxylate designed to target colorectal cancer.[1]
In Vitro Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric method used for this purpose, which measures the metabolic activity of cells as an indicator of their viability.[14] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound (IC50) |
| Derivative 5a | HCT 116 (Colorectal) | 0.72 | Methotrexate (0.7 µM) |
| Derivative 5b | HCT 116 (Colorectal) | 1.55 | Methotrexate (0.7 µM) |
| Table 1: In vitro cytotoxicity of Ethyl 2-aminothiazole-4-carboxylate derivatives against the HCT 116 human colorectal cancer cell line.[1] |
The data clearly indicates that derivative 5a exhibits potent anticancer activity, comparable to the established chemotherapeutic agent, methotrexate.[1]
Analysis of Apoptosis and Cell Cycle Arrest
Flow cytometry is a powerful technique used to analyze the effects of a compound on apoptosis and the cell cycle.
-
Apoptosis: By using Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and propidium iodide (PI, a DNA stain that enters late apoptotic/necrotic cells), one can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Studies on similar thiazole derivatives have demonstrated a significant increase in the population of apoptotic cells following treatment.[10]
-
Cell Cycle: Staining cells with a DNA-intercalating dye like PI allows for the quantification of DNA content, thereby revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M). A study on a 2-(substituted)amino-1,3-thiazole derivative showed a significant arrest of leukemia cells in the G2/M phase.[9]
Signaling Pathway Modulation
The molecular mechanisms underlying the observed apoptosis and cell cycle arrest can be elucidated by examining the expression levels of key regulatory proteins using Western blotting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 6. Buy this compound | 53266-94-7 [smolecule.com]
- 7. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Antimicrobial Potential of Ethyl 2-amino-4-thiazoleacetate Derivatives
A (An in-depth technical guide) on the Antimicrobial Potential of Ethyl 2-amino-4-thiazoleacetate Derivatives
Preamble: Confronting the Crisis of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to return modern medicine to a pre-antibiotic era. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action capable of overcoming existing resistance.[1] Heterocyclic compounds, particularly those containing a thiazole nucleus, have emerged as a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[2] The 2-aminothiazole moiety, in particular, is a cornerstone in the synthesis of numerous clinically significant drugs.[3] This guide focuses on derivatives of this compound, a versatile starting material for generating a diverse library of compounds with significant antimicrobial potential. We will explore the synthesis, mechanisms of action, structure-activity relationships, and evaluation protocols for these promising molecules, providing a comprehensive resource for researchers in the field of drug discovery.
Section 1: Synthesis of Bioactive Thiazole Scaffolds
The chemical tractability of this compound allows for extensive structural modifications, primarily at the C2-amino group and the C4-acetate moiety. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.
Core Synthesis: The Hantzsch Thiazole Synthesis
The foundational method for creating the 2-aminothiazole ring is the Hantzsch synthesis, first reported in 1887.[4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For this compound, the synthesis typically proceeds via the reaction of an ethyl haloacetoacetate with thiourea.[4]
Experimental Protocol: Hantzsch Synthesis of this compound
-
Reactant Preparation: Dissolve thiourea (1.0 equivalent) in 95% ethanol in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux for 15-20 minutes to ensure complete dissolution.[4]
-
Addition: Slowly add ethyl chloroacetate or ethyl bromoacetate (1.02 equivalents) to the refluxing solution. The α-halocarbonyl is the electrophilic component that will react with the nucleophilic sulfur of thiourea.
-
Reaction: Maintain the reaction mixture at reflux for 12 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the excess solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in a suitable solvent like ethyl acetate, and crystals are allowed to form. The product can be further purified by recrystallization.[5]
Derivatization via Schiff Base Formation
A prevalent and highly effective strategy for creating a diverse library of derivatives is the formation of Schiff bases (imines). This involves the condensation of the primary amino group at the C2 position of the thiazole ring with various aromatic or heteroaromatic aldehydes and ketones. This modification significantly impacts the molecule's steric and electronic properties, often enhancing its antimicrobial potency.[6][7]
Experimental Protocol: Synthesis of Ethyl 2-{[(E)-arylmethylidene]amino}-1,3-thiazole-4-carboxylate Derivatives
-
Reactant Mixture: In a solution of absolute ethanol (30 mL), dissolve this compound (0.05 mol) and the desired aldehyde or ketone (0.05 mol).[5]
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction Conditions: Stir and reflux the reaction mixture for 12 hours, monitoring its progress by TLC.[5]
-
Isolation: Upon completion, cool the mixture and evaporate the excess solvent. The crude product is then dissolved in ethyl acetate to facilitate crystallization and purification.[5]
Caption: Key antimicrobial mechanisms of thiazole derivatives.
Section 3: Structure-Activity Relationship (SAR)
The antimicrobial potency of these derivatives is highly dependent on their molecular structure. SAR studies provide critical insights into which chemical features are essential for activity, guiding the rational design of more effective compounds.
-
The 2-Amino Group: The free amino group is often a key pharmacophore. However, its conversion to a Schiff base (-N=CH-Ar) with various substituted aromatic aldehydes frequently enhances activity. [6]The nature and position of substituents on the aromatic ring play a crucial role.
-
Aromatic Ring Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic ring of the Schiff base can significantly modulate the compound's lipophilicity and electronic distribution, thereby influencing its ability to penetrate bacterial membranes and interact with target enzymes. [8]For instance, compounds with a hydroxyl group on the benzene ring have shown strong binding affinity to target enzymes. [3]* The Thiazole Core: The thiazole ring itself is fundamental to the activity. Modifications at the C4 and C5 positions can also influence potency. While the ethyl acetate group at C4 is a common starting point, its hydrolysis or amidation can lead to derivatives with different properties.
-
Hybrid Molecules: Clubbing the thiazole nucleus with other heterocyclic rings like pyrazoline or triazole has been shown to produce hybrid compounds with synergistic or enhanced antimicrobial effects. [9]
Caption: Key structure-activity relationship insights.
Section 4: Protocols for Antimicrobial Evaluation
To quantify the antimicrobial potential of newly synthesized derivatives, standardized in vitro assays are essential. The broth microdilution method is a cornerstone technique for determining a compound's potency. [1][10]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation. [11][12] Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a growth-supporting broth (e.g., Mueller-Hinton Broth). [12]This creates a gradient of compound concentrations across the plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [13]4. Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. [12]5. Incubation: Incubate the plate at 37°C for 18-24 hours. [10]6. Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration in which no turbidity is observed. [12]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step after the MIC is found. Protocol: MBC Determination
-
Subculturing: Following the MIC reading, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and all wells with higher concentrations). 2. Plating: Spot-plate these aliquots onto a drug-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24–48 hours. 4. Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., prevents any colony growth on the agar plate).
Data Presentation
The results of these assays are typically summarized in a table, allowing for direct comparison of the activity of different derivatives against a panel of microorganisms.
Table 1: Example Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference |
| 2a | 250 | 375 | >500 | 250 | [3] |
| 2b | >500 | 375 | 375 | >500 | [3] |
| 2d | 250 | 375 | >500 | >500 | [3] |
| 2g | 250 | 375 | >500 | >500 | [3] |
| Ampicillin | - | - | - | - | [6] |
| Nystatin | - | - | - | 19.3 (ZoI mm) | [5] |
Note: Data presented is illustrative, compiled from cited literature. "ZoI" refers to Zone of Inhibition.
Section 5: Conclusion and Future Directions
Derivatives of this compound represent a highly promising and versatile class of compounds in the fight against antimicrobial resistance. Their straightforward synthesis, amenability to structural modification, and ability to target crucial bacterial enzymes like DNA gyrase make them attractive candidates for further development.
Future research should focus on:
-
Rational Design: Utilizing computational methods like molecular docking and QSAR to predict the activity of novel derivatives and optimize their interaction with specific bacterial targets. [14][8]* Expanding the Chemical Space: Synthesizing new hybrid molecules by combining the thiazole scaffold with other pharmacologically active moieties to explore potential synergistic effects.
-
Overcoming Resistance: Evaluating lead compounds against a broad panel of multidrug-resistant clinical isolates to identify agents with robust activity against challenging pathogens. [3]* In Vivo Evaluation: Advancing the most potent and non-toxic compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of this chemical scaffold holds significant promise for delivering the next generation of antimicrobial agents desperately needed to address the global health crisis of AMR.
References
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
- Behera, A., & Jha, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Bhat, S. S., Kumar, A., Singh, P., & Singh, A. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab.
- Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
- Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. Academic Journals. [Link]
- Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. Semantic Scholar. [Link]
- Kumar, P. K., & Kumar, Dr. B. S. (2024). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(18), 5353-5356. [Link]
- Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.
- Rather, M. A., et al. (2017). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Semantic Scholar. [Link]
- Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
- Hrast, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(22), 6982. [Link]
- Bhat, S. S., Kumar, A., Singh, P., & Singh, A. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling.
- Petrou, A., et al. (2019). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 30(10), 733-748. [Link]
- Bidinosti, M., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase.
- Kumar, P. K., & Kumar, Dr. B. S. (2024). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 1-10. [Link]
- Parekh, H., et al. (2005). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Heterocyclic Chemistry, 15(2), 149-152. [Link]
- Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. [Link]
- Al-Amiery, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 4(2), 26-37. [Link]
- Abdel-Aziz, M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1386591. [Link]
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(12), 20562-20573. [Link]
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Abdel-Aziz, M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1386591. [Link]
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads.
- Kaya, Z., et al. (2024). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 9(1), 1137-1153. [Link]
- Abdel-Aziz, M., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. Molecules, 28(24), 8000. [Link]
Sources
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sjpas.com [sjpas.com]
- 8. ijpcat.com [ijpcat.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 12. microchemlab.com [microchemlab.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-amino-4-thiazoleacetate: A Cornerstone Heterocyclic Building Block
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets and serve as versatile synthetic platforms. Ethyl 2-amino-4-thiazoleacetate is a quintessential example of such a cornerstone building block.[1][2][3] Its structure, featuring a reactive 2-aminothiazole core appended with an ethyl acetate side chain, provides a rich tapestry of chemical handles for diversification. This guide offers an in-depth exploration of its synthesis, reactivity, and application, providing researchers and drug development professionals with the technical insights required to leverage this molecule's full potential. The 2-aminothiazole motif is a key feature in numerous pharmaceuticals, including third, fourth, and fifth-generation cephalosporin antibiotics, kinase inhibitors, and anti-inflammatory agents, underscoring the significance of this building block in developing novel therapeutics.[4][5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. This compound is typically a light yellow to brown crystalline powder with a melting point in the range of 92-96 °C.[7][8] Its stability under normal temperatures and pressures makes it a reliable reagent in multi-step synthetic campaigns.[9]
Table 1: Key Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S | [7][10][11] |
| Molecular Weight | 186.23 g/mol | [7][11][12] |
| Appearance | Light yellow to brown crystalline powder | [7][9] |
| Melting Point | 92-96 °C | [7][8] |
| Boiling Point | 318.5 °C | [9] |
| Flash Point | 185 °C (closed cup) | [8][9] |
| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | [12] |
| CAS Number | 53266-94-7 | [7][8] |
| ¹H NMR (DMSO-d₆) | δ 1.17 (t, 3H), 3.72 (s, 2H), 4.08 (q, 2H), 6.68 (s, 1H), 9.43 (br s, 2H) | [13] |
| Key IR Absorptions | Characteristic peaks for N-H, C=O (ester), C=N, and C-S bonds |[12] |
The presence of nitrogen and oxygen atoms endows the molecule with strong coordination abilities, allowing it to act as a versatile organic ligand in the synthesis of metal complexes.[3][8]
Core Synthesis: The Hantzsch Thiazole Synthesis
The most fundamental and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1881.[14][15] This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thiourea or thioamide derivative.[2][14] For this compound, the key precursors are typically an ethyl 4-haloacetoacetate and thiourea.
The causality behind this reaction's success lies in the sequential nucleophilic attacks. The sulfur atom of thiourea, a potent nucleophile, initially displaces the halide from the α-carbon of the ester. This is followed by an intramolecular condensation between the newly formed thiol intermediate and the ketone, and subsequent dehydration to form the aromatic thiazole ring.
Diagram: Mechanism of the Hantzsch Synthesis
Below is a diagram illustrating the stepwise mechanism for the formation of this compound.
Caption: Common synthetic pathways originating from the core scaffold.
Applications in Medicinal Chemistry
The 2-aminothiazole moiety is a bioisostere for various functional groups and its presence often enhances biological activity. [7]this compound is therefore a crucial intermediate in the synthesis of a vast number of pharmaceuticals. [7][13]
-
Antibiotics: Its most prominent role is in the synthesis of the acyl side chain of third and fourth-generation cephalosporin antibiotics like Cefotaxime and Ceftazidime. [16][17][18]The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl moiety is critical for their broad-spectrum antibacterial activity and resistance to β-lactamases.
-
Anticancer Agents: The scaffold is found in numerous kinase inhibitors, such as Dasatinib, which target the ATP-binding site of kinases involved in cancer cell proliferation. [3][7]* Other Therapeutic Areas: Derivatives have shown a wide range of other activities, including anti-inflammatory, antiviral, antifungal, and antiprotozoal properties. [6]
Detailed Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following are representative procedures for the synthesis and a key transformation of this compound.
Protocol 1: Synthesis via Hantzsch Reaction
This protocol describes the synthesis from 2-aminothiazole-4-acetic acid and ethanol, a common laboratory-scale procedure.
-
Reaction Setup: Suspend 2-aminothiazole-4-acetic acid (500 mg, 3.2 mmol) in ethanol (5 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath. [13]2. Reagent Addition: Slowly add thionyl chloride (0.460 mL, 6.321 mmol) to the stirred suspension. The reaction mixture will gradually clarify. [13]3. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16 hours. [13]4. Work-up: Upon completion, remove the solvent by distillation under reduced pressure. The resulting crude product can often be used directly in subsequent steps without further purification. [13]5. Characterization: The product should be characterized by NMR to confirm its structure. Expected ¹H NMR (400 MHz, DMSO-d₆): δ 1.17 (t, 3H), 3.72 (s, 2H), 4.08 (q, 2H), 6.68 (s, 1H), 9.43 (br s, 2H). [13]
Protocol 2: N-Acylation with an Acid Chloride
This protocol provides a general method for acylating the 2-amino group, a foundational step for creating many pharmaceutical intermediates.
-
Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mmol, 1.5 equiv.), to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C. Slowly add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by Thin Layer Chromatography (TLC). [5]5. Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
Proper safety precautions are paramount when handling any chemical reagent. This compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [19][20]* Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [8][21]Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust. [19][21]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. [9][21]Keep the container tightly closed. [9][19]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [19]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic building block that has enabled the discovery and development of numerous life-saving drugs and advanced materials. Its robust synthesis, predictable reactivity at multiple sites, and the significant biological activity of its derivatives solidify its status as a privileged scaffold in synthetic chemistry. This guide has provided a comprehensive technical overview, from fundamental properties and synthesis to detailed protocols and applications, equipping researchers with the knowledge to confidently and creatively utilize this versatile molecule in their scientific endeavors.
References
- The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. (2025). Benchchem.
- Ethyl (2-amino-4-thiazolyl)
- Ethyl 2-aminothiazole-4-acet
- Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- 2-aminothiazole——Application, Synthesis, Reaction etc.. ChemicalBook.
- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH.
- Ethyl 2-(2-aminothiazole-4-yl)
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester. PubChem.
- Ethyl 2-amino-4-thiazoleacet
- Three possible ways of the reaction between 2-aminothiazole and electrophiles.
- Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). NIH.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Ethyl 2-(2-Amino-4-thiazolyl)
- Buy this compound | 53266-94-7. (2023-08-15). Smolecule.
- SAFETY D
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025-02-20). PMC - NIH.
- Ethyl 2-aminothiazole-4-carboxyl
- This compound(53266-94-7) 1H NMR spectrum. ChemicalBook.
- This compound | 53266-94-7. (2025-07-24). ChemicalBook.
- A process for preparing cephalosporin derivatives using new thiazole compound.
- Sandmeyer reaction. Wikipedia.
- 53266-94-7 | Ethyl 2-(2-aminothiazol-4-yl)
- This compound CAS 53266-94-7.
- Process for preparing cephalosporin antibiotics using new thiazole compound.
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycin
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Semantic Scholar.
- Hantzsch pyridine synthesis. Wikipedia.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI.
Sources
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 53266-94-7 [smolecule.com]
- 4. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. chemscene.com [chemscene.com]
- 11. usbio.net [usbio.net]
- 12. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 53266-94-7 [chemicalbook.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP1268488A4 - A process for preparing cephalosporin derivatives using new thiazole compound - Google Patents [patents.google.com]
- 19. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Safety Data Sheet [chemicalbook.com]
- 20. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
A Technical Guide to the Solubility and Stability of Ethyl 2-amino-4-thiazoleacetate for Drug Development Professionals
Abstract
Ethyl 2-amino-4-thiazoleacetate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly cephalosporin antibiotics and other bioactive molecules.[1][2] Its physicochemical properties, specifically solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering field-proven methodologies for their assessment and practical recommendations for handling and storage.
Introduction: The Significance of a Key Building Block
This compound (EATA), with CAS Number 53266-94-7, is a heterocyclic building block featuring a thiazole ring.[1] This structural motif is integral to the biological activity of many drugs, making EATA a valuable starting material in medicinal chemistry and process development.[1] A thorough understanding of its solubility is paramount for designing efficient synthetic routes, enabling optimal reaction concentrations, and developing effective crystallization and purification protocols. Furthermore, its stability profile dictates appropriate storage conditions, handling procedures, and shelf-life, all of which are critical components of Good Manufacturing Practices (GMP). This document serves as a comprehensive resource for researchers and drug development professionals, elucidating the key physicochemical attributes of EATA to ensure its effective and reliable use.
Physicochemical Properties
A foundational understanding of the intrinsic properties of EATA is essential before delving into its solubility and stability. These parameters, summarized in the table below, govern its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| Appearance | Slightly yellow to beige/brown crystalline powder | [1][4] |
| Melting Point | 92-96 °C | [1] |
| Boiling Point | 318.5 °C (Predicted) | [5] |
| Flash Point | 185 °C (closed cup) | |
| pKa (Predicted) | 3.72 ± 0.10 | [2] |
| XLogP3 | 0.8 - 1.4 | [3][5] |
| Storage Conditions | 2-8°C, Keep in dark place, Sealed in dry | [1][2] |
These properties indicate that EATA is a moderately polar solid with a defined melting point. Its predicted pKa suggests it has a weakly basic amino group on the thiazole ring.
Solubility Profile: A Practical Assessment
3.1. Factors Influencing Solubility The solubility of EATA is governed by the interplay of its functional groups:
-
Amino Group & Thiazole Ring: The nitrogen and sulfur atoms can participate in hydrogen bonding, contributing to solubility in polar protic solvents.
-
Ethyl Ester Group: This group adds some lipophilic character while the carbonyl oxygen can also act as a hydrogen bond acceptor.
-
Crystalline Structure: As a crystalline solid, energy is required to overcome the lattice energy before solvation can occur.
3.2. Experimentally Determining Solubility
A robust method for determining solubility is the isothermal shake-flask method. This protocol is a self-validating system for generating reliable solubility data.
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of EATA to a series of vials, each containing a known volume of the selected solvent (e.g., Methanol, Ethanol, Acetonitrile, Water, Ethyl Acetate, Dichloromethane).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: This extended agitation ensures that the solution is fully saturated, providing a true measure of equilibrium solubility.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze using a validated HPLC-UV method (see Section 5). The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of EATA.
3.3. Expected Solubility
Based on its structure and available data, the following solubility profile can be anticipated:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amino and ester groups. Methanol is explicitly mentioned as a solvent.[2] |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderately Soluble to Soluble | Dipole-dipole interactions and hydrogen bond acceptance. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Lacks favorable interactions with the polar functional groups of EATA. |
| Aqueous | Water | Sparingly Soluble | While capable of hydrogen bonding, the overall molecule has significant non-polar character. The related 2-Aminothiazole-4-acetic acid has a water solubility of 6.5 g/L.[6] |
Stability Profile: Ensuring Molecular Integrity
Understanding the stability of EATA is crucial for preventing degradation during synthesis, storage, and handling. The primary degradation pathway for a molecule like EATA, which contains an ester functional group, is hydrolysis.[6] Forced degradation studies are the industry-standard approach to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8]
4.1. Forced Degradation (Stress Testing) Workflow
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its breakdown.[9] This process is essential for identifying likely degradants and understanding the molecule's intrinsic stability.[7]
Caption: Workflow for conducting forced degradation studies on EATA.
4.2. Key Degradation Pathways
-
Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acidic Hydrolysis: Under acidic conditions, the ester will hydrolyze to form 2-Amino-4-thiazoleacetic acid and ethanol.
-
Basic Hydrolysis: Saponification under basic conditions will yield the carboxylate salt of 2-Amino-4-thiazoleacetic acid. This reaction is typically faster than acid-catalyzed hydrolysis.
-
-
Photostability: Thiazole-containing compounds can be sensitive to light.[10][11] A study on a related thiazole derivative showed that exposure to light could induce a reaction with singlet oxygen, leading to a rearrangement and cleavage of the thiazole ring.[11]
-
Thermal Stability: The compound is generally stable under normal temperatures and pressures.[5] However, elevated temperatures, as used in stress testing, can accelerate hydrolysis and other potential degradation pathways.
-
Oxidative Stability: The thiazole ring and amino group may be susceptible to oxidation, although this is generally less common than hydrolysis for this class of molecule.
Caption: Potential degradation pathways for this compound.
4.3. Recommendations for Handling and Storage
Based on the stability profile, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area.[5] Recommended storage temperatures are often refrigerated (2-8°C) to minimize degradation over time.[1][12] Keep away from incompatible substances such as strong oxidizing agents.[13]
-
Light Protection: Store in a light-resistant container to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Analytical Methodology: A Stability-Indicating HPLC-UV Method
A validated, stability-indicating analytical method is required to separate and quantify EATA from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.
Protocol: HPLC-UV Method for Purity and Stability Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Causality Note: A C18 column is chosen for its versatility in retaining and separating moderately polar compounds like EATA and its more polar degradation products.
-
Mobile Phase: A gradient elution is often necessary to resolve the parent compound from its degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm. A study on a similar thiazole derivative used this wavelength for detection.[14]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.
Conclusion
This compound is a robust molecule when handled and stored correctly. Its solubility is highest in polar organic solvents, with limited solubility in aqueous and non-polar media. The primary stability concern is hydrolysis of the ethyl ester, which can be catalyzed by acidic or basic conditions. The compound also exhibits some sensitivity to light. By employing the protocols and recommendations outlined in this guide—including proper storage at refrigerated temperatures, protection from light, and the use of a validated stability-indicating HPLC method for analysis—researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate throughout the development lifecycle.
References
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- Pharmaffiliates. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)acetate.
- Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
- PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Ji, Y., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 496-506.
- Singh, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
- SciSpace. (2016). Forced Degradation Studies.
- Pharma Pathway. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl (2-Amino-4-thiazolyl)acetate , >98.0% , 53266-94-7 - CookeChem [cookechem.com]
- 3. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 53266-94-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 11. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-amino-4-thiazoleacetate (CAS 53266-94-7): Properties, Hazards, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, associated hazards, and strategic applications of the versatile synthetic building block, Ethyl 2-amino-4-thiazoleacetate.
Executive Summary
This compound, registered under CAS number 53266-94-7, is a pivotal heterocyclic intermediate in modern medicinal chemistry. Its unique molecular architecture, featuring a reactive aminothiazole core coupled with an ethyl acetate moiety, renders it a versatile scaffold for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed assessment of its potential hazards and necessary safety protocols, and an exploration of its significant role in the development of novel therapeutics, including antimicrobial and anti-inflammatory agents.
It is important to note a clarification regarding the initial topic scope. The compound "4-Piperidinemethanol, 4-(4-chlorophenyl)-1-(4-fluorophenyl)-alpha-phenyl-" is a distinct chemical entity and is not associated with CAS number 53266-94-7. This guide will focus exclusively on this compound.
Physicochemical Properties
This compound is typically encountered as a light yellow to brown crystalline powder.[1] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 53266-94-7 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 92 - 96 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Hazard Identification and Safety Protocols
Understanding the hazard profile of this compound is paramount for ensuring laboratory safety. The compound is classified as hazardous, and appropriate handling precautions must be observed.
GHS Classification
Based on available safety data sheets, this compound is classified as follows:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safety and Handling
A stringent safety protocol is mandatory when working with this compound. The following diagram outlines the essential steps for safe handling and in case of exposure.
Caption: Safe handling and emergency response workflow.
First Aid Measures
-
After eye contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.
-
After skin contact: Immediately wash with water and soap and rinse thoroughly. If skin irritation continues, consult a doctor.
-
After inhalation: In case of unconsciousness, place patient stably in side position for transportation.
-
After swallowing: If symptoms persist, consult a doctor.
Applications in Drug Discovery and Development
This compound is a cornerstone intermediate for the synthesis of a multitude of pharmaceutical compounds due to the versatile reactivity of the aminothiazole ring.[1]
Antimicrobial and Anti-inflammatory Agents
The thiazole nucleus is a common feature in many antimicrobial and anti-inflammatory drugs. This compound provides a convenient starting point for the elaboration of more complex molecules with these biological activities.[1] The primary amino group can be readily acylated, alkylated, or used in cyclization reactions to build diverse molecular libraries for screening.
Precursor for Cefdinir Synthesis
While a direct, one-step synthesis is not the common route, derivatives of this compound are crucial for the synthesis of third-generation cephalosporin antibiotics, such as Cefdinir. The aminothiazole core forms a key part of the Cefdinir side chain, which is responsible for its broad-spectrum antibacterial activity.
Agrochemicals
Beyond pharmaceuticals, this compound is also utilized in the development of novel agrochemicals, including fungicides and herbicides.[1] The inherent biological activity of the thiazole ring can be harnessed to create effective crop protection agents.
Experimental Protocol: Synthesis of a Thiazole Derivative
Objective: To synthesize 2-chloro-N-(thiazol-2-yl)acetamide via acylation of 2-aminothiazole.
Materials:
-
2-aminothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Chloroform
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in chloroform.
-
Add potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like acetone to obtain pure 2-chloro-N-(thiazol-2-yl)acetamide.
This protocol demonstrates the fundamental acylation reaction that is a common first step in the elaboration of this compound in a drug discovery workflow.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in both the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the creation of complex molecular targets. While its hazardous nature necessitates careful handling, the implementation of robust safety protocols allows for its effective and safe use in a research and development setting. As the demand for novel bioactive compounds continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox is undeniable.
References
- Sushil Kumar, Ramesh Kumar Singh, Pragati Varshney, Shruti Varshney, & Avinash Kumar Mishra. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(8), 67-71.
Sources
The 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone of modern medicinal chemistry. Its journey from a 19th-century chemical curiosity to a "privileged scaffold" integral to numerous clinically successful drugs is a testament to its remarkable chemical versatility and broad pharmacological potential. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of 2-aminothiazole compounds, offering field-proven insights and detailed experimental methodologies to inform and inspire future drug discovery efforts.
From Obscurity to a "Privileged Scaffold": A Historical Perspective
First synthesized in the late 19th century, the 2-aminothiazole core remained largely of academic interest for several decades. Its true therapeutic potential began to be unlocked with the advent of the sulfa drugs in the 1930s.
The Dawn of Antimicrobial Chemotherapy: Sulfathiazole
The discovery of Prontosil and its active metabolite, sulfanilamide, revolutionized the treatment of bacterial infections.[1] This spurred the synthesis of numerous sulfanilamide derivatives, leading to the development of sulfathiazole in the late 1930s.[1] Sulfathiazole, an organosulfur compound incorporating the 2-aminothiazole ring, emerged as a potent short-acting antimicrobial agent.[2] It was widely used orally and topically to treat a range of bacterial infections, including those of the urinary tract and skin, before the widespread availability of penicillin.[3][4] The mechanism of action of sulfa drugs, including sulfathiazole, involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] This disruption of a vital metabolic pathway leads to a bacteriostatic effect, halting bacterial growth and replication.[4] Although its use in humans has largely been superseded by more effective and less toxic antibiotics due to issues of bacterial resistance, sulfathiazole's historical significance is immense, marking the first major therapeutic success for the 2-aminothiazole scaffold and paving the way for future discoveries.[1][3]
Expanding the Arsenal: Third-Generation Cephalosporins
The versatility of the 2-aminothiazole moiety was further demonstrated with its incorporation into the structure of third-generation cephalosporin antibiotics. These semi-synthetic antibiotics, developed to combat a broader spectrum of bacteria, particularly gram-negative organisms, often feature a 2-aminothiazole group in their side chain. This structural feature plays a crucial role in their enhanced antibacterial activity and stability against β-lactamases, enzymes that can inactivate many penicillin-based antibiotics. A prime example is Cefdinir , a widely prescribed third-generation cephalosporin.[5] The presence of the 2-aminothiazole ring in Cefdinir contributes to its potent activity against a range of common pathogens.[6]
A New Frontier: Anti-Inflammatory and Anticancer Agents
The 20th and 21st centuries have witnessed a dramatic expansion in the therapeutic applications of 2-aminothiazole derivatives beyond infectious diseases. The scaffold's ability to interact with a diverse array of biological targets has led to its emergence in the treatment of inflammatory conditions and cancer.
Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), exemplifies the successful application of the 2-aminothiazole core in managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[7] Its mechanism of action, like other NSAIDs, is related to the inhibition of cyclo-oxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.
In the realm of oncology, the 2-aminothiazole scaffold has been instrumental in the development of targeted therapies, particularly kinase inhibitors.[2] Dasatinib , a potent oral tyrosine kinase inhibitor, is a landmark drug in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8] Its discovery highlighted the potential of 2-aminothiazole-based compounds to selectively inhibit aberrant signaling pathways that drive cancer cell proliferation and survival.[9]
The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis
The most classical and widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[3]
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring.
-
Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 2-aminothiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a representative example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
-
Round-bottom flask or scintillation vial
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to a low to medium heat setting (approximately 100°C) for 30 minutes. The reaction mixture will become a solution and then a precipitate may form.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize any acid generated during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Self-Validation: The formation of the desired product can be confirmed by standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The crude product is often of sufficient purity for initial characterization.
Quantitative Insights into Biological Activity
The therapeutic success of 2-aminothiazole-containing drugs is underpinned by their potent and often selective interactions with their biological targets. The following table summarizes key quantitative data for prominent examples.
| Compound | Drug Class | Target(s) | Quantitative Data (IC₅₀/MIC) | Cell Line/Organism | Reference(s) |
| Dasatinib | Kinase Inhibitor | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | 0.75 nM (IC₅₀) | TF-1 BCR/ABL | [8] |
| 1 nM (IC₅₀) | K562 | [8] | |||
| Cefdinir | Antibiotic | Penicillin-Binding Proteins | ≤1 mcg/mL (MIC) | Staphylococcus epidermidis (methicillin-susceptible) | [10] |
| 0.5 mcg/mL (MIC₉₀) | Staphylococcus aureus (oxacillin-susceptible) | [8] | |||
| ≤0.03 mcg/mL (MIC₉₀) | Group A Streptococci | [8] | |||
| Meloxicam | NSAID | Cyclooxygenase (COX) | 3.38 x 10⁻⁷ mol.L⁻¹ (IC₅₀) | PMN adhesion to HSC | [11] |
Mechanism of Action: The Case of Kinase Inhibition
The anticancer activity of many 2-aminothiazole derivatives stems from their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. Dasatinib's mechanism of action provides an excellent illustration of this principle.
In chronic myeloid leukemia (CML), the chromosomal translocation known as the Philadelphia chromosome results in the formation of the BCR-ABL fusion protein.[8] This aberrant protein is a constitutively active tyrosine kinase, meaning it is always "on," leading to uncontrolled cell division and the development of leukemia.[8]
Dasatinib functions as a potent, ATP-competitive inhibitor of the BCR-ABL kinase.[8] It binds to the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group from ATP to its downstream substrates.[10] This blockade of phosphorylation effectively shuts down the aberrant signaling cascade, inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death).[10] Dasatinib is also a multi-targeted inhibitor, acting on other kinases such as the SRC family, which are also implicated in cancer progression.[8]
Conclusion: An Enduring Legacy and a Promising Future
The journey of the 2-aminothiazole core from a simple heterocyclic compound to a cornerstone of drug discovery is a powerful example of the synergy between synthetic chemistry and medicinal science. Its presence in a diverse range of therapeutic agents, from life-saving antibiotics and anticancer drugs to widely used anti-inflammatories, underscores its status as a truly privileged scaffold.[12] The continued exploration of 2-aminothiazole derivatives by researchers and drug development professionals promises to yield new and improved therapies for a wide spectrum of human diseases, ensuring that the legacy of this remarkable chemical entity will continue to grow for years to come.
References
- Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and... ResearchGate.
- The Historical Significance and Evolving Applications of Sulfathiazole Sodium. NINGBO INNO PHARMCHEM CO.,LTD.
- What is Sulfathiazole used for?. Patsnap Synapse.
- Cefdinir Capsules: Package Insert / Prescribing Information. Drugs.com.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- What is the mechanism of Dasatinib?. Patsnap Synapse.
- Hantzsch Thiazole Synthesis. SynArchive.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Meloxicam | C14H13N3O4S2 | CID 54677470. PubChem.
- Hantzsch Thiazole Synthesis - Mechanism. Chem Help Asap.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
- Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.
- Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.
- 2-aminothiazole – Knowledge and References. Taylor & Francis.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed.
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PubMed Central.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Ethyl 2-amino-4-thiazoleacetate: A Technical Guide for Drug Discovery Professionals
Abstract
Ethyl 2-amino-4-thiazoleacetate is a pivotal heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. Its unique structural attributes, featuring a thiazole ring, an amino group, and an ethyl ester moiety, confer a versatile reactivity that has been exploited for the synthesis of a broad spectrum of biologically active molecules. While much of the existing research has focused on its more complex derivatives, this technical guide provides a comprehensive overview of the core pharmacological properties of this compound itself, and explores the therapeutic potential that has been unlocked through its chemical modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in their discovery pipelines.
Introduction: The 2-Aminothiazole Core - A Privileged Scaffold
The 2-aminothiazole motif is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This promiscuity is not random; rather, it stems from the specific electronic and steric properties of the ring system, which allow for a variety of intermolecular interactions. This compound is a prime example of a readily accessible building block that embodies this potential. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide will delve into the known pharmacological profile of the parent compound and highlight the structure-activity relationships that have emerged from the study of its derivatives.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂S | [5] |
| Molecular Weight | 186.23 g/mol | [5] |
| Appearance | Slightly yellow to beige crystalline powder | [6] |
| Melting Point | 92-94 °C | |
| Boiling Point | 318.5 °C | [6] |
| CAS Number | 53266-94-7 | [5] |
The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. A general and efficient one-pot procedure involves the reaction of an α-haloketone with a thioamide.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Ice
-
Reflux apparatus
-
Filtration apparatus
-
Beakers and flasks
Procedure:
-
Combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol in a round-bottom flask.
-
Heat the mixture at reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Basify the solution to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[7]
Pharmacological Profile
While extensive pharmacological data on the unmodified this compound is not as abundant as for its derivatives, existing research indicates a notable potential in oncology and as a ligand for metal ions.
Anticancer Activity
Preliminary studies suggest that this compound possesses intrinsic anticancer properties, having been shown to inhibit the growth of various tumor cell lines.[1] The proposed mechanism of action involves interference with cellular processes that are critical for the proliferation of tumors.[1]
The true potential of this scaffold is realized in its derivatives. For instance, El-Subbagh et al. synthesized a series of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives and evaluated their antitumor activity against 60 human tumor cell lines. One derivative demonstrated significant activity against the RPMI-8226 leukemia cell line with a GI50 of 0.08 µM.[8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HL-60)
-
Complete culture medium
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Antimicrobial Activity
The 2-aminothiazole scaffold is a common feature in many antimicrobial agents. While the parent compound, this compound, has not been extensively studied for its direct antimicrobial effects, its derivatives have shown significant promise.
For instance, Schiff bases derived from ethyl-2-aminothiazole-4-carboxylate have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant strains. Some of these compounds exhibited significant antibacterial potential against both Gram-positive (e.g., Staphylococcus epidermidis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[7]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture to be tested
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Paper disks impregnated with the test compound
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Select isolated colonies from an overnight culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of bacteria. Rotate the plate 60 degrees and repeat the streaking twice to ensure even coverage.[12]
-
Disk Placement: Using sterile forceps, place the paper disks impregnated with the test compound onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[13]
-
Incubation: Invert the plates and incubate them at 37°C for 24 hours.[13]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacteria to the compound.[13]
Role as a Ligand and in Coordination Chemistry
This compound possesses nitrogen and oxygen atoms that can act as bidentate ligands, enabling it to form coordination complexes with various metal ions.[1] This property is significant as the formation of metal complexes can enhance the biological efficacy of the organic ligand.[1] For instance, it has been used in the synthesis of bis(2-aminothiazole-4-acetato)aquazinc(II) and dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ²O,N³]cadmium.
Future Perspectives and Conclusion
This compound is a compound of significant interest in the field of drug discovery. While its own pharmacological profile is still being fully elucidated, its true value lies in its role as a versatile and privileged scaffold. The diverse and potent biological activities of its derivatives underscore the immense potential held within this core structure. Future research should focus on further exploring the direct biological effects of the parent compound, as well as continuing to leverage its synthetic accessibility to generate novel derivatives with enhanced therapeutic properties. The continued exploration of the 2-aminothiazole chemical space, with this compound as a key starting material, is a promising avenue for the discovery of next-generation therapeutics.
References
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test).
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- El-Subbagh, H. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
- YouTube. (2021, January 14). Graphviz tutorial.
- Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 1-13.
- Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- YouTube. (2020, October 16). Create Complex Graphs with GraphViz.
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.
- ResearchGate. (n.d.). Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives.
- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Graphviz. (n.d.). User Guide.
- Graphviz. (n.d.). External Resources.
- ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
- Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
- 1. Buy this compound | 53266-94-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 5. usbio.net [usbio.net]
- 6. echemi.com [echemi.com]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
Methodological & Application
Application Note & Protocols: Synthesis of Cephalosporin Side Chains Using Ethyl 2-amino-4-thiazoleacetate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of critical cephalosporin side chains derived from Ethyl 2-amino-4-thiazoleacetate. The focus is on the preparation of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid and related structures, which are pivotal intermediates in the industrial production of third and fourth-generation cephalosporin antibiotics such as Cefotaxime and Ceftriaxone.[1][2][3] This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into process optimization and characterization.
Introduction: The Central Role of the Aminothiazole Side Chain
The remarkable antibacterial efficacy of modern cephalosporins is largely attributed to the 7-acylamino side chain attached to the β-lactam core. Specifically, the introduction of a 2-(2-aminothiazol-4-yl)acetamido moiety, often containing a syn-alkoxyimino group, confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[2] this compound serves as a versatile and economically viable starting material for the construction of these complex side chains. Its inherent structure provides the foundational aminothiazole ring, which is a key pharmacophore.
The primary synthetic challenge lies in the stereoselective introduction of the syn (or Z) isomer of the oxyimino function, as this configuration is crucial for potent antibacterial activity.[1] This application note will detail robust methodologies to achieve this stereoselectivity and carry the intermediate forward to the desired activated acylating agent.
Core Synthetic Pathways from this compound
The journey from this compound to a cephalosporin side chain ready for coupling with the 7-aminocephalosporanic acid (7-ACA) core typically involves several key transformations. While numerous variations exist, a common and industrially relevant pathway involves the initial synthesis of an intermediate like Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, followed by alkylation of the oxime and subsequent activation for amidation.
A widely practiced industrial synthesis first constructs the aminothiazole ring with the desired oxime functionality in place. This often starts from simpler precursors like ethyl acetoacetate or 4-chloroacetoacetic ester.
Pathway Overview: From Acetoacetate to Activated Side Chain
A prevalent industrial strategy involves a multi-step synthesis that builds the aminothiazole ring with the desired oxime functionality already incorporated. This approach provides excellent control over the critical syn-isomer geometry.
Caption: General workflow for cephalosporin side chain synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate
This protocol describes the formation of the key aminothiazole oxime intermediate from a 4-haloacetoacetate precursor. The use of an α-halo ketone is critical for the Hantzsch thiazole synthesis with thiourea.
Rationale: The initial oximation of the acetoacetate derivative at the C2 position, followed by cyclization with thiourea, is a highly efficient method for constructing the desired 2-amino-4-thiazoleacetate framework.[4][5] Controlling the reaction temperature during oximation and cyclization is crucial to maximize the yield of the desired syn (Z) isomer and minimize side reactions.
Materials:
-
Ethyl 4-chloroacetoacetate (1.0 mole)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Thiourea
-
Water
-
Methanol (Solvent)
-
Ice bath
Procedure:
-
Oximation: a. In a suitable reaction vessel, charge ethyl 4-chloroacetoacetate (1.0 mole) and glacial acetic acid.[6] b. Cool the mixture to 0°C using an ice bath. c. Slowly add an aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5°C. The slow addition and low temperature favor the formation of the desired syn-oxime. d. Stir the reaction mixture at 0-5°C for an additional 1-2 hours after the addition is complete. The resulting solution contains the ethyl 4-chloro-2-hydroxyiminoacetoacetate intermediate.[5]
-
Cyclization: a. In a separate, larger vessel, prepare a solution of thiourea in water. b. Cool the thiourea solution. c. Slowly add the cold solution from the oximation step (Step 1d) to the aqueous thiourea solution. It is critical to control this addition to keep the reaction temperature below 40°C to prevent degradation.[6] d. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure complete cyclization. e. The product, Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, will precipitate from the solution. f. Isolate the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation:
| Parameter | Typical Value | Rationale/Comment |
| Starting Material | Ethyl 4-chloroacetoacetate | The chlorine at the 4-position is a good leaving group for the cyclization. |
| Oximation Temp. | 0-5°C | Favors syn-isomer formation and minimizes side reactions.[6] |
| Cyclization Temp. | < 40°C | Prevents thermal degradation of the product and intermediates.[6] |
| Molar Ratio (Thiourea) | 1.0 - 1.1 eq. | A slight excess of thiourea can drive the reaction to completion. |
| Typical Yield | 75-85% | Dependent on strict temperature control and purity of reagents. |
Protocol 2: Methylation to Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate
This step introduces the methoxy group, a key structural feature of many potent cephalosporins like Cefotaxime.[2]
Rationale: Phase transfer catalysis is an effective method for methylating the oxime group under mild conditions.[6] Dimethyl sulfate is a potent and cost-effective methylating agent. The choice of base and phase transfer catalyst is critical for achieving high conversion and minimizing N-methylation of the aminothiazole ring.
Materials:
-
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate (from Protocol 1)
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide or Potassium Carbonate
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
Procedure:
-
Suspend the hydroxyiminoacetate intermediate in a mixture of DCM and water.
-
Add the phase transfer catalyst and the base (e.g., sodium hydroxide solution).
-
Cool the mixture to 0-5°C.
-
Add dimethyl sulfate dropwise, maintaining the temperature between 0°C and 5°C.[6] This exothermic reaction requires careful control.
-
After the addition, allow the reaction to stir at room temperature for 12-15 hours or until TLC/HPLC analysis indicates completion.[7]
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Saponification and Activation
The final steps involve hydrolyzing the ethyl ester to the free carboxylic acid, followed by conversion to a highly reactive acylating agent, typically an acyl chloride, ready for coupling with 7-ACA.[8][9]
Rationale: Saponification is a standard ester hydrolysis. The subsequent activation to an acyl chloride using thionyl chloride is a common and effective method. Performing this step at low temperatures is crucial to prevent the formation of the undesired E-isomer and other impurities.[8]
Materials:
-
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (from Protocol 2)
-
Ethanol
-
1N Sodium Hydroxide solution
-
10% Hydrochloric Acid
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalyst)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Saponification: a. Suspend the methoxyiminoacetate ester in ethanol.[7] b. Add 1N sodium hydroxide solution and stir the mixture at room temperature for 15 hours or until the reaction is complete.[7] c. Remove the ethanol under reduced pressure. d. Adjust the pH of the remaining aqueous solution to ~2.8 with 10% HCl while cooling in an ice bath to precipitate the carboxylic acid.[7] e. Filter the solid, wash with cold water and acetone, and dry to yield (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
-
Activation to Acyl Chloride: a. Suspend the dried carboxylic acid in anhydrous DCM containing a catalytic amount of DMF. b. Cool the suspension to -15°C.[8] c. Add thionyl chloride dropwise, maintaining the low temperature. d. Stir the mixture at -15°C until the conversion is complete. e. The resulting product, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl chloride hydrochloride, is often used directly in the subsequent acylation step without isolation.[8]
Acylation of 7-ACA: The Final Step
The activated side chain is then coupled with the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), to form the final antibiotic structure. This is a critical amidation reaction.[1][9]
Caption: Workflow for the acylation of 7-ACA.
This acylation is typically performed in a mixed aqueous-organic solvent system at low temperatures, with a base to neutralize the HCl generated.[10] The final product is then isolated and purified, often via crystallization of a salt form, such as the sodium salt.[3]
Conclusion
This compound and its related precursors are indispensable building blocks in the synthesis of advanced cephalosporin antibiotics. The protocols outlined in this document represent robust and scalable methods for the preparation of the critical (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. Mastery of these synthetic steps, particularly the control of stereochemistry and the activation for acylation, is fundamental to the successful development and manufacturing of these life-saving drugs. Researchers are encouraged to use these protocols as a foundation, optimizing conditions based on their specific equipment and purity requirements.
References
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. Google Patents.
- CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. Google Patents.
- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate.
- Synthesis of ethyl 2-hydroxyimino-2-(2-formamidothiazol-4-yl)acetate. PrepChem.com.
- EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. Google Patents.
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
- Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate.
- Cephalosporin antibiotics. Synthesis and antimicrobial activity of 7 beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-oxyiminoacetamido]cephalosporin derivatives. PubMed.
- Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. V. Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-cephalosporin derivates and related compounds. PubMed.
- An Efficient and Green Procedure for Synthesis of Cefotaxime Sodium Using Ethanol Food Grade as a Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2020/11(1)/[8].pdf]([Link]8].pdf)
- Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. ResearchGate.
- Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime in Batch and Flow Mode. ResearchGate.
- Semisynthesis technology, industrial semi-synthesis process. Industrial Biotech.
- Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins. PubMed.
- WO2011042776A1 - Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof. Google Patents.
- A rapid procedure to prepare cefotaxime. ResearchGate.
- CAS#:65872-41-5 | 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. Chemsrc.
- The Influence Study of The Mole Ratio Reactant in Ceftriaxone Sodium Synthesis Against The Yield of The Production. ResearchGate.
- Further degradation products of cephalosporin C. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid. National Institutes of Health.
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. V. Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-cephalosporin derivates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 5. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 6. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 7. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011042776A1 - Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Novel Benzamide Derivatives Utilizing Ethyl 2-amino-4-thiazoleacetate
Introduction: The Strategic Importance of 2-Aminothiazole Benzamides in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding allow for potent and selective interactions with various biological targets.[3] When coupled with a benzamide moiety, the resulting N-(thiazol-2-yl)benzamide core structure gives rise to a diverse array of therapeutic agents with applications spanning from anticancer and anti-inflammatory to antimicrobial and antidiabetic therapies.[1][4][5]
Ethyl 2-amino-4-thiazoleacetate is a particularly valuable and versatile starting material for the synthesis of these derivatives. The ester functional group at the 4-position provides a synthetic handle for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides detailed protocols and expert insights into the synthesis of novel benzamide derivatives from this key building block, aimed at researchers and professionals in drug development.
Core Synthetic Strategy: Amide Bond Formation
The primary transformation in synthesizing the target benzamide derivatives is the formation of an amide bond between the 2-amino group of the thiazole and the carboxyl group of a substituted benzoic acid. Two principal and highly effective methods are employed for this purpose:
-
Acyl Chloride Method (Schotten-Baumann type reaction): This classic approach involves the conversion of a substituted benzoic acid into its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the 2-amino group of the thiazole, usually in the presence of a base to neutralize the HCl byproduct.[6][7]
-
Peptide Coupling Reagent Method: Modern amide bond formation frequently utilizes coupling agents to facilitate the reaction directly between the carboxylic acid and the amine, avoiding the need to isolate the often-sensitive acyl chloride.[8] Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often in combination with an additive like HOBt (1-Hydroxybenzotriazole), are highly efficient.[8][9]
Causality in Method Selection:
-
Acyl Chloride Method: Best suited for robust benzoic acids that can withstand the conditions of acyl chloride formation. It is often a cost-effective method for large-scale synthesis. However, it may not be suitable for substrates with sensitive functional groups.
-
Coupling Reagent Method: Offers milder reaction conditions and is compatible with a wider range of functional groups, making it ideal for complex or sensitive substrates. This method is prevalent in library synthesis for SAR studies due to its high efficiency and broad applicability.[8]
Visualizing the Synthetic Workflow
The general workflow for the synthesis of novel benzamide derivatives from this compound can be visualized as follows:
Caption: General synthetic workflow for N-(thiazol-2-yl)benzamide synthesis.
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Method
This protocol details the synthesis of a representative compound, Ethyl 2-(4-chlorobenzamido)thiazole-4-acetate , using the acyl chloride approach.
Step 1: Synthesis of 4-Chlorobenzoyl Chloride
-
Rationale: Conversion of the carboxylic acid to the highly electrophilic acyl chloride is necessary to drive the subsequent acylation of the weakly nucleophilic 2-aminothiazole. Thionyl chloride is an effective and common reagent for this transformation.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzoic acid (1.57 g, 10 mmol).
-
Add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chlorobenzoyl chloride as an oil, which can be used in the next step without further purification.
Step 2: Amide Coupling Reaction
-
Rationale: The 2-amino group of the thiazole acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
In a separate flask, dissolve this compound (1.86 g, 10 mmol) in anhydrous pyridine (20 mL) and cool the mixture to 0 °C in an ice bath.[7]
-
Slowly add the freshly prepared 4-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol to yield pure Ethyl 2-(4-chlorobenzamido)thiazole-4-acetate.
Self-Validation and Characterization:
-
TLC: Monitor the disappearance of starting materials and the appearance of the product spot.
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. For example, in the ¹H NMR spectrum, expect to see the disappearance of the -NH₂ protons of the starting material and the appearance of a new amide -NH proton signal, along with characteristic aromatic and ethyl ester signals.[6]
Protocol 2: Synthesis via Peptide Coupling Reagents
This protocol describes the synthesis of Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-acetate using HCTU as the coupling agent.
-
Rationale: HCTU is a highly efficient coupling agent that converts the carboxylic acid into a highly reactive activated ester in situ. The presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is required to maintain basic conditions for the coupling to proceed efficiently.[9]
-
To a solution of 3,4,5-trimethoxybenzoic acid (2.12 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), add HCTU (4.15 g, 10 mmol) and HOBt (1.35 g, 10 mmol).
-
Add N,N-Diisopropylethylamine (DIEA, 5.2 mL, 30 mmol) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.86 g, 10 mmol) to the reaction mixture.
-
Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water (150 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Data Presentation: Structure-Activity Relationship Insights
The synthesized benzamide derivatives often exhibit a range of biological activities. The following table summarizes hypothetical but representative data for a series of synthesized compounds, illustrating how structural modifications can impact biological potency.
| Compound ID | R-Group on Benzamide | Biological Target | IC₅₀ (µM) |
| 1a | 4-Cl | Fungal Strain A | 5.2 |
| 1b | 3,4,5-trimethoxy | Fungal Strain A | 1.8 |
| 1c | 4-NO₂ | Fungal Strain A | 15.7 |
| 1d | 4-CH₃ | Fungal Strain A | 8.9 |
| 2a | 4-Cl | Kinase B | > 50 |
| 2b | 3,4,5-trimethoxy | Kinase B | 0.45 |
This data is illustrative and serves to demonstrate how results would be presented.
Logical Relationships in Synthesis and Purification
The overall process from starting materials to a pure, characterized compound follows a logical sequence of steps.
Caption: Logical workflow for synthesis, purification, and analysis.
Conclusion and Future Directions
This compound serves as an exceptional platform for the synthesis of novel benzamide derivatives with significant therapeutic potential. The protocols outlined provide robust and adaptable methods for generating libraries of these compounds for biological screening. The choice between the acyl chloride and coupling agent methods will depend on the specific substrate and the scale of the synthesis. Further derivatization of the ester moiety at the 4-position can provide an additional axis for SAR exploration, potentially leading to the discovery of next-generation therapeutic agents.
References
- Chunduru, S. et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- Wang, Y. et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology.
- El-Metwally, A. M. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Li, G. et al. (2014).
- El-Sayed, N. N. E. et al. (2012). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules.
- Lather, V. et al. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry.
- Karimain, H. et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.
- PubChem. N-[4-(ethoxymethyl)-1,3-thiazol-2-yl]benzamide. PubChem.
- Patel, R. P. et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Organic Chemistry.
- Khalifa, M. E. (2019).
- El-Metwally, A. M. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- El-Metwally, A. M. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Azzam, R. A. & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Ayimbila, S. et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.
- Acar, Ç. et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
- Al-Abdullah, E. S. et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules.
- Saeed, A. & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry.
- Karimain, H. et al. (2016).
- Bavaro, T. et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank.
- El-Sayed, N. N. E. et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of Chemical and Pharmaceutical Research.
- Leban, J. et al. (2011). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry.
- Sigma-Aldrich. 4-METHYL-N-THIAZOL-2-YL-BENZAMIDE. Sigma-Aldrich.
- Chen, B. et al. (2010).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]
- 9. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Ethyl 2-amino-4-thiazoleacetate
Introduction: The Significance of Acylated 2-Aminothiazoles
Ethyl 2-amino-4-thiazoleacetate is a pivotal building block in the synthesis of a multitude of biologically active compounds.[1][2] The 2-aminothiazole core is a recognized "privileged structure" in medicinal chemistry, integral to numerous approved drugs, particularly in oncology.[3] The exocyclic amino group at the 2-position serves as a prime handle for chemical modification, with acylation being a fundamental transformation. This modification allows for the systematic exploration of structure-activity relationships (SAR), fine-tuning of pharmacokinetic properties, and the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of the principles and protocols for the successful acylation of this compound, tailored for researchers in drug discovery and chemical development.
The Chemistry of Acylation: A Mechanistic Perspective
The acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or acid anhydride).[5][6] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group (typically a chloride or carboxylate ion) to yield the final N-acylated amide product.[6]
A base, such as pyridine or a tertiary amine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[5][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7][8]
Caption: Nucleophilic acyl substitution mechanism for the acylation of an amine.
A Comparative Overview of Acylation Protocols
The choice of acylating agent and reaction conditions can significantly impact the efficiency and outcome of the acylation. Below is a summary of common methods.
| Acylating Agent | Base | Solvent | Typical Conditions | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temp, 2-4 h | High | [9][10] |
| Acetic Anhydride | None (or catalytic acid/base) | Acetic Acid or neat | Reflux, 1-3 h | High | [10] |
| Benzoyl Chloride | Pyridine | Dry Pyridine | Room temp, overnight | High | [9] |
| Chloroacetyl chloride | Potassium Carbonate | Acetone | Room temp, 2-4 h | Good | [10] |
Detailed Experimental Protocols
4.1. Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride)
This protocol is a general method for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the stirred solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
4.2. Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This method provides an alternative to using acid chlorides, often with milder reaction conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1 equivalent) in acetic anhydride (2-3 equivalents). Alternatively, the reaction can be performed in a solvent such as glacial acetic acid.
-
Heat the mixture to reflux (or a specified temperature, e.g., 80-100 °C) and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice-water with stirring to precipitate the product and quench the excess anhydride.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
General Experimental Workflow
The following diagram illustrates a typical workflow for the acylation and subsequent workup of this compound.
Caption: A generalized workflow for the acylation of this compound.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction may be due to insufficient base, leading to protonation of the starting amine. Ensure the use of at least a stoichiometric amount of base. The amine starting material can sometimes be unstable; using it immediately after preparation is recommended.[11]
-
Side Reactions: Over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine.[5] However, with highly reactive acylating agents or forcing conditions, side reactions at other positions on the thiazole ring or the ester group are possible.
-
Purification Challenges: The acylated product may sometimes be difficult to separate from the starting material or byproducts. Careful selection of the chromatographic mobile phase or recrystallization solvent is crucial. In some cases, polymer-assisted purification methods can be employed to simplify the workup.[12]
-
Moisture Sensitivity: Acylating agents like acid chlorides and anhydrides are sensitive to moisture. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.
Conclusion
The acylation of this compound is a robust and versatile reaction that provides access to a wide array of derivatives with potential applications in drug discovery and development. By understanding the underlying reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize novel acylated 2-aminothiazole compounds for further biological evaluation.
References
- Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- Mastering Chemistry Help. (2013, February 13). acylation of amines.
- LibreTexts. (n.d.). Acylation under weak base conditions.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Filo. (2025, June 23). What is the acylation of amines? Provide an explanation of the....
- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives.
- RSC Publishing. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches.
- Sigma-Aldrich. (n.d.). Ethyl 2-aminothiazole-4-acetate 99 53266-94-7.
- National Center for Biotechnology Information. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
- Smolecule. (2023, August 15). Buy this compound | 53266-94-7.
- ResearchGate. (2025, August 6). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- Chem-Impex. (n.d.). Ethyl (2-amino-4-thiazolyl)acetate.
- Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.
- PubMed. (n.d.). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions.
Sources
- 1. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is the acylation of amines? Provide an explanation of the acylation.. [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. acylation of amines [entrancechemistry.blogspot.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Cefdinir Derivatives Utilizing Ethyl 2-Amino-4-Thiazoleacetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis of Cefdinir, a third-generation oral cephalosporin, focusing on the strategic use of ethyl 2-amino-4-thiazoleacetate as a foundational building block for its critical side chain. We will dissect the synthesis of the key intermediate, (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, its subsequent activation, and the final coupling with the cephalosporin core, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). The protocols herein are synthesized from established methodologies, emphasizing the rationale behind reagent selection and reaction conditions to ensure reproducibility and high purity.
Introduction: The Significance of the Aminothiazole Moiety in Cefdinir
Cefdinir's broad-spectrum antibacterial activity is intrinsically linked to the chemical structure of its C-7 side chain, specifically the (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido group.[1] This moiety confers resistance to many β-lactamase enzymes, which are a primary mechanism of bacterial resistance. This compound is a highly valuable and versatile starting material for constructing this essential side chain due to the inherent reactivity of its thiazole ring and ester functionality.[2] The synthetic pathway involves the transformation of this starting material into an activated side-chain acid, which is then coupled with the Cefdinir nucleus, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), a key intermediate in the synthesis of several cephalosporins.[3][4]
Synthesis of the Core Side Chain: (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
The initial and most critical phase of the synthesis is the formation of the oxime-functionalized thiazole acetic acid. While direct use of this compound is possible, many industrial syntheses begin with more fundamental precursors like ethyl acetoacetate or 4-chloroacetoacetic ester to construct the functionalized thiazole ring system in a controlled, high-yield manner.[5][6]
The following protocol outlines a common pathway involving oximation followed by cyclization.
Protocol 2.1: Synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate
This protocol is based on the principle of oximation of an active methylene group followed by a Hantzsch-type thiazole synthesis.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄) or Acetic Acid
-
Bromine (Br₂) or other halogenating agent
-
Thiourea
-
Methanol or other suitable solvent
-
Water (purified)
Procedure:
-
Oximation:
-
In a reaction vessel equipped for cooling, dissolve ethyl acetoacetate in a suitable solvent like aqueous acetic acid or water.[5][6]
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to prevent decomposition of nitrous acid and side reactions. The acidic conditions generate nitrous acid in situ, which reacts with the active methylene group of the ethyl acetoacetate to form an oxime.
-
Stir the reaction mixture at this temperature for 2-4 hours until the starting material is consumed (monitored by TLC or HPLC).
-
-
Halogenation:
-
Slowly warm the reaction mixture to 30-40 °C.
-
Carefully add a halogenating agent, such as bromine, dropwise.[6] This step halogenates the methyl group adjacent to the ketone, making it highly electrophilic and primed for cyclization.
-
Maintain the temperature and stir for an additional 1-3 hours.
-
-
Cyclization:
-
In a separate vessel, dissolve thiourea in a solvent like methanol.
-
Add the halogenated intermediate from the previous step to the thiourea solution.
-
The nucleophilic sulfur of thiourea attacks the halogenated carbon, and subsequent intramolecular condensation and dehydration form the 2-aminothiazole ring.[5]
-
The reaction is typically stirred for several hours at a controlled temperature until completion.
-
-
Isolation:
-
The product, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, often precipitates from the reaction mixture upon cooling or addition of water.
-
Filter the solid, wash with cold water and a suitable organic solvent (e.g., cold ethanol) to remove impurities, and dry under vacuum.
-
Workflow for Side Chain Precursor Synthesis
Caption: Synthesis of the key thiazole side chain precursor.
Protocol 2.2: Hydrolysis to (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Materials:
-
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) or other mineral acid
-
Ethanol/Water mixture
Procedure:
-
Saponification:
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid to adjust the pH to approximately 2-3. This protonates the carboxylate salt, causing the free acid to precipitate.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid.[8]
-
Activation of the Carboxylic Acid Side Chain
To facilitate amide bond formation with the 7-AVCA nucleus, the carboxylic acid group of the side chain must be activated. A common and highly effective method is its conversion to a reactive thioester, such as a 2-mercaptobenzothiazolyl (MBT) ester.[9][10] This approach often provides a stable, crystalline intermediate that can be easily purified.
Protocol 3.1: Synthesis of 2-Mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetate
This protocol involves the protection of the oxime group as an acetate, followed by activation of the carboxylic acid.
Materials:
-
(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
-
Acetic anhydride
-
2,2'-Dithiobis(benzothiazole) or 2-mercaptobenzothiazole
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or other organic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
O-Acetylation (Protection):
-
Suspend the hydroxyimino acid in a suitable solvent.
-
Add acetic anhydride and a catalytic amount of a base.
-
Stir the reaction at room temperature until the starting material is fully converted to the O-acetylated derivative. This step protects the oxime hydroxyl group and can improve the reactivity in the subsequent step.
-
-
Thioester Formation (Activation):
-
To the solution containing the O-acetylated side chain, add triphenylphosphine and 2,2'-dithiobis(benzothiazole).[9][11]
-
Cool the mixture to 0-5 °C.
-
Slowly add triethylamine. The reaction proceeds via a phosphonium intermediate, which is then displaced by the carboxylate to form an activated acylphosphonium salt. This is subsequently attacked by the benzothiazole thiol to form the desired thioester.
-
Stir the reaction for several hours at a low temperature, monitoring for completion.
-
-
Isolation:
-
The activated thioester product is typically isolated by precipitation upon addition of a non-polar solvent or by crystallization.
-
Filter the solid, wash with appropriate solvents, and dry. This activated side chain is now ready for coupling.
-
Side Chain Activation Workflow
Caption: Protection and activation of the Cefdinir side chain.
Final Assembly: Coupling with 7-AVCA to Synthesize Cefdinir
The final step is the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with the activated side chain, followed by deprotection of the oxime group to yield Cefdinir.[1][9][11]
Protocol 4.1: Acylation and Deprotection
Materials:
-
Activated MBT thioester side chain (from Protocol 3.1)
-
N-methyl morpholine (NMM) or other suitable base[9]
-
Aqueous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[1][14]
-
Potassium carbonate (K₂CO₃) solution
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Acylation (Coupling):
-
Suspend 7-AVCA in a solvent system such as aqueous THF.[1]
-
Add a base like N-methyl morpholine to deprotonate the amino group of 7-AVCA, making it nucleophilic.
-
Add the activated MBT thioester side chain to the solution.
-
Stir the reaction at a controlled temperature (e.g., 15-25 °C) for several hours until the coupling is complete. The reaction progress is monitored by HPLC.
-
-
In-situ Deprotection:
-
Once the acylation is complete, the deprotection of the acetyl group on the oxime can be performed in the same pot.
-
Cool the reaction mixture and add a solution of potassium carbonate (K₂CO₃) to achieve a basic pH (e.g., pH 8-9).[14] This hydrolyzes the acetate ester, revealing the hydroxyimino group of Cefdinir.[11]
-
The reaction is typically buffered with a salt like ammonium chloride.[9]
-
-
Isolation and Purification:
-
After deprotection is complete, carefully acidify the reaction mixture to the isoelectric point of Cefdinir to precipitate the crude product.
-
Filter the crude Cefdinir.
-
Further purification can be achieved through recrystallization or by using ion-exchange resin chromatography to achieve the required pharmaceutical purity.[9][11]
-
Final Cefdinir Synthesis Pathway
Caption: Final coupling and deprotection to yield Cefdinir.
Summary of Key Process Parameters
| Step | Key Transformation | Typical Reagents | Typical Yield | Purity Target |
| 2.1 | Oximation & Cyclization | Ethyl acetoacetate, NaNO₂, Thiourea | 70-85% | >98% |
| 2.2 | Ester Hydrolysis | NaOH or KOH, then HCl | 90-97% | >99% |
| 3.1 | Side Chain Activation | PPh₃, MBT disulfide, Ac₂O | 85-95% | >99% (Crystalline) |
| 4.1 | Coupling & Deprotection | 7-AVCA, NMM, K₂CO₃ | 75-90% | >99.5% (API Grade) |
References
- An alternative procedure for preparation of cefdinir. PubMed.
- CN102659713A - Preparation method for cefdinir side-chain acid active ester. Google Patents.
- EP1842852A1 - A cefdinir intermediate. Google Patents.
- Synthesis of potential related compounds of Cefdinir. ResearchGate.
- Improved Synthesis of Cefdinir and Its Polymorphic Form, an Antibacterial Active Pharmaceutical Ingredient. ResearchGate.
- CN101974020A - Method for synthesizing cefdinir. Google Patents.
- CEFDINIR synthesis process - Patent 2030975. EPO.
- Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Semantic Scholar.
- Novel Compounds for the Synthesis of Cefdinir. ResearchGate.
- US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. Google Patents.
- Synthesis of 2-hydroxyimino-2-(isothiazol-4-yl)acetic acid. PrepChem.com.
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
- (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)aceticacid. Autech Industry Co.,Ltd..
- An Improved and Scaleable Preparation of 7Amino3-vinylcephem-4-carboxylic acid. ResearchGate.
- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Ethyl 2-aminothiazole-4-acetate 99 53266-94-7. Sigma-Aldrich.
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). Google Patents.
- 2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][15][16]thiazin-2-yl]acetic Acid (Mixture of 4 Diastereomers). pascal-synthesis.com.
- Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. PubChem.
- WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid. Google Patents.
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate.
- 7-Amino-3-vinyl-3 Cephalosporanic Acid (7-AVCA)79349-82-9. Echemi.
- Synthesis of novel amino acid derivative of 7-AVCA. IOSR Journal.
- (Z)-2-(2-Aminothiazol-4-Yl)-2-(Hydroxyimino)Acetic Acid. Parchem.
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
- 79349-82-9 | 7-AVCA. ChemScene.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
- 6. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 7. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 8. parchem.com [parchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. chemscene.com [chemscene.com]
- 14. CN101974020A - Method for synthesizing cefdinir - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging Ethyl 2-amino-4-thiazoleacetate in Modern Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemicals
Ethyl 2-amino-4-thiazoleacetate is a highly versatile heterocyclic building block pivotal in the synthesis of a wide array of biologically active molecules.[1][] Its structure, featuring a 2-aminothiazole core, is considered a "privileged scaffold" in medicinal and agricultural chemistry. This is due to the thiazole ring's unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets.[3][4] The primary amino group and the ethyl acetate side chain offer two distinct points for chemical modification, allowing for the systematic development of novel compounds.
In the agrochemical sector, this intermediate is instrumental in the creation of next-generation fungicides, insecticides, and herbicides.[1][5] The thiazole moiety is a key component in several commercial pesticides, valued for its contribution to high efficacy, systemic activity, and in some cases, novel modes of action that can combat resistance.[5][6] This document provides detailed application notes and synthetic protocols for researchers engaged in the discovery and development of new crop protection agents utilizing this compound.
Core Application: Synthesis of Thiazole-Based Fungicides
The 2-aminothiazole motif is integral to numerous fungicides that function by disrupting essential fungal metabolic pathways.[7] Its ability to coordinate with metal ions in enzymes or participate in hydrogen bonding makes it a potent pharmacophore. A common synthetic strategy involves the elaboration of the exocyclic amino group to generate more complex heterocyclic systems, such as thiazolidinones, which have demonstrated significant antifungal activity.[8][9]
Protocol 1: Synthesis of a 2-Imino-3-(4-(ethoxycarbonylmethyl)thiazol-2-yl)thiazolidin-4-one Precursor
This protocol details a two-step synthesis of a thiazolidinone derivative, a core structure in many experimental fungicides. The procedure begins with the acylation of the starting material, followed by cyclization with potassium thiocyanate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a thiazolidinone fungicide precursor.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (2.0 eq)
-
Potassium thiocyanate (KSCN) (1.2 eq)
-
Dry Benzene
-
Acetone
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Standard reflux and extraction glassware
Step-by-Step Methodology:
Part A: Synthesis of Ethyl 2-(2-(2-chloroacetamido)thiazol-4-yl)acetate (Intermediate)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve this compound (1.0 eq) in dry benzene. Cool the solution to 0-5°C using an ice bath.
-
Scientist's Note: The use of dry benzene is critical as chloroacetyl chloride is highly reactive with water, which would quench the reagent and reduce yield. Cooling the reaction mixture controls the initial exothermic reaction.
-
-
Reagent Addition: Slowly add a solution of chloroacetyl chloride (2.0 eq) dissolved in dry benzene to the cooled solution with vigorous stirring over 30 minutes.
-
Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the acylation reaction to go to completion.
-
-
Work-up: After cooling to room temperature, remove the benzene under reduced pressure using a rotary evaporator. Wash the resulting residue with a 5% NaHCO₃ solution to neutralize any excess acid, followed by a water wash.
-
Trustworthiness Check: The bicarbonate wash is a crucial self-validating step to ensure that no residual acid is carried over, which could interfere with the subsequent cyclization step.[8]
-
-
Purification: The crude chloroacetamido intermediate can be purified by recrystallization from ethanol or used directly in the next step if TLC shows sufficient purity.
Part B: Synthesis of the Thiazolidinone Derivative
-
Reaction Setup: Dissolve the crude intermediate from Part A in acetone in a round-bottom flask. Add potassium thiocyanate (1.2 eq).
-
Cyclization: Heat the mixture to reflux. The reaction involves an initial nucleophilic attack by the thiocyanate followed by intramolecular cyclization.[8]
-
Mechanism Insight: The thiocyanate displaces the chloride, and the resulting intermediate rapidly cyclizes as the sulfur attacks the amide carbonyl and the nitrogen attacks the thiocyanate carbon to form the 2-imino-thiazolidin-4-one ring system.
-
-
Product Isolation: After the reaction is complete (monitored by TLC), cool the mixture and filter off any inorganic salts. Evaporate the acetone solvent.
-
Final Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final 2-imino-3-(4-(ethoxycarbonylmethyl)thiazol-2-yl)thiazolidin-4-one derivative.
Core Application: Synthesis of Thiazole-Based Insecticides
The thiazole ring is a cornerstone of the highly successful neonicotinoid class of insecticides, including Thiamethoxam and Clothianidin.[5][10] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to potent insecticidal activity.[10] this compound is an excellent starting material for creating novel N-pyridylpyrazole thiazole derivatives and other analogues that target lepidopteran pests and other damaging insects.[6][11]
Protocol 2: Synthesis of a Thiazolyl Thiourea Derivative as an Insecticide Lead
This protocol outlines the synthesis of a thiourea derivative, a common structural motif in insecticidal compounds, via the reaction of the aminothiazole with an isothiocyanate.[12][13] Such derivatives have shown promising activity against pests like Plutella xylostella.[6]
Experimental Workflow Diagram
Caption: Synthesis of a thiazolyl thiourea insecticide lead compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) (1.1 eq)
-
Dimethylformamide (DMF)
-
Pyridine (catalytic amount)
-
Ethyl acetate and Hexane (for chromatography)
-
Standard reaction and chromatography equipment
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in DMF in a clean, dry flask. Add a catalytic amount of pyridine.
-
Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction. Pyridine acts as a base to activate the nucleophilic amino group, facilitating its attack on the electrophilic carbon of the isothiocyanate.
-
-
Reagent Addition: Add the aryl isothiocyanate to the solution.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the disappearance of the starting materials by TLC.
-
Rationale: Gentle heating increases the reaction rate without causing significant decomposition of the starting materials or product.
-
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Dry the crude product. Further purification is achieved by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation: Efficacy of Thiazole-Based Insecticides
The derivatization of the thiazole core can lead to compounds with potent insecticidal activity. Structure-activity relationship (SAR) studies have shown that thiazole amides, particularly those with electron-withdrawing groups, exhibit excellent efficacy.[6][11]
| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference |
| 7g | Plutella xylostella | 5.32 | [6][11] |
| 7g | Spodoptera exigua | 6.75 | [6][11] |
| 7g | Spodoptera frugiperda | 7.64 | [6][11] |
| Indoxacarb | Plutella xylostella | ~5.50 | [6] |
Table 1: Comparative insecticidal activities of a novel N-pyridylpyrazole thiazole derivative (7g) against major lepidopteran pests. The activity is comparable to the commercial insecticide indoxacarb.
Conclusion
This compound remains a cornerstone intermediate for the synthesis of novel agrochemicals. Its structural features allow for facile and diverse chemical modifications, leading to the discovery of potent fungicides and insecticides. The protocols and data presented herein serve as a practical guide for researchers, demonstrating established synthetic routes and highlighting the potential for developing next-generation crop protection solutions based on the versatile thiazole scaffold.
References
- Wang, J., et al. (2023). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
- MDPI. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. [Link]
- ResearchGate. (2022).
- ACS Publications. Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
- MDPI. (2002). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- ResearchGate. (2023). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. [Link]
- Maienfisch, P., et al. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds.
- Khalifa, M. E. (2016).
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]
- Sharma, S. C. (1967). Synthesis of new fungicides. 2-(4'-Arylthiazolyl-2'-imino)-3-aryl-4-thiazolidones. Bulletin of the Chemical Society of Japan. [Link]
- ResearchGate. (2006).
- National Institutes of Health. (2019). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. [Link]
- MDPI. (2022).
- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- Semantic Scholar. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]
- ResearchGate.
- ResearchGate.
- iChemical. Ethyl 2-(2-aminothiazol-4-yl)
- ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
- ResearchGate. (2007). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates.
- Pharmaffiliates. CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)
- PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. [Link]
- ResearchGate. (2014). Simultaneous Determination of Amino Acids in Hippophae rhamnoides L.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new fungicides. 2-(4'-Arylthiazolyl-2'-imino)-3-aryl-4-thiazolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Metal Complexes with Ethyl 2-amino-4-thiazoleacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of Ethyl 2-amino-4-thiazoleacetate as a Ligand
This compound (EATA) is a heterocyclic compound of significant interest in coordination chemistry and medicinal research. Its structure, featuring a five-membered thiazole ring with sulfur and nitrogen heteroatoms, an exocyclic amino group, and an ethyl acetate substituent, provides a rich array of potential donor atoms for coordination with metal ions.[1] This inherent structural versatility allows EATA to act as a potent organic ligand, forming stable coordination complexes with a wide variety of metals.[1][2][3]
The presence of nitrogen and oxygen atoms enables EATA to function as a bidentate ligand, where it can bind to a metal center through multiple atoms simultaneously, leading to the formation of stable chelate rings.[1] This chelation enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands. The specific coordination mode can vary depending on the metal ion, the counter-anion, and the reaction conditions employed, making it a valuable tool for designing novel metal complexes with tailored properties.[1][3]
The thiazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] By coordinating this ligand to metal ions, researchers can modulate and often enhance these biological activities, opening new avenues for the development of innovative metallodrugs and advanced materials.[5][8] This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes derived from this compound.
Principles of Coordination Chemistry with EATA
The coordination behavior of this compound is dictated by its multiple potential donor sites: the endocyclic thiazole nitrogen (N3), the exocyclic amino nitrogen (-NH₂), and the carbonyl oxygen (C=O) of the ester group. The sulfur atom in the thiazole ring is generally a weak coordinator. This allows for several possible binding modes.
Causality of Coordination: The most common coordination mode involves the formation of a five-membered chelate ring through the thiazole ring nitrogen and the carbonyl oxygen of the ethyl acetate group (κ²O,N³).[3] This arrangement is sterically and electronically favorable. The lone pair of electrons on the sp²-hybridized thiazole nitrogen and the carbonyl oxygen are well-positioned to coordinate to a single metal center. While the amino group can also participate in coordination, its involvement is less common and depends heavily on the specific reaction environment and the nature of the metal ion.
Below is a diagram illustrating the primary coordination mode of EATA.
Caption: Primary coordination mode of EATA as a bidentate ligand.
Protocols for Metal Complex Synthesis
The synthesis of EATA metal complexes is typically achieved through the direct reaction of the ligand with a metal salt in an appropriate solvent. The choice of solvent is critical; it must dissolve both the ligand and the metal salt to ensure a homogeneous reaction mixture. Alcohols like methanol or ethanol are commonly used.[9] Greener synthesis methods, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[10]
Protocol 1: General Synthesis of a Divalent Metal Complex [M(EATA)₂(X)₂]
This protocol describes a standard reflux method for synthesizing a generic divalent metal complex, such as those with Zn(II), Cd(II), or Cu(II), where X is a counter-ion like Chloride (Cl⁻).[3]
Materials and Reagents:
-
This compound (EATA, CAS: 53266-94-7)
-
Metal(II) salt (e.g., ZnCl₂, CdCl₂, CuCl₂·2H₂O)
-
Absolute Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Deionized water
-
Diethyl ether
Step-by-Step Methodology:
-
Ligand Dissolution: Dissolve this compound (2 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Gently warm the mixture while stirring to ensure complete dissolution. The ligand appears as a slightly yellow to beige crystalline powder.[2]
-
Metal Salt Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of absolute ethanol. If the salt is a hydrate, account for the water molecules in the molar mass calculation.
-
Reaction Initiation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed immediately.
-
Reflux: Attach the reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Maintain the reflux for 2-4 hours. The duration can be optimized based on reaction monitoring (e.g., by Thin Layer Chromatography).
-
Isolation: After the reflux period, allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the resulting solid complex in a vacuum desiccator over anhydrous CaCl₂ or P₄O₁₀.
-
Characterization: Determine the yield and proceed with the characterization of the synthesized complex.
Self-Validation and Trustworthiness: The success of the synthesis is validated through comprehensive characterization. A change in melting point from the free ligand (92-94 °C) and the appearance of new bands in the FT-IR spectrum corresponding to metal-ligand vibrations are initial indicators of complex formation.[2][3]
Comparative Synthesis Parameters
The reaction conditions can be adapted for different metal ions. The following table summarizes typical parameters found in the literature.
| Metal Ion | Typical Metal Salt | M:L Molar Ratio | Solvent | Reaction Time (Reflux) | Typical Yield | Product Color |
| Zn(II) | Zn(OAc)₂·2H₂O | 1:2 | Methanol | 3 hours | ~75% | White |
| Cd(II) | CdCl₂ | 1:2 | Ethanol | 4 hours | ~80% | Colorless/White |
| Cu(II) | Cu(NO₃)₂·3H₂O | 1:2 | Methanol | 2 hours | ~70% | Golden Brown |
| Co(II) | Co(NO₃)₂·6H₂O | 1:2 | Methanol | 3 hours | ~70% | Honey Gold |
| Ni(II) | Ni(NO₃)₂·6H₂O | 1:2 | Methanol | 3 hours | ~78% | Wine Red |
Data compiled and adapted from literature sources.[3][9]
Comprehensive Characterization Workflow
To confirm the identity, purity, and structure of the synthesized metal complexes, a multi-technique analytical approach is mandatory. Each technique provides a unique piece of the structural puzzle.
Caption: A typical workflow for the characterization of metal complexes.
-
FT-IR Spectroscopy: Upon complexation, the vibrational frequency of the C=O group (typically ~1716 cm⁻¹) will shift to a lower wavenumber, indicating its involvement in coordination. Similarly, changes in the N-H and C=N stretching vibrations provide evidence of the amino and thiazole nitrogen participation.[4]
-
NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, the amino protons appear as a broad peak.[2] Upon complexation, this peak may shift or broaden further, and other proton signals will exhibit shifts, confirming the interaction between the ligand and the metal ion.
-
Molar Conductivity: Measurements in a solvent like DMF or DMSO help determine the nature of the complex.[11] Low conductivity values typically indicate a non-electrolytic complex where the anions are coordinated to the metal center, while high values suggest an ionic complex.[11]
-
X-ray Crystallography: This is the gold standard for structural determination, providing unambiguous information on bond lengths, bond angles, coordination geometry, and the overall molecular structure. For instance, the structure of dichloridobis[ethyl 2-(2-amino-1, 3-thiazol-4-yl) acetate-κ²O,N³]cadmium has been confirmed by this method.
Applications in Drug Development and Research
The incorporation of a metal center into a thiazole-based ligand can profoundly influence its biological activity. This strategy is widely explored in the development of novel therapeutic agents.
-
Anticancer Activity: Thiazole derivatives are integral to clinically used anticancer drugs like Dasatinib.[5] Metal complexes of thiazole-containing ligands have shown potent cytotoxic activity against various cancer cell lines, including breast and colon cancer.[5][7] The proposed mechanisms often involve DNA binding and cleavage or the inhibition of critical enzymes like topoisomerase.[5]
-
Antimicrobial Agents: The chelation of metal ions to biologically active ligands can enhance their antimicrobial properties.[8] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.
-
Catalysis: Certain transition metal complexes derived from thiazole-based ligands have been investigated as catalysts for organic reactions, such as in the synthesis of pyrazole derivatives.[12] The metal center acts as a Lewis acid, activating substrates and facilitating bond formation.
Conclusion
This compound is a highly effective and versatile ligand for the synthesis of a diverse array of metal complexes. The straightforward synthetic protocols, coupled with the rich coordination chemistry and significant biological potential of the resulting compounds, make this an exciting area of research. The ability to fine-tune the steric and electronic properties of the complexes by varying the metal ion and reaction conditions provides a powerful platform for designing next-generation metallodrugs, catalysts, and functional materials. Thorough characterization using a combination of spectroscopic and analytical techniques is paramount to understanding the structure-property relationships that govern the function of these fascinating molecules.
References
- Smolecule. (2023, August 15).
- ChemicalBook. (2024, July 25).
- Sigma-Aldrich.
- Al-Jibouri, M. N., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II)
- Adewole, A. A., et al. (2024). green synthesis of metal complexes of thiazole-based schiff.
- Sigma-Aldrich.
- Rivero-Müller, A., et al. (2018). Some thiazole-metal complexes with antitumor activity.
- El-Gazzar, A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. URL
- PubChem. Ethyl 2-(2-Amino-4-thiazolyl)
- Chem-Impex. Ethyl (2-amino-4-thiazolyl)
- Singh, A., & Singh, P. (2019). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry. URL
- Zou, H-L., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity.
- Alsharif, M. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. URL
- Sumrra, S. H., et al. (2021).
- Chugh, V., et al. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
- Auteure, A. (n.d.). The Role of Thiazolyl Derivatives in Modern Drug Discovery. LinkedIn. URL
- ResearchGate.
- ResearchGate. Structural peculiarities of the [(2-amino-5-ethyl-1,3,4-thiadiazole)CuCl] complex. URL
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. URL
- Sumrra, S. H., et al. (2021).
Sources
- 1. Buy this compound | 53266-94-7 [smolecule.com]
- 2. This compound | 53266-94-7 [chemicalbook.com]
- 3. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Synthesis of Novel Thiazole-Substituted Dihydropyridines using Ethyl 2-amino-4-thiazoleacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dihydropyridine Scaffolds in Modern Drug Discovery
The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of drugs known as calcium channel blockers, which are widely used to manage hypertension.[1][2] The therapeutic landscape of DHPs is, however, continually expanding, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1] The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction first reported in 1881, remains one of the most straightforward and efficient methods for constructing this heterocyclic system.[2][3]
This application note details a modern, one-pot adaptation of the Hantzsch synthesis for the preparation of novel dihydropyridines bearing a thiazole moiety. By employing Ethyl 2-amino-4-thiazoleacetate as a key building block, this protocol offers a direct route to highly functionalized molecules with significant potential for further chemical exploration and drug development. The thiazole ring itself is a common feature in many pharmaceuticals, known to participate in key binding interactions with biological targets.[4] The one-pot nature of this synthesis offers significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency, aligning with the principles of green chemistry.[5]
Reaction Principle: A Modified Hantzsch Synthesis
The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[2][3] In this modified protocol, this compound serves a dual role. The amino group on the thiazole ring acts as the intrinsic nitrogen source for the dihydropyridine ring formation, while the ester component provides one of the two necessary dicarbonyl-equivalent functionalities.
The reaction proceeds via a cascade of condensation and cyclization steps. It is proposed that the reaction initiates with the Knoevenagel condensation of the aldehyde with a β-dicarbonyl compound (e.g., ethyl acetoacetate) to form an α,β-unsaturated intermediate. Concurrently, the enamine of this compound is either pre-formed or generated in situ. A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by intramolecular cyclization and dehydration, yields the final thiazole-substituted dihydropyridine product.
Experimental Workflow
The following diagram illustrates the general one-pot workflow for the synthesis of thiazole-substituted dihydropyridines.
Caption: Experimental workflow for the one-pot synthesis of thiazole-substituted dihydropyridines.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a representative thiazole-substituted dihydropyridine. The choice of aldehyde and β-dicarbonyl compound can be varied to generate a library of diverse derivatives.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Role |
| Aromatic Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1.0 | Electrophile |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | β-Dicarbonyl compound |
| This compound | C₇H₁₀N₂O₂S | 186.23 | 1.0 | Nitrogen source & dicarbonyl equivalent |
| Catalyst (e.g., L-proline) | C₅H₉NO₂ | 115.13 | 0.1 (10 mol%) | Catalyst |
| Solvent (e.g., Ethanol) | C₂H₅OH | 46.07 | 5 mL | Reaction medium |
| Reaction Vessel | - | - | 25 mL round-bottom flask | - |
| Stirring and Heating | - | - | Magnetic stirrer with hotplate or microwave reactor | - |
| TLC plates | - | - | Silica gel 60 F₂₅₄ | Reaction monitoring |
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound (1.0 mmol).
-
Addition of Solvent and Catalyst: Add ethanol (5 mL) to the flask, followed by the catalyst, for instance, L-proline (0.1 mmol).
-
Reaction:
-
Conventional Heating: Place the flask in a preheated oil bath at 80 °C and stir the mixture for 4-6 hours.
-
Microwave Irradiation: Alternatively, seal the reaction vessel and heat it in a microwave reactor at 100 °C for 15-20 minutes.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.
-
Isolation:
-
If a precipitate has formed, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15 minutes. Collect the resulting solid by vacuum filtration. If the product is an oil, extract it with a suitable organic solvent like ethyl acetate.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Mechanism of Reaction
The proposed mechanism for this one-pot, three-component synthesis of thiazole-substituted dihydropyridines is depicted below.
Caption: Proposed reaction mechanism for the thiazole-substituted dihydropyridine synthesis.
Applications in Drug Development
The introduction of a thiazole ring into the dihydropyridine scaffold opens up new avenues for drug design and development. Thiazole-containing compounds are known to exhibit a wide range of biological activities, and their incorporation into the DHP framework can lead to novel therapeutic agents with potentially enhanced or entirely new pharmacological profiles.
-
Anticancer Agents: The thiazole moiety is present in several approved anticancer drugs. The synthesized thiazole-DHP hybrids can be screened for their cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: Both thiazole and dihydropyridine derivatives have been reported to possess antimicrobial properties. The combination of these two pharmacophores may result in compounds with potent antibacterial and antifungal activities.
-
Enzyme Inhibitors: The functional groups on the synthesized molecules can be tailored to target specific enzymes involved in disease pathways.
Conclusion
This application note provides a comprehensive guide to the one-pot synthesis of novel thiazole-substituted dihydropyridines using this compound. The described protocol is efficient, versatile, and amenable to the generation of a diverse library of compounds for screening in drug discovery programs. The inherent biological potential of both the dihydropyridine and thiazole scaffolds makes these newly accessible molecules highly attractive for further investigation by researchers in medicinal chemistry and pharmacology.
References
- One-pot Multicomponent Synthesis of Highly Functionalized 1,4-Dihydropyridines Using Porcine Pancre
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal - University of Dundee. [Link]
- One-pot synthesis of amino-ester of a 1,4-dihydropyridine derivative based curcumin via MCR of aniline, 4-cyanobenzaldehyde, curcumin and ethyl 2-cyanoacetate.
- Synthesis of Hantzsch 1,4‐dihydropyridines in the presence of Zn[(L)proline under MWI.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]shtm)
Sources
- 1. One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst [ajgreenchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot Multicomponent Synthesis of Highly Functionalized 1,4-Dihydropyridines Using Porcine Pancreatic Lipase | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Reaction of Ethyl 2-amino-4-thiazoleacetate with Aldehydes for the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
Ethyl 2-amino-4-thiazoleacetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure features three key reactive sites: the exocyclic amino group, the endocyclic nitrogen, and the active methylene group of the acetate side chain. The condensation reaction between the 2-amino group of this thiazole derivative and various aldehydes serves as a robust and efficient gateway to a diverse library of Schiff bases (imines).
These resulting thiazole-based Schiff bases are not merely synthetic intermediates but are recognized as privileged scaffolds in drug development. They exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antioxidant, anti-inflammatory, and antiproliferative properties.[3][4][5] The imine linkage (–C=N–) is crucial for their biological function, and the diversity of the aldehyde reactant allows for fine-tuning of the molecule's steric and electronic properties to optimize therapeutic efficacy. This guide provides a comprehensive overview of the underlying reaction mechanism, a detailed experimental protocol, and insights into the reaction's scope and applications.
Reaction Mechanism: A Knoevenagel-Type Condensation
The reaction proceeds via a nucleophilic addition-elimination pathway, characteristic of a Knoevenagel-type condensation.[6] The primary amino group of the thiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 2-amino group initiates a nucleophilic attack on the partially positive carbonyl carbon of the aldehyde.
-
Formation of a Hemiaminal Intermediate: This attack forms an unstable tetrahedral intermediate known as a hemiaminal (or carbinolamine). This intermediate contains both an amine and a hydroxyl group attached to the same carbon.
-
Proton Transfer: A proton transfer typically occurs, often facilitated by a trace amount of acid or base catalyst, from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom pushes down, reforming a double bond and eliminating a molecule of water. This dehydration step is the rate-determining step and drives the reaction to completion.
The use of a mild acid catalyst (like glacial acetic acid) or a weak base (like piperidine) can accelerate the reaction by protonating the aldehyde's carbonyl oxygen (increasing its electrophilicity) or by facilitating proton transfers, respectively.[6]
Mechanism Visualization
Caption: Knoevenagel-type condensation mechanism.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(benzylideneamino)-4-thiazoleacetate
This protocol describes a representative synthesis using benzaldehyde as the model aldehyde. It is designed to be self-validating through clear checkpoints for reaction monitoring and product characterization.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 186.23 | 1.86 g | 10.0 | Starting material.[7] |
| Benzaldehyde | 106.12 | 1.06 mL | 10.0 | Reagent, ensure freshly distilled. |
| Absolute Ethanol | 46.07 | 30 mL | - | Solvent. |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - | Catalyst. |
| Diethyl Ether | 74.12 | ~50 mL | - | For washing the product. |
| TLC Plates | - | As needed | - | Silica gel 60 F254. |
| Eluent for TLC | - | As needed | - | e.g., Ethyl Acetate/Hexane (3:7). |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.86 g, 10.0 mmol) and absolute ethanol (30 mL). Stir the mixture until the solid is completely dissolved.
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1.06 mL, 10.0 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Spot the starting material and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete upon the disappearance of the starting amine spot and the appearance of a new, less polar product spot. The typical reaction time is 2-4 hours.
-
Product Isolation (Work-up): Once the reaction is complete, cool the flask to room temperature. A solid precipitate should form. If not, cool the flask further in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold diethyl ether (2 x 25 mL) to remove any unreacted benzaldehyde and other impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected product is a pale yellow crystalline solid.
Product Characterization (Self-Validation)
To confirm the identity and purity of the synthesized Ethyl 2-(benzylideneamino)-4-thiazoleacetate, the following characterization is recommended:
-
Melting Point: Compare the observed melting point with literature values.
-
FT-IR (cm⁻¹): Look for the appearance of a strong C=N (imine) stretch around 1630-1640 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[8]
-
¹H NMR: Confirm the presence of the new azomethine proton (-N=CH-) as a singlet around δ 8.5-9.0 ppm. Signals for the aromatic protons and the ethyl acetate group should also be present.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm the expected mass (M.W. 274.34 g/mol ).
Reaction Scope and Versatility
The protocol is broadly applicable to a wide range of aldehydes. The nature of the aldehyde's substituent can influence reaction rates and yields.
-
Aromatic Aldehydes:
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the aromatic ring generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow down the reaction but typically proceed to completion with slightly longer reaction times or slightly more catalyst.
-
-
Aliphatic Aldehydes: These are also suitable substrates, though they are sometimes more prone to self-condensation under basic conditions. The use of a mild acidic catalyst like acetic acid is generally preferred.
-
Heterocyclic Aldehydes: Aldehydes containing other heterocyclic rings (e.g., pyridine, furan, thiophene) are excellent substrates and are commonly used to generate compounds with potential for metal chelation and enhanced biological activity.
Table 1: Representative Aldehyde Scope
| Aldehyde | Substituent Type | Expected Product | Typical Yield (%) |
| Benzaldehyde | Neutral Aromatic | Ethyl 2-(benzylideneamino)-4-thiazoleacetate | 85-95% |
| 4-Nitrobenzaldehyde | E-withdrawing | Ethyl 2-((4-nitrobenzylidene)amino)-4-thiazoleacetate | 90-98% |
| 4-Methoxybenzaldehyde | E-donating | Ethyl 2-((4-methoxybenzylidene)amino)-4-thiazoleacetate | 80-90% |
| Furan-2-carbaldehyde | Heterocyclic | Ethyl 2-((furan-2-ylmethylene)amino)-4-thiazoleacetate | 85-95% |
| Propanal | Aliphatic | Ethyl 2-(propylideneamino)-4-thiazoleacetate | 70-85% |
Workflow and Troubleshooting
Experimental Workflow Diagram
Sources
- 1. This compound | 53266-94-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental … [ouci.dntb.gov.ua]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - ProQuest [proquest.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. sjpas.com [sjpas.com]
The Versatile Precursor: Ethyl 2-Amino-4-Thiazoleacetate in the Synthesis of Bioactive Molecules
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1][2] Its prevalence is a testament to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. This structural motif is found in drugs with diverse activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Ethyl 2-amino-4-thiazoleacetate is a key starting material for the synthesis of a diverse array of heterocyclic compounds with promising therapeutic potential.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging this compound as a precursor for novel bioactive molecules.
Physicochemical Properties and Reactivity
This compound is a slightly yellow to beige crystalline powder with a melting point of 92-94 °C.[4] Its molecular structure, featuring a primary amino group, an ester functional group, and the thiazole ring itself, offers multiple sites for chemical modification. The amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation to form Schiff bases. The ester group can be hydrolyzed or converted to amides, while the thiazole ring can participate in various substitution reactions. This inherent reactivity makes it an ideal building block for creating libraries of diverse compounds for biological screening.[5]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₂S | |
| Molecular Weight | 186.23 g/mol | |
| Melting Point | 92-94 °C | [4] |
| Appearance | Slightly yellow to beige crystalline powder | [4] |
| CAS Number | 53266-94-7 |
Core Synthetic Pathways and Protocols
The strategic modification of this compound allows for the synthesis of a multitude of bioactive derivatives. Below are detailed protocols for two fundamental transformations: the formation of Schiff bases and N-acylated derivatives, both of which are common strategies for generating compounds with significant biological activity.
Workflow for Bioactive Derivative Synthesis
The following diagram illustrates the general workflow for utilizing this compound as a precursor for bioactive molecule discovery.
Caption: General workflow from precursor to biological evaluation.
Protocol 1: Synthesis of Antimicrobial Schiff Bases
The condensation of the primary amino group of this compound with various aldehydes yields Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activities.[3][6] The formation of the imine (-C=N-) linkage is crucial for their biological function.[6]
Principle: This protocol is based on the nucleophilic addition of the amino group to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the imine. A catalytic amount of acid is often used to facilitate the dehydration step.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Step-by-Step Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Aldehyde Addition: To this solution, add the desired substituted benzaldehyde (1 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 6 hours) and monitor the reaction progress using TLC.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base derivative.[6]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry. The disappearance of the N-H stretching bands and the appearance of a C=N stretching band in the IR spectrum are indicative of Schiff base formation.[6]
Self-Validation: The purity of the final compound should be assessed by TLC (single spot) and melting point determination. Spectroscopic data should be consistent with the expected structure.
Protocol 2: Synthesis of N-Acyl Derivatives as Potential Kinase Inhibitors
N-acylation of the 2-amino group of the thiazole ring is a common strategy to synthesize derivatives with potent anticancer activity, often through the inhibition of protein kinases.[1]
Principle: This protocol involves the nucleophilic acyl substitution reaction where the amino group of this compound attacks the electrophilic carbonyl carbon of an acyl chloride, leading to the formation of an amide bond. A base is typically added to neutralize the HCl byproduct.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Tertiary amine base (e.g., triethylamine (Et₃N), pyridine)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Reactant Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent like THF.
-
Base Addition: Add a suitable base such as triethylamine (1.1 equivalents) to the solution.
-
Acyl Chloride Addition: Cool the mixture in an ice bath and slowly add the acyl chloride (1 equivalent) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 1 hour), monitoring its progress by TLC.[8]
-
Work-up: After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a mild acid (e.g., 1M HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acyl chloride, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-acyl derivative.[8]
-
Characterization: Characterize the final product by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm its structure.
Self-Validation: The purity of the synthesized compound should be confirmed by TLC and melting point analysis. The spectroscopic data should unambiguously support the formation of the N-acylated product.
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated a wide spectrum of biological activities. The following sections highlight their potential as anticancer and antimicrobial agents, along with insights into their mechanisms of action.
Anticancer Activity and Kinase Inhibition
Many 2-aminothiazole derivatives exhibit potent anticancer activity by targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9][10] The Ras-Raf-MEK-ERK signaling pathway is a key cascade that controls cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[11][12]
Small molecule inhibitors based on the thiazole scaffold have been developed to target components of the ERK pathway.[9] These inhibitors can act by competing with ATP for binding to the kinase domain of ERK, thereby preventing its activation and the subsequent phosphorylation of downstream targets that promote cell proliferation.
Caption: Inhibition of the ERK signaling pathway by a thiazole derivative.
The table below summarizes the anticancer activity of selected 2-aminothiazole derivatives, demonstrating their potential as therapeutic agents.
| Compound Type | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-4-phenyl thiazole derivative | Human Lung Cancer (H1299) | 4.89 | [1] |
| 2-amino-4-phenyl thiazole derivative | Human Glioma (SHG-44) | 4.03 | [1] |
| Ethyl 2-substituted-aminothiazole-4-carboxylate | Leukemia (RPMI-8226) | 0.08 | [1] |
| N-Acyl-2-aminothiazole | Breast Cancer (MCF-7) | Varies | [1] |
Antimicrobial Activity
Thiazole derivatives are also potent antimicrobial agents.[13] Their mechanism of action can vary, but one proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some thiazole-containing compounds have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Mechanism of Action: By binding to the active site of enzymes like MurB, these compounds can block the synthesis of the bacterial cell wall, leading to cell lysis and death.[13] The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may also facilitate their penetration into bacterial cell membranes, disrupting their integrity.[14]
Conclusion and Future Directions
This compound is a cornerstone precursor for the synthesis of a vast array of bioactive molecules. Its chemical tractability allows for the straightforward generation of diverse compound libraries for high-throughput screening. The detailed protocols provided herein for the synthesis of Schiff bases and N-acyl derivatives offer robust starting points for researchers aiming to develop novel antimicrobial and anticancer agents. Future research should continue to explore the diverse chemical space accessible from this versatile precursor, with a focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives to guide the rational design of next-generation therapeutics.
References
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate.
- Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. (n.d.). PubMed Central.
- Small-Molecule Inhibitors of the ERK Signaling Pathway. (n.d.). SciSpace.
- Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). PubMed Central.
- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Samarra Journal of Pure and Applied Science.
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PubMed Central.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central.
- Synthesis and biological activity of Schiff bases of aminothiazoles. (2025). ResearchGate.
- Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central.
- Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles. (2020). PubMed.
- Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). [No Source Found].
- Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. (2000). Oriental Journal of Chemistry.
- How can I prepare the schiff base of 2-aminothiazole? (2015). ResearchGate.
- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (n.d.). Lab on a Chip.
- An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. (n.d.). Organic Chemistry Portal.
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PubMed Central.
- New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). National Institutes of Health.
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). PubMed Central.
- Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (n.d.). [No Source Found].
- facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and Characterization of New Schiff Bases and Biological Studies. (2023). Der Pharma Chemica.
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). (n.d.). Google Patents.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Schiff’s Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. This compound | 53266-94-7 [chemicalbook.com]
- 5. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques [dergipark.org.tr]
- 6. sjpas.com [sjpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. scispace.com [scispace.com]
- 12. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thiazolopyrimidine Derivatives from Ethyl 2-amino-4-thiazoleacetate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Significance of the Thiazolopyrimidine Scaffold
Thiazolopyrimidine, a fused heterocyclic system containing both thiazole and pyrimidine rings, represents a privileged scaffold in medicinal chemistry.[1][2] As bioisosteres of purines, these compounds have attracted significant attention from researchers due to their diverse and potent biological activities.[3][4] The unique structural features of the thiazolopyrimidine nucleus allow for a wide range of chemical modifications, leading to the development of derivatives with tailored pharmacological profiles. These derivatives have demonstrated promising therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][5] The broad spectrum of activities includes analgesic, anti-inflammatory, antimicrobial, antitumor, and antiparasitic properties, making them a focal point in modern drug discovery and development.[1][2]
This comprehensive guide provides detailed synthetic protocols for the preparation of thiazolopyrimidine derivatives, with a specific focus on utilizing Ethyl 2-amino-4-thiazoleacetate as a versatile starting material. The methodologies outlined herein are designed to be robust and reproducible, offering researchers a solid foundation for the synthesis and exploration of this important class of compounds.
Synthetic Pathways and Mechanistic Insights
The synthesis of the thiazolopyrimidine core from this compound can be efficiently achieved through several key synthetic strategies. The most prominent among these is the multicomponent reaction, which allows for the construction of complex molecular architectures in a single step, adhering to the principles of green chemistry.[6]
One-Pot Three-Component Synthesis
A highly efficient and atom-economical approach to thiazolo[3,2-a]pyrimidine derivatives is the one-pot three-component reaction involving a 2-aminothiazole derivative, an aldehyde, and a β-ketoester, such as ethyl acetoacetate.[2] This method, often facilitated by microwave irradiation, provides a rapid and environmentally friendly route to the desired products.[2]
The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the exocyclic amino group of the 2-aminothiazole to the unsaturated system. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused thiazolopyrimidine ring system.[6]
Caption: One-Pot Three-Component Reaction Workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiazolopyrimidine derivatives from this compound.
Protocol 1: Microwave-Assisted One-Pot Synthesis of Ethyl 7-methyl-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
This protocol is adapted from a general procedure for the synthesis of thiazolo[3,2-a]pyrimidine derivatives via a three-component reaction.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and ethyl acetoacetate (1.2 mmol).
-
Add 2 mL of absolute ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure Ethyl 7-methyl-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Data Presentation: Characterization of a Representative Thiazolopyrimidine Derivative
The following table summarizes the characterization data for a representative thiazolopyrimidine derivative synthesized via a three-component reaction.
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (4e) | C₁₇H₁₉N₃O₅S | 85 | 142.3–143.9 | 1.18 (t, J = 7.2 Hz, 3H, CH₃), 2.45 (s, 3H, CH₃), 3.84 (s, 3H, OCH₃), 4.03–4.13 (m, 2H, CH₂), 5.95 (b, 1H, OH), 6.10 (s, 1H, CH), 6.82-6.91 (m, 3H, ArH) | 14.3, 23.3, 56.8, 58.9, 60.3, 101.7, 120.9, 126.3, 128.6, 136.4, 164.2, 166.3 |
Note: The spectral data presented is for a structurally related compound synthesized via a similar methodology and serves as a representative example.[2]
Alternative Synthetic Approach: Biginelli-Type Reaction Followed by Cyclization
An alternative route to thiazolo[3,2-a]pyrimidines involves an initial Biginelli-type condensation to form a dihydropyrimidine-2-thione, which is subsequently cyclized.[1]
Caption: Biginelli-Type Reaction and Cyclization Workflow.
Protocol 2: Synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This protocol is based on the synthesis of a specific thiazolopyrimidine derivative via a two-step process.[1]
Step 1: Synthesis of the Dihydropyrimidine-2-thione Intermediate
-
A mixture of ethyl acetoacetate (10 mmol), 4-bromobenzaldehyde (10 mmol), and thiourea (12 mmol) is heated at 120°C for 1 hour in the absence of a solvent.
-
The reaction mixture is cooled to room temperature, and the resulting solid is washed with a small amount of methanol.
-
The solid dihydropyrimidine-2-thione is collected by filtration and dried.
Step 2: Cyclization to the Thiazolopyrimidine
-
The dihydropyrimidine-2-thione from Step 1 (1 mmol) is mixed with a 5-fold excess of ethyl chloroacetate.
-
The mixture is heated at 120°C for 2 hours in the absence of a solvent.
-
After cooling, the reaction mixture is treated with a small amount of methanol, and the precipitated solid is collected by filtration.
-
The crude product is washed with methanol and dried to yield the desired thiazolopyrimidine.
Characterization Data for Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate:
-
¹H NMR (500 MHz, DMSO-d₆): δ 1.11 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.35 (s, 3H, CH₃), 4.00–4.03 (m, 2H, OCH₂CH₃), 4.12 (d, J = 4 Hz, 2H, CH₂), 5.86 (s, 1H, CH-Ar), 7.20–7.22 (d, J = 8.4 Hz, 2H, CH (Ar)), 7.54–7.56 (d, J = 8.5 Hz, 2H, CH (Ar)).[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 14.36, 22.95, 33.04, 54.59, 60.53, 107.17, 122.10, 130.15, 132.04, 140.44, 152.52, 161.59, 165.28, 171.51.[1]
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide offer efficient and versatile methods for the preparation of thiazolopyrimidine derivatives from the readily available starting material, this compound. The one-pot, three-component synthesis under microwave irradiation represents a particularly attractive approach due to its speed, simplicity, and adherence to green chemistry principles. The characterization data provided for representative compounds will aid researchers in the structural elucidation of their newly synthesized derivatives.
The continued exploration of the thiazolopyrimidine scaffold is a promising avenue for the discovery of novel therapeutic agents. The synthetic methodologies presented here provide a robust platform for the generation of diverse libraries of thiazolopyrimidine derivatives, which can then be screened for a wide range of biological activities. Further optimization of these synthetic routes and the development of new methodologies will undoubtedly accelerate the discovery of potent and selective drug candidates based on this remarkable heterocyclic system.
References
- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023, 2023(1), M1581. [Link]
- A Microwave Assisted Synthesis of Highly Substituted 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives via One-Pot Three-Component Reaction. HETEROCYCLES, 2013, 87(10), 2093-2101. [Link]
- New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. Bioorganic & Medicinal Chemistry Letters, 2020, 30(23), 127611. [Link]
- Thiazolopyrimidine Scaffold as a Promising Nucleus for Developing Anticancer Drugs: A Review Conducted in Last Decade. Anticancer Agents in Medicinal Chemistry, 2022, 22(17), 2942-2955. [Link]
- Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Medical Sciences Forum, 2022, 13(1), 2. [Link]
- Synthesis, Properties, and Bioactivity of Thiazolopyrimidines. IGI Global, 2024. [Link]
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 2018, 23(11), 2958. [Link]
- Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 2023, 28(9), 3894. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Hantzsch Synthesis of Ethyl 2-amino-4-thiazoleacetate – A Cornerstone Intermediate in Modern Drug Discovery
Abstract: This document provides a comprehensive technical guide on the synthesis and application of Ethyl 2-amino-4-thiazoleacetate, a pivotal intermediate in pharmaceutical development. We will explore its formation via the classic Hantzsch thiazole synthesis, detailing the underlying mechanism, a robust experimental protocol, and its subsequent role as a versatile building block for creating complex, biologically active molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Thiazole Scaffold and the Hantzsch Synthesis
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a core component in numerous FDA-approved drugs, including the anticancer agent Dasatinib and the antiretroviral Ritonavir. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this essential scaffold. The reaction classically involves the condensation of an α-haloketone with a thioamide. This application note will focus specifically on the synthesis of this compound, a direct and highly valuable product of the Hantzsch reaction, and illuminate its critical function as a launchpad for further molecular elaboration in drug discovery programs.
The Hantzsch Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established, multi-step pathway. The reaction's efficiency and high yields are attributable to the thermodynamic driving force of forming a stable aromatic ring.
The mechanism unfolds as follows:
-
S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide (in this case, thiourea) on the electrophilic α-carbon of the α-haloketone (ethyl 4-chloroacetoacetate). This step is a classic SN2 reaction that forms an isothiourea intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular condensation step forges the five-membered ring.
-
Dehydration: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic 2-aminothiazole ring.
Application Notes & Protocols: Ethyl 2-amino-4-thiazoleacetate as a Cornerstone for the Synthesis of Potent Enzyme Inhibitors
Abstract
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs and advanced drug candidates.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal hinge-binding motif for many enzymes, particularly protein kinases. This document provides an in-depth guide for researchers on leveraging Ethyl 2-amino-4-thiazoleacetate (EATA), a versatile and commercially available building block, for the rational design and synthesis of potent enzyme inhibitors.[4][5][] We will explore the core reactivity of EATA, detail synthetic strategies for creating high-value intermediates, and provide step-by-step protocols for key chemical transformations, with a primary focus on the development of kinase inhibitors.
The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery
The success of the 2-aminothiazole core stems from its rigid, planar structure and its hydrogen-bonding pattern. The endocyclic nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors. This arrangement is particularly effective at binding to the "hinge region" of the ATP-binding pocket in protein kinases, a critical interaction for achieving high-potency inhibition.[7] This scaffold is the foundation of drugs like Dasatinib (a multi-kinase inhibitor for cancer) and Meloxicam (a non-steroidal anti-inflammatory drug), demonstrating its broad therapeutic relevance.[1][8]
This compound provides two primary points for chemical diversification:
-
The C2-Amino Group: A potent nucleophile, readily undergoing acylation, sulfonylation, and coupling reactions to build out the inhibitor structure.
-
The C4-Acetate Group: The ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for amide bond formation, enabling connection to other pharmacophoric fragments.
Caption: General synthetic pathways originating from the EATA scaffold.
Application Focus: Synthesis of Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[9] Many kinase inhibitors are designed to be ATP-competitive, binding in the same pocket as the enzyme's natural substrate.[7][10] The 2-aminothiazole scaffold is exceptionally well-suited for this role.
Case Study: Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-Dependent Kinases (CDKs) are central to cell cycle control, and their inhibition is a validated strategy in oncology.[7][11] High-throughput screening has identified N-acyl-2-aminothiazoles as potent inhibitors of CDK2.[12][13] The general structure involves an acylated 2-aminothiazole core that anchors the molecule in the ATP-binding site, with diverse side chains explored to enhance potency and selectivity.
Causality in Design: The N-acyl group is not merely a placeholder. X-ray crystallography studies reveal that the amide bond formed during acylation provides a critical hydrogen bond donor/acceptor pair that interacts with the kinase hinge region (e.g., with the backbone of Glu81 and Leu83 in CDK2).[7] The choice of the acyl group itself (the "R" group) is used to explore adjacent pockets within the active site to gain potency and selectivity over other kinases.[14]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aminothiazole scaffold has yielded potent inhibitors for various kinases. As shown in the table below, small changes to the substituents can lead to significant shifts in inhibitory activity and selectivity. For instance, the development of BMS-387032, a potent CDK2 inhibitor, involved optimizing the N-acyl side chain to include a basic amine, which improved both potency and pharmacokinetic properties.[14]
| Compound/Series | Target Kinase(s) | Key Structural Feature | Potency (IC₅₀) | Reference |
| Dasatinib-L-arginine conjugate (Das-R) | Src, Abl, Csk | Arginine moiety esterified to Dasatinib's hydroxyethyl group | <0.45 nM (Abl/Src) | [15][16] |
| BMS-387032 (Compound 21) | CDK2/cycE | N-piperidinecarboxamide acyl group on the aminothiazole | 48 nM | [14] |
| Aminothiazole Series (Compound 14) | CDK2 | 5-ethyl-substituted oxazole replacing an unstable ester | 1-10 nM range | [11][12] |
| Diaminothiazole (Compound 51) | CDK2, CDK5 | Systematic modification of flanking R1 and R2 groups | ≤ 0.5 µM (Cellular) | [7] |
| Dasatinib-C10 conjugate (Compound 18) | Csk, Src | C10 fatty acid esterified to Dasatinib's hydroxyethyl group | 3.2 µM (Csk) | [15][16] |
Experimental Protocols
The following protocols provide detailed, validated methods for the key transformations required to convert EATA into advanced enzyme inhibitor intermediates. These protocols are designed to be self-validating by including guidance on reaction monitoring, purification, and characterization.
Protocol 1: General Procedure for N-Acylation of this compound
Principle: This protocol describes the formation of an amide bond between the nucleophilic 2-amino group of EATA and a carboxylic acid using a standard peptide coupling agent, HCTU. This method is broadly applicable and generally preferred over using acyl chlorides due to milder conditions and fewer side reactions.
Materials:
-
This compound (EATA) (1.0 eq)
-
Carboxylic Acid of interest (R-COOH) (1.1 eq)
-
HCTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq) and dissolve in a minimal amount of anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Add HCTU (1.1 eq) and DIEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This "pre-activation" step forms the active ester of the carboxylic acid.
-
Add EATA (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting EATA is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial for removing unreacted carboxylic acid and acidic byproducts from the coupling reagent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Validation & Characterization:
-
Yield: Typically 60-90%.
-
TLC: The product should have a distinct Rf value compared to the starting materials.
-
¹H NMR: Expect to see the disappearance of the broad -NH₂ singlet from EATA (around 7.0 ppm) and the appearance of a new amide -NH singlet, typically further downfield (8-12 ppm). Signals corresponding to the newly introduced acyl group should also be present.
-
MS (ESI): Confirm the mass of the desired product [M+H]⁺.
Protocol 2: Saponification (Hydrolysis) of the Ethyl Ester
Principle: This protocol uses lithium hydroxide to hydrolyze the ethyl ester of the N-acylated intermediate to the corresponding carboxylic acid. This prepares the molecule for subsequent amide coupling at the C4-position. THF/water is a common solvent system to ensure solubility of both the organic substrate and the inorganic base.
Materials:
-
N-Acylated EATA derivative (from Protocol 1) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated EATA derivative (1.0 eq) in a mixture of THF and water (typically 3:1 v/v).
-
Add LiOH·H₂O (2.0-3.0 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours. The product will be more polar than the starting material.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. The carboxylic acid product will often precipitate out of solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Validation & Characterization:
-
Yield: Often quantitative (>90%).
-
¹H NMR: The characteristic quartet and triplet signals of the ethyl group (at ~4.2 and ~1.3 ppm, respectively) will disappear. A very broad singlet for the new carboxylic acid proton may be visible (>10 ppm), though it is often not observed.
-
MS (ESI): Confirm the mass of the desired product [M+H]⁺ and/or [M-H]⁻. The mass will be 28.02 Da less than the starting ester.
Synthetic Workflow Visualization
The following workflow illustrates how the protocols above can be combined to build a complex, drug-like molecule from the EATA starting material. This represents a common pathway in medicinal chemistry programs targeting enzymes.
Caption: A representative synthetic route from EATA to a final inhibitor.
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of diverse and potent enzyme inhibitors. Its well-defined reactive handles allow for predictable and high-yielding chemical transformations. By following logical synthetic routes and employing robust, validated protocols such as those detailed herein, researchers in drug discovery can efficiently generate libraries of novel compounds for biological screening. The proven success of the 2-aminothiazole scaffold in clinically relevant molecules underscores the continued importance of EATA as a key building block in the quest for new therapeutics.
References
- Misra, R. N., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(25), 5493–5506. [Link]
- Fathi, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
- Betzi, S., et al. (2011). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 21(23), 7196–7200. [Link]
- Hunt, J. T., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry, 47(21), 4974–4987. [Link]
- Kim, K., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(18), 3905–3927. [Link]
- El Boustani, J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Fathi, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, 30(4), 771–806. [Link]
- Kim, K., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological A. SciSpace. [Link]
- Rizwan, M., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences, 34(4(Supplementary)), 1509–1517. [Link]
- El Boustani, J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
- Tiwari, R. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1334–1351. [Link]
- Tiwari, R. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. DigitalCommons@URI. [Link]
- Götz, C., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 187, 111956. [Link]
- Parai, M. K., et al. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 55(4), 1531–1546. [Link]
- Singh, N., et al. (2011).
- Hanzlik, R. P. Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry. [Link]
- de Farias, A. C. C., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Chemico-Biological Interactions, 200(1), 15–22. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy this compound | 53266-94-7 [smolecule.com]
- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatini" by Rakesh K. Tiwari, Alex Brown et al. [digitalcommons.uri.edu]
Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-amino-4-thiazoleacetate
Introduction
Ethyl 2-amino-4-thiazoleacetate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. The 2-aminothiazole scaffold is a "privileged structure," forming the core of numerous clinically significant drugs, including antimicrobial agents like Cefdinir and Cefotaxime, as well as targeted cancer therapeutics such as Dasatinib.[1][2] The exocyclic amino group at the 2-position of the thiazole ring is a key handle for chemical modification, allowing for the systematic modulation of a compound's physicochemical properties, pharmacokinetic profile, and target-binding affinity.
Derivatization of this amino group is a fundamental strategy in structure-activity relationship (SAR) studies. By introducing a diverse array of functional groups, researchers can fine-tune the molecule's electronic and steric properties to optimize its therapeutic efficacy and safety profile.[3] This guide provides a comprehensive overview of the principal methods for derivatizing the amino group of this compound, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.
Core Derivatization Strategies
The nucleophilic nature of the exocyclic amino group of this compound allows for a variety of chemical transformations. The most common and impactful derivatization strategies include acylation, sulfonylation, and alkylation. Each of these methods introduces a distinct chemical linkage and functional group, thereby offering a unique avenue for molecular exploration.
Acylation: Forging Amide Bonds for Enhanced Potency
Acylation is arguably the most prevalent method for derivatizing the 2-amino group, leading to the formation of a stable amide bond. This transformation is critical in the synthesis of many blockbuster drugs, where the acyl group often plays a direct role in binding to the biological target.[4] The choice of acylating agent, be it an acid chloride, anhydride, or activated carboxylic acid, is dictated by the desired structural complexity and the reactivity of the starting material.
Causality Behind Experimental Choices in Acylation:
-
Reagent Selection: Acid chlorides and anhydrides are highly reactive and suitable for straightforward acylations. For more delicate substrates or when coupling with complex carboxylic acids, activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed to facilitate amide bond formation under milder conditions.[5]
-
Base: A non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is typically used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[3]
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred to prevent hydrolysis of the acylating agent and ensure a clean reaction profile.[1]
Visualizing the Acylation Workflow
Caption: General workflow for the acylation of this compound.
Sulfonylation: Introducing the Sulfonamide Moiety
Sulfonylation of the 2-amino group introduces a sulfonamide linkage, a key functional group in a wide range of therapeutic agents, including antibacterial and diuretic drugs.[6] This derivatization significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity and improved pharmacokinetic properties.
Causality Behind Experimental Choices in Sulfonylation:
-
Reagent: Aryl or alkyl sulfonyl chlorides are the most common reagents for this transformation. The choice of the substituent on the sulfonyl chloride allows for the introduction of diverse functionalities.
-
Base: A base such as sodium carbonate or pyridine is required to neutralize the hydrochloric acid generated during the reaction.[6] The choice of base can influence the reaction rate and yield.
-
Solvent: The reaction can be performed in a variety of solvents, including water, dichloromethane, or pyridine, depending on the solubility of the reactants and the desired reaction temperature.[1][6]
Visualizing the Sulfonylation Reaction Scheme
Caption: General reaction scheme for the sulfonylation of this compound.
Alkylation and Reductive Amination
While less common than acylation and sulfonylation, N-alkylation of the 2-amino group provides a means to introduce alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule. Direct alkylation can sometimes be challenging due to the potential for over-alkylation and reaction at the ring nitrogen. Reductive amination offers a more controlled approach for the introduction of alkyl groups. This involves the initial formation of an imine or enamine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).
Experimental Protocols
The following protocols are provided as a detailed guide for the derivatization of this compound. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization.
Protocol 1: Acylation with Acetyl Chloride
Objective: To synthesize Ethyl 2-acetamido-4-thiazoleacetate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 2-acetamido-4-thiazoleacetate.
Self-Validation:
-
TLC Analysis: Compare the crude reaction mixture to the starting material to confirm the formation of a new, less polar product.
-
Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Sulfonylation with Benzenesulfonyl Chloride
Objective: To synthesize Ethyl 2-(phenylsulfonamido)-4-thiazoleacetate.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (2:1 v/v) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 2-(phenylsulfonamido)-4-thiazoleacetate.
Self-Validation:
-
TLC Monitoring: Observe the consumption of the starting material and the appearance of a new product spot.
-
Structural Confirmation: Utilize NMR spectroscopy and mass spectrometry to verify the identity and purity of the final product.
Data Presentation: Comparative Summary of Derivatization Reactions
| Derivatization Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Acylation | Acetyl chloride, Et3N | DCM | 0°C to RT, 2-4h | High | [3] |
| Benzoyl chloride, Pyridine | Pyridine | RT, overnight | High | [3] | |
| Carboxylic acid, EDCI, HOBt | DMF | RT, 12-24h | Variable | [5] | |
| Sulfonylation | Benzenesulfonyl chloride, Pyridine | DCM/Pyridine | 0°C to RT, overnight | Good | [1] |
| 4-Toluenesulfonyl chloride, Na2CO3 | Dichloromethane | RT, 6h | 69 | [1] | |
| Reductive Amination | Benzaldehyde, NaBH3CN | Methanol | RT, 12h | Moderate | [1] |
Conclusion
The derivatization of the amino group of this compound is a cornerstone of synthetic and medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The choice of derivatization strategy—be it acylation, sulfonylation, or alkylation—should be guided by the specific goals of the research program, with careful consideration of the desired physicochemical and pharmacological properties of the final compound. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively explore the vast chemical space accessible from this privileged scaffold.
References
- Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.
- PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Pubmed.
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Smedley, C. J., & Kop, J. (2023).
- Prachayasittikul, V., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 1-20.
- Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies.
- Google Patents. (2007). Process for the production of cefotaxime sodium.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- National Center for Biotechnology Information. (2011). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Pubmed.
- PubMed. (1981). Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. V. Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-cephalosporin derivates and related compounds.
- National Center for Biotechnology Information. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Pubmed.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16.
- Google Patents. (n.d.). Preparation method of cefotaxime sodium.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- European Patent Office. (n.d.). Process for the preparation of the cephalosporin derivatives cefotaxime and ceftriaxone.
- Google Patents. (n.d.). Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof.
- MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
- Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- ResearchGate. (n.d.). Inhibition Effects of Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate on the Corrosion of AA6061 Alloy in Hydrochloric Acid Media.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin derivatives. V. Synthesis and antibacterial activity of 7 beta-[2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido]-cephalosporin derivates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-amino-4-thiazoleacetate
Welcome to the technical support center for the purification of Ethyl 2-amino-4-thiazoleacetate (EATA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document offers troubleshooting guides and detailed protocols to help you achieve high purity and yield in your experiments.
Understanding the Molecule and Potential Impurities
This compound is a key building block in the synthesis of various pharmaceuticals, including Mirabegron.[1][2] Its structure contains a basic amino group on the thiazole ring and an ester functionality, which dictate its chemical behavior during purification.
The most common route to EATA is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound (like ethyl 4-chloroacetoacetate) with a thioamide (typically thiourea).[3][4] Understanding this synthesis is crucial for anticipating potential impurities.
Common Impurities Profile:
| Impurity Type | Specific Examples | Rationale for Formation |
| Unreacted Starting Materials | Thiourea, Ethyl 4-chloroacetoacetate | Incomplete reaction or non-stoichiometric addition of reagents. |
| Side-Products | Dimerized or polymerized materials, regioisomers | Reaction conditions (e.g., pH, temperature) can influence side reactions. Acidic conditions, for instance, can lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[5][6] |
| Reagents from Workup | Inorganic salts | Formed during neutralization steps. |
| Degradation Products | 2-Amino-4-thiazoleacetic acid | Hydrolysis of the ethyl ester, especially under acidic or basic conditions. |
Purification Strategy Decision Workflow
Choosing the right purification technique depends on the scale of your reaction and the nature of the impurities. The following workflow provides a logical approach to devising a purification strategy.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of EATA.
Recrystallization Issues
Q1: My EATA is "oiling out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the solution is supersaturated or cools too quickly.
-
Causality: The high concentration of the solute lowers its melting point, and if the solution's temperature is still above this depressed melting point when saturation is reached, an oil will form.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture to dissolve the oil, then add a small amount of the primary ("good") solvent to decrease the saturation point. Allow it to cool more slowly.[7]
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point if possible.
-
Use a Different Solvent System: A solvent system where EATA has slightly lower solubility at higher temperatures might be necessary.
-
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: A low yield is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold. If too much solvent is used, a significant amount of the product will remain dissolved even after cooling.[7]
-
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for a sufficient amount of time to maximize crystal formation.
-
Recover from Mother Liquor: Concentrate the mother liquor (the remaining solution after filtration) by evaporation and perform a second recrystallization to recover more product. Be aware that this "second crop" may be less pure.
-
Q3: My final product is still colored (yellow or brown) after recrystallization. What causes this and how can I fix it?
A3: A persistent color often indicates the presence of highly colored impurities, which may be polymeric byproducts from the synthesis.
-
Causality: These impurities can be formed during the Hantzsch synthesis and may be present in small quantities but have a strong color. They can sometimes get trapped in the crystal lattice of your product.
-
Solutions:
-
Activated Charcoal Treatment: Before allowing the hot solution to cool, add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[7]
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the best method to remove these impurities.
-
Column Chromatography Issues
Q4: My EATA is streaking or tailing on the silica gel column. How can I get sharp bands?
A4: Tailing is a common issue when purifying basic compounds like amines on acidic silica gel.
-
Causality: The basic amino group on the thiazole ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and broad, tailing bands.[8]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia (in methanol), to your mobile phase. This base will compete with your product for the acidic sites on the silica, leading to much sharper peaks.[8]
-
Use Amine-Functionalized Silica: For particularly difficult separations, using a stationary phase that has been functionalized with amino groups can provide excellent results without the need for mobile phase modifiers.[8]
-
Q5: I'm having trouble finding a good solvent system for column chromatography. How do I choose one?
A5: The ideal solvent system should provide a good separation of your product from its impurities on a TLC plate, with the Rf value of your product ideally between 0.2 and 0.4.
-
Causality: The separation on a column is a reflection of the separation you see on TLC. An optimal Rf value ensures that the compound spends enough time on the stationary phase to separate from impurities but doesn't take an excessively large volume of solvent to elute.[9]
-
Step-by-Step Solvent System Selection:
-
Start with a Standard System: A good starting point for EATA is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Run TLCs: Test different ratios (e.g., 70:30, 50:50, 30:70 hexanes:ethyl acetate).
-
Adjust Polarity: If the spots are all at the bottom of the TLC plate (low Rf), increase the polarity by adding more ethyl acetate or a small amount of an even more polar solvent like methanol. If the spots are at the top (high Rf), decrease the polarity by adding more hexanes.[9]
-
Add a Basic Modifier: Once you have a good separation, add a small amount of triethylamine (e.g., 0.5%) to your chosen solvent system to prevent tailing.
-
Liquid-Liquid Extraction Issues
Q6: I'm not sure what pH to use for my aqueous washes during the workup. What is the rationale?
A6: The pH of the aqueous phase determines whether the amino group of EATA is protonated (charged) or neutral. This is the key to separating it from non-basic impurities.
-
Causality: As a basic compound, EATA can be protonated by an acid to form a water-soluble salt. This allows for its separation from neutral or acidic organic impurities.[10]
-
Workflow for pH-Based Extraction:
-
Acidic Wash (to extract the amine): To separate EATA from neutral impurities, you can wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the amine, making it a salt that dissolves in the aqueous layer. The aqueous layer can then be separated, and the pH raised with a base to recover the neutral EATA, which can be extracted back into an organic solvent.[10]
-
Basic Wash (to remove acidic impurities): Washing with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate any acidic impurities, making them water-soluble and removing them from the organic layer containing your product. This is a common step after the reaction is quenched.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for crude EATA that is mostly pure but contains minor, less polar impurities.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol (95%) while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities or if you have treated the solution with charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not start, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of pure EATA is around 92-94 °C.[11]
Protocol 2: Flash Column Chromatography
This method is ideal for purifying EATA from impurities with similar polarity or when the crude product is an oil.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen mobile phase (e.g., 50:50 Hexanes:Ethyl Acetate with 0.5% Triethylamine).
-
Sample Loading: Dissolve the crude EATA in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent. Once dry, carefully add the silica with the adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to start the elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- U.S. Patent US2489038A, "Purification of 2-aminothiazole," issued November 22, 1949.
- International Publication No.
- BenchChem Technical Support, "Overcoming challenges in the purification of heterocyclic compounds," December 2025.
- Chinese Patent CN111072589A, "Recrystallization method and preparation method of mirabegron," published April 28, 2020.
- Indian Patent Application IN201541014812A, "An Improved Process For The Preparation Of Mirabegron," published May 13, 2016.
- Der Pharma Chemica, "Synthesis of novel 2-amino thiazole deriv
- Biotage, "Is there an easy way to purify organic amines?," January 19, 2023.
- Reddit, r/chemhelp, "Help Understanding Recrystallisation Of 2-Aminothiazole," February 21, 2016.
- ResearchGate, "Practical synthesis of Mirabegron," September 30, 2016.
- European Patent EP3722285A1, "PROCESS FOR PREPARING MIRABEGRON ENACARBIL," published October 14, 2020.
- Chinese Patent CN104163802A, "2-aminothiazole-4-ethyl formate preparation method," published November 26, 2014.
- Chemistry LibreTexts, "3.6F: Troubleshooting," April 7, 2022.
- University of Rochester, Department of Chemistry, "Workup: Amines."
- PubMed, "Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds," June 15, 2007.
- University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystalliz
- LibreTexts, "Amines and Heterocycles,"
- BenchChem Technical Support, "Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Deriv
- BenchChem Technical Support, "troubleshooting guide for the synthesis of heterocyclic compounds," 2025.
- Reddit, r/chemhelp, "Help! Recrystallization sources of error.," February 7, 2012.
- Element Lab Solutions, "Liquid-Liquid Extraction Techniques Principles and Optimis
- Reddit, r/Chempros, "Go-to recrystallization solvent mixtures," February 19, 2023.
- Reddit, r/Chempros, "Recrystalliz
- ResearchGate, "General reaction for Hantzsch's synthesis of 2-aminothiazole," ([Link]).
- PubMed Central, "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery," January 15, 2021.
- Journal of the Chemical Society, Perkin Transactions 1, "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity," 1985.
- ResearchGate, "Effect of aqueous solution pH value on the reactive extraction degrees...," ([Link]).
- RSC Publishing, Lab on a Chip, "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
- Reddit, r/chemistry, "Role of Ph in liquid-liquid extraction," June 21, 2022.
- PubMed, "Successive pH- And Heat-Induced Homogenous Liquid-Liquid Extraction," August 12, 2016.
- A1Suppliers, "Ethyl 2-(2-Amino-4-thiazolyl)
- Journal of the Chemical Society, Perkin Transactions 1, "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity," ([Link]).
- PubChem, "4-Thiazoleacetic acid, 2-amino-, ethyl ester," ([Link]).
- PubChem, "Ethyl 2-(2-Amino-4-thiazolyl)
- European Patent EP2682390A1, "2-aminothiazole derivative, preparation method, and use," published January 8, 2014.
- RSC Publishing, Lab on a Chip, "A Hantzsch synthesis of 2-aminothiazoles performed in a he
- European Patent EP1558354A2, "Using amines or amino acids as mobile phase modifiers in chrom
- Chinese Patent CN103664819A, "Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxyl
- PubMed Central, "Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles," ([Link]).
- Acta Chimica Slovenica, "Recent Developments and Biological Activities of 2-Aminothiazole Deriv
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Ethyl 2-amino-4-thiazoleacetate Reactions
Welcome to the technical support resource for Ethyl 2-amino-4-thiazoleacetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of numerous pharmaceuticals, including antibiotics and anti-inflammatory agents, understanding its reactivity is crucial for successful outcomes.[1][2][3] This document provides in-depth, question-and-answer-based troubleshooting for common reactions, grounded in mechanistic principles and field-proven experience.
Core Concepts: Understanding the Reactivity of this compound
This compound possesses several reactive sites, which are the source of its synthetic utility and, at times, its complexity. The key to troubleshooting is understanding the competition between these sites.
-
The 2-Amino Group (Exocyclic): This is the most common site for reactions like acylation and alkylation. It exists in tautomeric equilibrium with the imino form, which influences its nucleophilicity.[4]
-
The Ring Nitrogen at Position 3 (Endocyclic): This nitrogen is also nucleophilic and can compete with the exocyclic amino group, particularly under acidic conditions, leading to different regioisomers.[5]
-
The Ester Moiety: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[6] This can be an intended transformation or an undesired side reaction.
-
The Methylene Bridge: The CH₂ group between the thiazole ring and the ester is activated and can potentially be involved in reactions under strong basic conditions, although this is less common.
Below is a diagram illustrating the key nucleophilic centers.
Caption: Key reactive sites on the this compound molecule.
Frequently Asked Questions & Troubleshooting Guides
Section 1: N-Acylation Reactions (e.g., Amide Formation)
Question 1: My N-acylation reaction with an acid chloride is giving a low yield and multiple products. What is the likely cause?
Answer: This is a classic issue of regioselectivity. While the exocyclic 2-amino group is the kinetically favored site of acylation, reaction can also occur at the endocyclic N-3 position. The formation of multiple products suggests that your reaction conditions are not selective enough.
Causality:
-
N-2 Acylation (Desired): The lone pair on the exocyclic nitrogen is highly available, making it a strong nucleophile. This reaction is typically fast and leads to the thermodynamically stable 2-acetamido product.[3][7]
-
N-3 Acylation (Side Product): Under certain conditions, especially with highly reactive acylating agents or in the absence of a suitable base, acylation can occur at the ring nitrogen. This can lead to a rearranged or unstable intermediate.
-
Di-acylation: With a strong base and excess acylating agent, it's possible to acylate both the N-2 position and, subsequently, the newly formed amide nitrogen, though this is less common.
Troubleshooting Steps:
-
Choice of Base: The base is critical for scavenging the HCl byproduct and preventing the reaction medium from becoming acidic, which can promote side reactions.
-
Recommended: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine. Pyridine can also act as a nucleophilic catalyst.
-
Avoid: Strong bases like NaOH or KOH in aqueous media, as they will preferentially hydrolyze the ethyl ester.
-
-
Solvent Selection: An anhydrous, aprotic solvent is essential.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
-
Temperature Control: Add the acylating agent (e.g., acetyl chloride) slowly at a low temperature (0 °C) to control the exothermic reaction and improve selectivity.[8] After the addition, the reaction can be allowed to warm to room temperature.
Experimental Protocol: Selective N-Acylation with Acetic Anhydride
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in anhydrous pyridine (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture into ice water to quench the excess acetic anhydride. A precipitate of the N-acetylated product should form.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol to obtain the pure product.
Section 2: N-Alkylation Reactions
Question 2: I am trying to perform a direct N-alkylation with an alkyl halide, but the reaction is messy, showing multiple spots on TLC, or it stalls completely. Why?
Answer: Direct alkylation of the 2-amino group is notoriously difficult and prone to side reactions. The nucleophilicity of the amino group can be lower than expected, and over-alkylation is a significant problem. Furthermore, competition from the N-3 ring nitrogen can lead to a mixture of isomers.[9][10]
Causality:
-
Over-alkylation: The mono-alkylated product can be more nucleophilic than the starting amine, leading to a fast second alkylation and the formation of a quaternary ammonium salt or a di-alkylated product.
-
N-3 Alkylation: Similar to acylation, alkylation can occur at the endocyclic nitrogen, especially with more reactive alkylating agents like benzyl or allyl halides.[9]
-
Low Reactivity: The 2-amino group's nucleophilicity is tempered by delocalization of its lone pair into the aromatic thiazole ring. This can cause the reaction to be sluggish.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting N-alkylation reactions.
Recommended Alternative: Reductive Amination
For clean, high-yield mono-alkylation, reductive amination is the superior method.[11] This two-step, one-pot process involves the formation of an intermediate imine (Schiff base) with an aldehyde or ketone, followed by its reduction.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and the desired aldehyde (1.1 equiv.).
-
Solvent Addition: Add an anhydrous protic solvent like methanol (MeOH) or ethanol (EtOH) (approx. 0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1-3 hours. A catalytic amount of acetic acid can be added to accelerate imine formation. Monitor by TLC or ¹H NMR for the disappearance of the aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent like sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature stays below 10 °C.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitored by TLC).
-
Workup: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Section 3: Ester Hydrolysis
Question 3: I am trying to hydrolyze the ethyl ester to the carboxylic acid, but my yield is low and I see a new impurity on the TLC that I suspect is a decarboxylation product. How can I prevent this?
Answer: The product, 2-amino-4-thiazoleacetic acid, is known to be sensitive. It can readily undergo decarboxylation, especially in solution or upon heating, to form 2-amino-4-methylthiazole.[12] The key is to perform the hydrolysis under mild conditions and to isolate the product promptly without excessive heating.
Causality:
-
Ester Hydrolysis: This is a standard saponification reaction, typically achieved with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system to aid solubility.
-
Decarboxylation: The resulting β-keto acid analogue (in its imine tautomer form) is susceptible to losing CO₂, particularly if the solution is neutralized to an acidic pH or heated. The thiazole ring facilitates this electronic rearrangement.
| Condition | Potential Issue | Recommended Solution |
| High Temperature | Promotes decarboxylation. | Conduct the reaction at or below room temperature. |
| Strongly Acidic Workup | Can catalyze decarboxylation.[12] | Carefully acidify the solution at low temperatures (0 °C) only to the isoelectric point (typically pH ~4.5) to precipitate the product.[6] |
| Prolonged Reaction Time | Increases the chance of degradation. | Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. |
Experimental Protocol: Mild Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Cool the solution to 0 °C and add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature, monitoring by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add 1M HCl to adjust the pH to ~4-5. The product, 2-amino-4-thiazoleacetic acid, should precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold water, followed by a non-polar solvent like ether to aid drying.
-
Drying: Dry the product under vacuum at room temperature. Avoid oven heating. The product is often used immediately in the next step due to its limited stability in solution.[6]
References
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing).
- Alkylation of 2-Aminothiazoles - Journal of the American Chemical Society.
- Hantzsch Thiazole Synthesis - SynArchive.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl) - Google Patents.
- General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed Central.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents.
- CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity - Anant Pharmaceuticals Pvt. Ltd.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - RSC Publishing.
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives - ResearchGate.
- 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate.
- CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate - Pharmaffiliates.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar.
- Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate - PubChem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester - PubChem.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - Acta Chimica Slovenica.
- Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives - SciSpace.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 6. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of Ethyl 2-amino-4-thiazoleacetate (EATA) in Organic Solvents
Welcome to the technical support center for Ethyl 2-amino-4-thiazoleacetate (CAS 53266-94-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with its solubility in organic solvents. As a moderately polar crystalline solid, achieving the desired concentration of this compound (EATA) can be a critical bottleneck in synthesis, purification, and screening workflows.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our approach is rooted in fundamental chemical principles, offering not just solutions but also the scientific reasoning behind them to empower you in your experimental design.
Section 1: Understanding the Physicochemical Profile of EATA
Before troubleshooting, it's essential to understand the structural and physical properties of EATA that govern its solubility. EATA is a crystalline powder, typically light yellow to brown in appearance.[2] Its molecular structure contains several key functional groups: an ethyl ester, a primary amine, and a thiazole ring. This combination imparts a moderate polarity and the capacity for hydrogen bonding, both as a donor (from the -NH2 group) and an acceptor (at the ester's oxygen and the ring's nitrogen atoms).
| Property | Value | Source(s) |
| CAS Number | 53266-94-7 | [3] |
| Molecular Formula | C₇H₁₀N₂O₂S | [2][4] |
| Molecular Weight | 186.23 g/mol | [4] |
| Appearance | Slightly yellow to beige crystalline powder | [1] |
| Melting Point | 92-94 °C | [3] |
| Key Structural Features | Primary amine, Ethyl ester, Thiazole heterocycle | [3][4] |
This unique combination of features dictates that EATA will not behave as a simple non-polar or highly polar molecule. Its solubility is a nuanced balance of these characteristics, making solvent selection a critical first step.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common solubility challenges in a practical, question-and-answer format.
Q1: My EATA won't dissolve in a non-polar solvent like hexane or toluene. What's wrong?
Answer: This is expected behavior due to a mismatch in polarity. The fundamental principle of solubility is "like dissolves like."[5] EATA possesses polar functional groups (amine and ester) and hydrogen bonding capabilities, making it poorly suited for dissolution in non-polar (hydrocarbon) solvents.
Causality: Non-polar solvents like hexane primarily interact through weak van der Waals forces. These forces are insufficient to overcome the stronger intermolecular forces (hydrogen bonds and dipole-dipole interactions) within the EATA crystal lattice.
Recommended Action:
-
Switch to a More Polar Solvent: Consult the solvent polarity table below and select a solvent from the polar aprotic or polar protic categories.
-
Initial Screening: Test solubility in small volumes of solvents like Ethyl Acetate, Acetone, Acetonitrile, or Ethanol.
| Solvent Class | Example Solvents | Polarity | Expected EATA Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Low | Very Poor | Polarity mismatch. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Intermediate to High | Fair to Good | Dipole-dipole interactions can solvate the ester and thiazole portions effectively. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High | Fair to Good | Capable of hydrogen bonding with EATA's amine and ester groups, aiding dissolution. |
Q2: I've chosen a suitable polar solvent like ethyl acetate, but the dissolution is extremely slow or incomplete. How can I accelerate the process?
Answer: Slow dissolution is often a kinetic issue, not necessarily a fundamental lack of solubility. The rate can be significantly improved by introducing energy into the system to overcome the activation energy of dissolution.
Recommended Actions:
-
Gentle Heating: Increasing the temperature increases the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic collisions that break down the crystal lattice more effectively.[5][6]
-
Protocol: Warm the mixture in a water bath to 40-60 °C with continuous stirring. Caution: Do not exceed the solvent's boiling point or approach EATA's melting point (92-94 °C) to avoid potential degradation.
-
-
Sonication: The application of high-frequency sound waves creates acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[7][8] This process generates intense localized energy, which physically breaks apart solute agglomerates and enhances mass transfer between the solid surface and the bulk solvent.[7][9]
Q3: I need a highly concentrated solution of EATA, but it has limited solubility even in the best single solvents I've tried. What is the next step?
Answer: When a single solvent system is insufficient, the use of a co-solvent system is a powerful strategy. By blending two or more miscible solvents, you can fine-tune the polarity of the solvent environment to perfectly match the solute, significantly enhancing solubility.[12][13]
Causality: A co-solvent system can offer a combination of interactions that a single solvent cannot. For EATA, a mixture of a polar aprotic solvent (to interact with the thiazole and ester) and a polar protic solvent (to hydrogen bond with the amine) can be particularly effective.
Recommended Action:
-
Systematic Screening: Experiment with binary mixtures of solvents. Start with a good "primary" solvent in which EATA shows some solubility and titrate in a "co-solvent" in which it is highly soluble.
-
Suggested Systems:
-
Dichloromethane / Methanol
-
Ethyl Acetate / Ethanol
-
Toluene / Dimethylformamide (DMF)
-
-
Protocol: See Protocol 2: Co-Solvent System Optimization for a detailed methodology.
Q4: My downstream application involves a protic solvent like ethanol. Can I use pH to my advantage?
Answer: Yes. This is an advanced technique that involves chemically modifying the solute in situ. The primary amine group on the thiazole ring is basic and can be protonated by an acid to form a salt. This salt form is an ionic species and will be significantly more polar, and therefore more soluble, in polar protic solvents like ethanol.[5][6]
Causality: The conversion of the neutral molecule to a charged salt introduces strong ion-dipole interactions with the polar solvent, which are much more powerful than the original hydrogen bonding and dipole-dipole forces. This is a common strategy for increasing the aqueous solubility of basic drugs.[14][15]
Recommended Action:
-
Suspend EATA in your chosen alcohol (e.g., ethanol).
-
Add a small amount of a suitable acid (e.g., a few drops of concentrated HCl or acetic acid) while stirring.
-
Observe for dissolution.
CRITICAL CAVEAT: This approach changes the chemical nature of your starting material from this compound to its corresponding salt (e.g., this compound hydrochloride). You must confirm that this salt form is compatible with your subsequent reaction or analysis.
Section 3: Systematic Workflow for Solubility Enhancement
For a reproducible and logical approach, follow the workflow outlined below. This decision-making tree guides you from initial solvent selection through advanced solubilization techniques.
Caption: A systematic workflow for tackling EATA solubility issues.
Section 4: Detailed Experimental Protocols
Protocol 1: Enhancing Dissolution with Sonication
This protocol describes the use of a standard laboratory ultrasonic bath to accelerate the dissolution of EATA.
Materials:
-
This compound (EATA)
-
Selected organic solvent
-
Appropriate glass vial or flask
-
Magnetic stirrer and stir bar (optional)
-
Laboratory ultrasonic bath
Procedure:
-
Weigh the desired amount of EATA and place it into the vial.
-
Add the calculated volume of the selected solvent.
-
If possible, add a small magnetic stir bar to the vial.
-
Place the vial into the ultrasonic bath, ensuring the water level in the bath is higher than the solvent level in the vial.
-
Turn on the sonicator. The process generates cavitation energy that breaks apart solid particles.[7]
-
Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect the solution. Gentle warming of the bath may occur, which can further aid dissolution.
-
Continue sonication until the solid is fully dissolved or it is clear that no further dissolution is occurring.
Protocol 2: Co-Solvent System Optimization
This protocol provides a method for systematically identifying an effective binary co-solvent system.
Materials:
-
EATA
-
Primary Solvent (one in which EATA has partial solubility)
-
Co-Solvent (a miscible solvent in which EATA is expected to be highly soluble)
-
Graduated cylinders or pipettes
-
Vials and a magnetic stirrer
Procedure:
-
Determine the approximate solubility of EATA in the Primary Solvent (e.g., mg/mL). Let's say it's 10 mg/mL in Ethyl Acetate.
-
Prepare a slurry of EATA in the Primary Solvent at a concentration higher than its solubility limit (e.g., 30 mg/mL).
-
While stirring vigorously, add the Co-Solvent (e.g., Ethanol) dropwise or in small, measured increments (e.g., 1-5% of the total volume at a time).
-
After each addition, allow the system to equilibrate for several minutes. Observe for dissolution of the solid material.
-
Continue adding the Co-Solvent until all of the EATA has dissolved.
-
Record the final ratio of Primary Solvent to Co-Solvent. This ratio represents an effective solubilizing system for that target concentration. This method reduces the interfacial tension between the solute and the solvent system, promoting solubility.[12]
Section 5: Safety Considerations
-
Always handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Consult the Safety Data Sheet (SDS) for EATA and any solvents used for specific handling and disposal information.[16]
-
Be aware of the flammability and toxicity of the organic solvents being used.
This guide is intended to provide technical assistance and does not replace the need for rigorous, well-designed experiments and adherence to all laboratory safety protocols.
References
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.
- Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
- Cravotto, G., & Cintas, P. (2006). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 71(16), 5939-5953.
- ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?
- ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?
- Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Google Patents. (2014, March 26). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- CP Lab Safety. (n.d.). Ethyl (2-Amino-4-thiazolyl)acetate, min 98%, 100 grams.
- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
Sources
- 1. This compound | 53266-94-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 4. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajptonline.com [ajptonline.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. hielscher.com [hielscher.com]
- 9. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. wjbphs.com [wjbphs.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Reactions of Ethyl 2-amino-4-thiazoleacetate with Electrophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-thiazoleacetate. This guide is designed to provide in-depth, practical solutions to common side reactions encountered when this versatile building block is treated with electrophiles. The inherent nucleophilicity of both the exocyclic amino group and the C5 position of the thiazole ring often leads to challenges in regioselectivity. This resource, structured in a question-and-answer format, offers troubleshooting strategies, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve your desired synthetic outcomes.
Table of Contents
-
FAQs: Electrophilic Reactions
-
Troubleshooting Workflows & Diagrams
-
References
FAQs: Electrophilic Reactions
Q1: My acylation is not selective. How can I favor N-acylation over C5-acylation?
A1: Senior Application Scientist's Analysis
This is a classic regioselectivity problem arising from the two nucleophilic sites in this compound: the exocyclic amino group (N) and the C5 carbon of the thiazole ring. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the acylating agent.
-
Mechanistic Insight: Under basic conditions (e.g., using pyridine or triethylamine), the amino group is deprotonated, significantly increasing its nucleophilicity and favoring N-acylation. In contrast, under neutral or acidic conditions, the lone pair on the amino group is less available, and the electron-rich C5 position can compete more effectively in an electrophilic aromatic substitution-type reaction.
Troubleshooting & Recommended Protocol:
To favor N-acylation, you should aim to maximize the nucleophilicity of the amino group while minimizing the reactivity of the C5 position.
| Parameter | Recommendation for N-Acylation | Rationale |
| Base | Use a non-nucleophilic base (e.g., Pyridine, Triethylamine) | The base deprotonates the amino group, making it a more potent nucleophile. |
| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) | Prevents solvation of the amine, which would decrease its reactivity. |
| Temperature | Low temperature (0 °C to room temperature) | Helps to control the reaction rate and can improve selectivity. |
| Acylating Agent | Acyl chlorides or anhydrides | These are highly reactive and will readily acylate the more nucleophilic amine. |
Step-by-Step Protocol for Selective N-Acylation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (used as a solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Q2: I'm observing di-acylated products. How can I prevent this?
A2: Senior Application Scientist's Analysis
The formation of a di-acylated product, where both the exocyclic amino group and the C5 position are acylated, typically occurs under forcing conditions or with a large excess of a highly reactive acylating agent. The initial N-acylation deactivates the ring, but not always sufficiently to prevent a subsequent, slower C5 acylation, especially if the reaction is heated or run for an extended period.
Troubleshooting & Recommended Protocol:
The key to preventing di-acylation is precise stoichiometric control and milder reaction conditions.
| Parameter | Recommendation to Avoid Di-acylation | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.1 eq) of the acylating agent. | Minimizes the chance of a second acylation event. |
| Temperature | Maintain low temperatures (0 °C). | Reduces the rate of the less favorable C5-acylation. |
| Reaction Time | Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. | Prevents the reaction from proceeding to the di-acylated product. |
Q3: Halogenation of the C5 position is proving difficult to control. What are the best practices?
A3: Senior Application Scientist's Analysis
Selective C5-halogenation is a common requirement in the synthesis of many pharmaceutical intermediates. The challenge lies in achieving mono-halogenation at the C5 position without side reactions at the amino group or over-halogenation. The choice of halogenating agent and reaction conditions is critical. Research has shown that halogenation of 2-aminothiazoles proceeds via an addition-elimination mechanism, and the reaction's specificity is high.[1][2]
Troubleshooting & Recommended Protocol:
For selective C5-halogenation, milder halogenating agents and controlled conditions are preferred. Copper(II) halides have been shown to be effective for regioselective halogenation at the 5-position of 2-amino-1,3-thiazoles.[3]
| Parameter | Recommendation for C5-Halogenation | Rationale |
| Halogenating Agent | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or CuX₂ (X = Cl, Br)[3] | These reagents are less reactive than elemental halogens, offering better control. |
| Solvent | Acetonitrile, DMF, or chlorinated solvents. | Provides good solubility for the starting material and reagents. |
| Temperature | Room temperature is often sufficient with CuX₂.[3] | Avoids over-reaction and decomposition. |
| Catalyst | For some substrates, a mild acid catalyst may be beneficial. | Can activate the ring towards electrophilic substitution. |
Step-by-Step Protocol for C5-Bromination using CuBr₂:
-
Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.[3]
-
Stir the reaction mixture at room temperature for 10 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonia to remove copper salts.[3]
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the product by column chromatography.
Q4: My Vilsmeier-Haack formylation is giving a complex mixture. How can I achieve clean C5-formylation?
A4: Senior Application Scientist's Analysis
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[4][5][6] For 2-aminothiazoles, it is highly regioselective for the C5 position.[7] However, side reactions can occur if the conditions are not carefully controlled. The Vilsmeier reagent (formed from POCl₃ and DMF) is a weak electrophile, and the reaction's success depends on the nucleophilicity of the thiazole ring.[6]
-
Mechanistic Insight: The reaction proceeds through electrophilic attack of the Vilsmeier reagent at the C5 position to form an iminium salt intermediate, which is then hydrolyzed during workup to yield the aldehyde.[5][6]
Troubleshooting & Recommended Protocol:
| Parameter | Recommendation for C5-Formylation | Rationale |
| Reagent Preparation | Pre-form the Vilsmeier reagent at low temperature (0-10 °C) before adding the thiazole.[7] | Ensures the reagent is fully formed and minimizes side reactions. |
| Addition | Add the thiazole solution dropwise to the Vilsmeier reagent at 0-5 °C.[7] | Controls the initial exothermic reaction. |
| Reaction Temperature | After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C.[7] | Provides the necessary activation energy for the reaction to proceed to completion. |
| Workup | Careful hydrolysis with an ice-cold basic solution (e.g., NaOH or NaHCO₃). | Neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate. |
Step-by-Step Protocol for C5-Formylation:
-
In a round-bottom flask, cool anhydrous DMF.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise, keeping the temperature below 10 °C to form the Vilsmeier reagent.[7]
-
Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[7]
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours, monitoring by TLC.[7]
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of 8-9.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting aldehyde.
Q5: Alkylation is occurring at both the nitrogen and the C5 position. How do I control the regioselectivity?
A5: Senior Application Scientist's Analysis
Similar to acylation, alkylation can occur at both the exocyclic amino group and the C5 position. The regioselectivity is influenced by the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react at the harder nucleophilic site (the N-terminus), while softer electrophiles might show some preference for the softer C5 position.
Troubleshooting & Recommended Protocol for N-Alkylation:
To favor N-alkylation, conditions that enhance the nucleophilicity of the amino group are required.
| Parameter | Recommendation for N-Alkylation | Rationale |
| Method | Reductive amination or reaction with an alkyl halide in the presence of a base.[8] | Reductive amination is often highly selective for the amino group. |
| Base | A strong, non-nucleophilic base like NaH or K₂CO₃. | Deprotonates the amine, making it a much stronger nucleophile than the C5 position. |
| Alkylating Agent | Alkyl halides (e.g., iodides, bromides). | Standard electrophiles for N-alkylation. |
Step-by-Step Protocol for N-Alkylation with an Alkyl Halide:
-
Suspend this compound (1.0 eq) and a base like potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.[8]
-
Add the alkyl halide (1.2 eq).
-
Heat the reaction mixture (e.g., 60-80 °C or using microwave irradiation at 120 °C[8]).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Q6: Direct nitration of the thiazole ring is failing. What are the recommended procedures and precautions?
A6: Senior Application Scientist's Analysis
Direct nitration of 2-aminothiazole is a potentially hazardous reaction due to the risk of a runaway exothermic process.[9][10] The reaction conditions must be strictly controlled to ensure both safety and the desired outcome, which is typically nitration at the C5 position. The standard procedure involves using a nitrating mixture of nitric acid and sulfuric acid at low temperatures.
-
Mechanistic Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) in concentrated sulfuric acid, which then acts as the electrophile. The protonated aminothiazole is deactivated, but the C5 position remains the most susceptible to electrophilic attack. An alternative is the nitration of 2-acetylaminothiazole followed by hydrolysis, which can lead to a cleaner product.[9]
Troubleshooting & Recommended Protocol:
| Parameter | Recommendation for C5-Nitration | Rationale |
| Temperature | Strict temperature control is crucial, typically between 0 °C and 10 °C.[9] | Prevents runaway reactions and decomposition. |
| Reagents | Add the 2-aminothiazole nitrate salt to concentrated sulfuric acid.[9] | This method is reported to give a cleaner product. |
| Alternative | Protect the amino group as an acetamide, perform the nitration, and then hydrolyze the protecting group.[9] | The acetyl group deactivates the ring, providing better control over the nitration. |
Step-by-Step Protocol for C5-Nitration:
-
Carefully prepare the nitrate salt of this compound.
-
In a flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.
-
Add the 2-aminothiazole nitrate salt portion-wise, ensuring the temperature does not exceed 10 °C.[9]
-
Stir the mixture at this temperature for the recommended time, monitoring the reaction progress carefully.
-
Quench the reaction by pouring it slowly onto a large amount of crushed ice.
-
Neutralize the mixture with a base (e.g., aqueous ammonia) while cooling.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Safety Note: Nitration reactions are highly energetic and should be performed with extreme caution in a fume hood, with appropriate personal protective equipment and a blast shield.
Troubleshooting Workflows & Diagrams
Regioselectivity in Electrophilic Attack
The following diagram illustrates the two primary sites of electrophilic attack on the this compound core. The choice of reagents and conditions dictates which pathway is favored.
Caption: Competing pathways for electrophilic substitution.
Vilsmeier-Haack Formylation Workflow
This workflow outlines the key steps for a successful and selective C5-formylation reaction.
Caption: Workflow for selective C5-formylation.
References
- Calaza, M. I., et al. Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1983. [Link]
- Dickey, J. B., et al. Nitration of 2-Aminothiazoles. The Journal of Organic Chemistry, 1955. [Link]
- Google Patents. METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
- Google Patents. Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole.
- Guillaumet, G., et al. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH Public Access, 2008. [Link]
- PubChem. 2-Amino-5-nitrothiazole. [Link]
- ResearchGate.
- Viron, S. J., and Tarki, A. THIAZOLES: II. PREPARATION OF ALKYL-2-NITRAMINOTHIAZOLES. Canadian Science Publishing, 1954. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- YouTube. Vilsmeier-Haack Reaction. [Link]
- Zeynizadeh, B., and Zahmatkesh, S. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 2015. [Link]
Sources
- 1. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Ethyl 2-amino-4-thiazoleacetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-thiazoleacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method is the Hantzsch thiazole synthesis .[1][2] This reaction involves the condensation of an α-halocarbonyl compound, typically ethyl bromopyruvate, with a thioamide, most commonly thiourea.[1][3] The reaction proceeds via an initial SN2 reaction, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.[4] The aromaticity of the final product is a significant driving force for this reaction.[4]
Q2: Is a catalyst always necessary for the Hantzsch synthesis of this compound?
Not necessarily. The Hantzsch synthesis can proceed without a catalyst, often by heating the reactants in a suitable solvent like methanol or ethanol.[1] In some cases, solvent-free reactions have also been reported to be effective, proceeding to completion in a short time.[5] However, the use of a catalyst can often improve reaction rates, increase yields, and allow for milder reaction conditions.
Q3: What types of catalysts can be used, and how do I choose the right one?
The choice of catalyst depends on the desired reaction conditions, scale, and specific challenges you might be facing (e.g., low yield, side product formation). Here is a summary of catalyst options:
| Catalyst Type | Example(s) | Key Advantages | Considerations |
| Acid Catalysts | Trifluoromethanesulfonic acid (TfOH), 10M HCl | Can promote the reaction and influence regioselectivity.[6] | May lead to the formation of isomeric impurities (3-substituted 2-imino-2,3-dihydrothiazoles).[6] |
| Heterogeneous Catalysts | 12-Ammonium phosphomolybdate (AMP), Cu2O@HKUST-1, Silica supported tungstosilisic acid | Easy to separate from the reaction mixture, potential for recycling, can improve yield and selectivity.[7][8][9] | May require specific preparation, potential for leaching, and may be more expensive. |
| Base Catalysts | Sodium carbonate, Triethylamine | Can be used to neutralize the HBr byproduct formed during the reaction, which can drive the reaction to completion and aid in product precipitation.[1][10] | The choice of base and its stoichiometry needs to be carefully controlled to avoid side reactions. |
| Organocatalysts | Pyrrolidine-thiourea | Can offer high enantioselectivity in asymmetric variations of the synthesis, though less common for this specific achiral product.[11] | May be sensitive to reaction conditions. |
| Ionic Liquids | [bmim]BF4, [Bmim][OAc] | Can act as both solvent and catalyst, offering a "green" alternative with potential for recyclability.[12] | Can be expensive and may require specific workup procedures. |
Recommendation: For a standard, straightforward synthesis, starting with a catalyst-free reaction in refluxing ethanol is a good baseline.[13] If you encounter issues with yield or reaction time, exploring a heterogeneous catalyst like silica-supported tungstosilicic acid could be a beneficial next step due to its reusability and efficiency.[9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Product Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
1. Purity of Starting Materials:
-
Ethyl Bromopyruvate: This reagent can degrade over time. Ensure it is fresh or has been stored properly (typically refrigerated).[3] Impurities can lead to side reactions.
-
Thiourea: Use a high-purity grade of thiourea.
2. Reaction Conditions:
-
Temperature: The reaction often requires heating.[4] Ensure the reaction mixture is reaching and maintaining the target temperature (e.g., reflux). For microwave-assisted synthesis, optimizing the temperature and time is crucial.[14]
-
Reaction Time: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent can significantly impact the reaction. Ethanol is a common choice.[13] A mixture of ethanol and water has also been shown to be effective.[9]
3. Catalyst Deactivation or Inefficiency:
-
If using a heterogeneous catalyst, ensure it is properly activated and handled.
-
The sulfur atom in the thiazole product can potentially poison certain metal catalysts (like Palladium), although this is more relevant in subsequent reactions.[15]
4. Work-up and Purification:
-
Product Precipitation: The product is often precipitated by neutralizing the reaction mixture with a weak base like sodium carbonate.[1] Ensure the pH is adjusted correctly to maximize precipitation.
-
Extraction: If performing a liquid-liquid extraction, ensure the correct solvent system is used and that extractions are performed multiple times to ensure complete recovery of the product.
Problem 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
A: The most common impurity is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .
1. Understanding Isomer Formation:
-
The formation of the desired 2-aminothiazole versus the 2-iminodihydrothiazole isomer can be influenced by the reaction conditions, particularly the acidity.[6] Condensation in a neutral solvent typically favors the 2-aminothiazole.[16]
2. Controlling Regioselectivity:
-
pH Control: Running the reaction under neutral or slightly basic conditions can help to minimize the formation of the imino isomer.[16] If acidic conditions are necessary for other reasons, be prepared for the potential formation of this isomer and plan for its separation during purification.
3. Other Potential Side Reactions:
-
Polymerization: Ethyl bromopyruvate can be susceptible to self-condensation or polymerization, especially if old or impure.
-
Over-alkylation: The amino group of the product is nucleophilic and could potentially react with remaining ethyl bromopyruvate, though this is less common under typical reaction conditions.
Experimental Workflow for Minimizing Impurities:
Caption: A generalized workflow for minimizing impurities.
Problem 3: Reaction Stalls or Does Not Proceed
Q: My reaction is not progressing, even after extended heating. What should I check?
A: A stalled reaction can be frustrating. Here are some key checkpoints:
1. Reagent Stoichiometry and Addition:
-
Ensure the molar ratio of thiourea to ethyl bromopyruvate is correct. A slight excess of thiourea is sometimes used.[1]
-
The order of addition can be important. Typically, the ethyl bromopyruvate is added to the solution of thiourea.[8]
2. Inadequate Heating or Mixing:
-
Ensure the reaction is being stirred efficiently to ensure proper mixing of the reactants.
-
Verify the temperature of the reaction mixture.
3. Presence of Inhibitors:
-
Water content in the solvent can sometimes affect the reaction rate, although some protocols use aqueous ethanol.[9] If using an anhydrous solvent, ensure it is sufficiently dry.
-
Contaminants in the starting materials could be inhibiting the reaction.
Reaction Mechanism Overview:
Caption: Key steps in the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis in Ethanol
This protocol is a standard and reliable method for lab-scale synthesis.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.0 equivalent) and absolute ethanol.
-
Reagent Addition: While stirring, slowly add ethyl bromopyruvate (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium carbonate with stirring until the pH is approximately 8.[1]
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure this compound.
Protocol 2: Heterogeneous Catalysis with Cu2O@HKUST-1
This protocol utilizes a reusable catalyst for improved efficiency.[8]
-
Setup: To a three-neck flask with a reflux condenser, add ethyl bromopyruvate (1.0 equivalent), thiourea (1.2 equivalents), ethanol, and the Cu2O@HKUST-1 nanocatalyst (a catalytic amount, e.g., ~2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Catalyst Recovery: After cooling to room temperature, the catalyst can be recovered by filtration.
-
Work-up: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Isolation: Dissolve the crude solid in ice water and adjust the pH to 8 with potassium carbonate to precipitate the product.
-
Purification: Filter the solid, wash with pure water, and dry to obtain the final product.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
- CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
- YouTube.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Bouziane, A., et al. (2018).
- ResearchGate.
- ResearchGate. Optimization of the reaction conditions for the synthesis of 4a. [Link]
- ResearchGate.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]
- ResearchGate.
- Tetrahedron.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Al-Hourani, B. J., et al. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 16(7), 5593-5603. [Link]
- ResearchGate.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
- ResearchGate. Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N '-(4 ',6 '-diarylpyrimidine-2 '-yl)
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
- Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed Central. [Link]
- Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
- ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
- Pyrrolidine-thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Thieme. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. ブロモピルビン酸エチル technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 8. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Monitoring Ethyl 2-Amino-4-Thiazoleacetate Reactions by TLC
Welcome to the technical support center for monitoring reactions involving Ethyl 2-amino-4-thiazoleacetate and its derivatives using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis and reaction monitoring. As Senior Application Scientists, we aim to explain not just the "how," but the "why" behind these crucial analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the synthesis of this compound?
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile technique for real-time reaction monitoring.[1][2] Its primary advantages in the context of thiazole synthesis, such as the Hantzsch thiazole synthesis, include:
-
Speed and Efficiency: A TLC plate can be developed in minutes, providing a quick snapshot of the reaction's progress. This allows for timely decisions on whether to stop the reaction, add more reagents, or adjust conditions.
-
Simplicity: The required equipment is minimal and the procedure is straightforward, making it accessible for any organic chemistry lab.[2]
-
Qualitative Analysis: It effectively shows the disappearance of starting materials and the appearance of the product. It can also reveal the formation of byproducts or intermediates, which is crucial for optimizing reaction conditions and subsequent purification.
Q2: My starting material, this compound, is very polar and remains at the baseline (Rf ≈ 0) on my silica TLC plate. How can I get it to move?
This is a common issue when dealing with polar compounds, especially those containing free amino groups which interact strongly with the acidic silica gel stationary phase.[3] To achieve better mobility, you need to increase the polarity of the mobile phase or modify the stationary phase's properties.
-
Increase Eluent Polarity: If you are using a non-polar system like hexane/ethyl acetate, drastically increase the proportion of the more polar solvent (ethyl acetate). If that is insufficient, switch to a more polar solvent system altogether. Effective systems for polar compounds include:
-
Add a Modifier: To counteract the strong interaction between the basic amino group and acidic silica, add a small amount of a competitive base to your mobile phase.[6]
-
Add 0.1–2.0% triethylamine (TEA) or a few drops of ammonia to the eluent.[6] This will neutralize the acidic sites on the silica gel, reducing the amine's adsorption and allowing it to travel up the plate.
-
Q3: My spots are streaking or "tailing." What causes this and how can I fix it?
Streaking is a frequent problem, especially with amines and other polar compounds on silica gel.[2][6][7] The primary causes and their solutions are:
| Possible Cause | Scientific Rationale | Solution |
| Sample Overloading | Applying too much sample saturates the stationary phase, leading to a continuous band rather than a discrete spot as the eluent moves up the plate.[6][7][8] | Dilute your sample solution. Apply the sample in multiple, small applications to the same spot, allowing the solvent to dry completely between each application.[4][6] |
| Acid-Base Interactions | The basic amino group on the thiazole ring can interact strongly with the acidic silica gel, causing the spot to drag or "streak." | Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia to the mobile phase to neutralize the acidic sites on the silica.[6][9] |
| High Polarity of Compound | Very polar compounds may have poor solubility in the mobile phase as it moves, causing them to streak. | Use a more polar solvent system that can better solvate your compound and move it up the plate more effectively. |
| Sample Applied in a Strong Solvent | If the sample is dissolved in a solvent much more polar than the mobile phase (e.g., DMF, DMSO), it can disrupt the initial interaction at the baseline, causing a distorted spot.[3] | If possible, dissolve the sample in a less polar solvent. If using a high-boiling polar solvent, ensure the spot is completely dry before development, possibly by placing the plate under high vacuum for a few minutes.[3] |
Q4: I can't see any spots on my TLC plate after development. What should I do?
This can be frustrating, but it's a solvable problem. The issue is either that your compound is not UV-active or your visualization method is not suitable for the functional groups present.[6]
-
UV Visualization: this compound contains a thiazole ring which may show some UV activity, but it might be weak. Always check under both short-wave (254 nm) and long-wave (365 nm) UV light.[10] Aromatic compounds or those with extended conjugated systems are most likely to be visible.[10][11][12]
-
Chemical Staining: If UV light fails, you must use a chemical stain. Since you are working with an amino-thiazole, several options are available:
-
Ninhydrin: This is an excellent choice for primary amines.[6][13][14] It reacts with the amino group to produce a characteristic purple or reddish spot upon gentle heating.[4][13]
-
Potassium Permanganate (KMnO₄): A great general-purpose stain that reacts with any functional group that can be oxidized (e.g., alkenes, alcohols, amines). It produces yellow-brown spots on a purple background.[15]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple, semi-destructive method.[10][11] Iodine reversibly adsorbs to many organic compounds, making them appear as brown spots.[11][16] This is particularly effective for unsaturated and aromatic compounds.[11][17]
-
p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors with different functional groups after heating, which can be useful for distinguishing between different components.[14][17]
-
Troubleshooting Guide
This section addresses specific experimental scenarios in a direct Q&A format.
Q: My product and starting material have very similar Rf values. How can I improve their separation?
A: This indicates your current solvent system is not selective enough.
-
Change Solvent Composition: Try a different combination of solvents. For example, if you are using Ethyl Acetate/Hexane, switch to a system with different intermolecular forces, such as Dichloromethane/Methanol or Toluene/Acetone. The goal is to find a system where one compound has a significantly different affinity for the mobile phase versus the stationary phase.
-
Use a Co-spot: Always run a "co-spot" lane on your TLC plate. This lane contains a mixture of both the starting material and the reaction mixture. If the spots resolve into two distinct spots in the reaction lane, separation is adequate. If the co-spot appears as a single, elongated spot, you need to change your solvent system.[3]
Q: The solvent front is running unevenly. Why is this happening?
A: An uneven solvent front will lead to inaccurate Rf values and poor separation. Common causes include:
-
The TLC plate is touching the side of the developing chamber or the filter paper inside.[7][8]
-
The bottom of the TLC plate is not level with the bottom of the chamber.[8]
-
The silica on the plate is chipped or scraped at the bottom, causing the solvent to travel up that channel faster.[9]
-
The chamber was not properly sealed, allowing solvent to evaporate from the plate during development.
Ensure the plate is placed vertically in the center of the chamber and that the chamber is securely covered.
Q: I am running a reaction in DMF, and my TLC plate is just a huge smear.
A: High-boiling point solvents like DMF, DMSO, or pyridine are notoriously difficult for TLC analysis because they do not evaporate from the plate and will travel with the solvent front, smearing everything.[3]
-
Solution: After spotting your reaction mixture on the plate, place the TLC plate in a flask and put it under high vacuum for 5-10 minutes before developing it.[3] This will remove the residual high-boiling solvent, allowing for a clean chromatogram.
Experimental Protocols & Methodologies
Protocol 1: Standard TLC Monitoring Workflow
This protocol outlines the step-by-step procedure for monitoring a typical reaction producing an this compound derivative.
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper. Add the chosen mobile phase to a depth of about 0.5 cm, ensuring the solvent level is below where the spots will be applied on the plate.[7] Cover the chamber and let it saturate for 5-10 minutes.
-
Spot the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
On the baseline, mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Using a capillary tube, apply a small spot of the dissolved starting material to the SM lane.
-
Apply a small spot of the reaction mixture to the R lane.
-
Apply both the starting material and reaction mixture to the same spot in the C lane.
-
Keep spots small and concentrated for best resolution.[4][9]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps.[4] Ensure the plate is standing vertically and not touching the filter paper.[4] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under short-wave (254 nm) UV light and circle any visible spots.[10]
-
If spots are not visible or faint, proceed to chemical staining (see Protocol 2).
-
Caption: Workflow for TLC Monitoring of Reactions.
Protocol 2: Ninhydrin Staining for Amine Visualization
-
Prepare the Staining Solution: Dissolve 0.2-0.3 g of ninhydrin in 100 mL of ethanol or n-butanol. For better sensitivity, add 3 mL of glacial acetic acid.[6][13][14]
-
Apply the Stain: In a well-ventilated fume hood, hold the dried TLC plate with forceps and quickly dip it into the ninhydrin solution. Remove it and let the excess stain drip off.
-
Develop the Spots: Gently warm the plate with a heat gun or on a hot plate set to ~100°C.[4] Be careful not to overheat. Primary amine spots will appear as purple or reddish-pink spots within a few minutes.[4][13]
Data & Reference Tables
Table 1: Recommended TLC Solvent Systems
| Compound Polarity | Solvent System (v/v) | Notes & Recommendations |
| Low to Medium | 50% Ethyl Acetate in Hexane | A good starting point for many Hantzsch thiazole synthesis reactions.[1][18] |
| Medium to High | 9:1 Dichloromethane / Methanol | Increases polarity to move compounds with lower Rf values. |
| High / Basic | 95:5:0.5 DCM / MeOH / NH₄OH | The ammonia helps to reduce streaking of basic amines. |
| Very High / Polar | 4:1:1 n-Butanol / Acetic Acid / Water | Excellent for highly polar compounds like amino acids. The acid can help if your compound is acidic.[4][5] |
Table 2: Common Visualization Stains
| Stain | Preparation | Best For Visualizing | Appearance |
| Ninhydrin | 0.3g ninhydrin, 3 mL acetic acid, 100 mL n-butanol.[14] | Primary amines, amino acids.[6][13] | Purple/red spots upon heating.[4] |
| Potassium Permanganate | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH, 300mL H₂O. | General use; oxidizable groups (alkenes, alcohols, amines).[15] | Yellow/brown spots on a purple/pink background. |
| p-Anisaldehyde | 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄. | General use; good for nucleophiles, carbonyls. | Various colors upon heating. |
| Iodine | Place a few crystals of I₂ in a sealed chamber.[11][17] | Unsaturated and aromatic compounds.[11][17] | Brown spots on a light brown background. The stain is often temporary.[11] |
References
- Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. BioTech Beacons.
- Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. [Link]
- Hantzsch thiazole synthesis - labor
- TLC stains for amines. ChemicalDesk.Com.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- TLC Stains. University of Colorado Boulder.
- TLC Visualization. University of California, Los Angeles.
- TLC Visualiz
- Technical Support Center: 2-Aminothiazole Deriv
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- TLC troubleshooting. ChemBAM. [Link]
- Magic Formulas: TLC Stains. University of Rochester Department of Chemistry.
- TLC stains. Organic Chemistry.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]
- Visualizing TLC Pl
- TLC Visualiz
- Stains for Developing TLC Pl
- TLC Visualiz
- Issues - Chemistry Teaching Labs. University of York. [Link]
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester. PubChem. [Link]
- What is the best solvent system for amino acid thin layer chromatography?
- Synthesis of novel 2-amino thiazole deriv
- Please suggest solvent system for separating all 20 amin o acids on tlc plate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stains for Developing TLC Plates [faculty.washington.edu]
- 12. theory.labster.com [theory.labster.com]
- 13. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. TLC stains [reachdevices.com]
- 16. scribd.com [scribd.com]
- 17. faculty.fiu.edu [faculty.fiu.edu]
- 18. chemhelpasap.com [chemhelpasap.com]
Removal of unreacted thiourea from Ethyl 2-amino-4-thiazoleacetate synthesis
A Guide to the Effective Removal of Unreacted Thiourea
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-thiazoleacetate. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted thiourea from your final product. Our focus is on providing practical, evidence-based solutions to ensure the high purity of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: Why is residual thiourea a common impurity in the synthesis of this compound?
The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (thiourea). To drive the reaction to completion, it is common practice to use a slight excess of thiourea. However, due to its high polarity and water solubility, removing this excess thiourea from the final product can be challenging.
Q2: What are the primary methods for removing unreacted thiourea?
The most common and effective methods for removing unreacted thiourea leverage the differences in solubility between thiourea and this compound. These methods include:
-
Aqueous Work-up and Precipitation: Exploiting the high solubility of thiourea in water, a simple aqueous work-up can effectively remove a significant portion of this impurity.
-
Recrystallization: This is a powerful technique for purifying solid compounds. By selecting an appropriate solvent system, this compound can be selectively crystallized while the more soluble thiourea remains in the mother liquor.
-
Column Chromatography: For achieving very high purity, silica gel column chromatography can be employed to separate the product from thiourea and other potential side products.
Q3: How does the solubility of thiourea and this compound influence the purification strategy?
Understanding the solubility profiles of both your product and the impurity is fundamental to designing an effective purification strategy. Thiourea is highly soluble in water and polar protic solvents like ethanol and methanol, but has low solubility in less polar organic solvents. In contrast, this compound, while still possessing some polarity, is generally less soluble in water and more soluble in a range of organic solvents like ethyl acetate and dichloromethane. This differential solubility is the key to successful separation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity of the Final Product After Initial Precipitation
Observation: After precipitating the product by pouring the reaction mixture into water, you find that the isolated solid is still significantly contaminated with thiourea (as determined by TLC, NMR, or melting point).
Root Cause Analysis:
-
Insufficient Washing: The precipitated product may not have been washed thoroughly enough with water to remove all the dissolved thiourea.
-
Co-precipitation: Under certain conditions, thiourea may co-precipitate with the product, especially if the concentration of thiourea in the reaction mixture is very high.
Solutions:
-
Thorough Aqueous Washing:
-
After filtration, wash the solid cake extensively with cold deionized water. Monitor the purity of the solid after each wash using a suitable analytical technique like TLC.
-
-
Slurry Wash:
-
Suspend the crude product in water and stir vigorously for 30-60 minutes. This will allow the thiourea to dissolve in the water.
-
Filter the solid and repeat the process if necessary.
-
-
Recrystallization:
-
If aqueous washing is insufficient, recrystallization is the next logical step. A common and effective solvent system is a mixture of ethyl acetate and hexanes.
-
Problem 2: Product "Oils Out" During Recrystallization
Observation: When attempting to recrystallize the crude product, it separates as an oil rather than forming crystals.
Root Cause Analysis:
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the product, or the anti-solvent may be too poor, causing rapid precipitation as an oil.
-
Presence of Impurities: High levels of impurities can disrupt the crystal lattice formation, leading to oiling out.
-
Cooling Rate: Cooling the solution too quickly can also induce oiling out.
Solutions:
-
Optimize the Solvent System:
-
If using a binary solvent system like ethyl acetate/hexanes, try adjusting the ratio. Start by dissolving the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes slightly turbid.
-
Experiment with other solvent systems. For example, methanol/water or acetone/water can be effective for polar compounds.
-
-
Slow Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of well-defined crystals.
-
-
Scratching:
-
Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
-
-
Seed Crystals:
-
If you have a small amount of pure product, add a single crystal (a "seed crystal") to the cooled, saturated solution to induce crystallization.
-
Problem 3: Low Yield After Purification
Observation: While the purity of the product is high after recrystallization or column chromatography, the overall yield is significantly lower than expected.
Root Cause Analysis:
-
Product Loss in Mother Liquor: During recrystallization, a portion of the product will remain dissolved in the mother liquor.
-
Incomplete Precipitation: The initial precipitation in water may not have been quantitative.
-
Adsorption on Silica Gel: During column chromatography, some product may irreversibly adsorb to the silica gel.
Solutions:
-
Optimize Recrystallization:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a greater loss of product in the mother liquor.
-
Cool the recrystallization mixture to a low temperature (e.g., in an ice bath or freezer) to maximize the amount of crystallized product.
-
-
Secondary Recovery:
-
Collect the mother liquor from the recrystallization, concentrate it, and attempt a second recrystallization to recover more product.
-
-
Optimize Column Chromatography:
-
Choose an appropriate solvent system that provides good separation (a ΔRf of at least 0.2 between the product and impurities on TLC).
-
Avoid using highly polar solvents if possible, as this can lead to band broadening and product loss. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is often effective.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a binary solvent system of ethyl acetate and hexanes.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes to the hot solution with swirling until a slight turbidity persists.
-
If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for obtaining highly pure this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in hexanes and pour it into the chromatography column.
-
Allow the silica gel to pack under gravity, then gently apply pressure to obtain a well-packed column.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with 100% hexanes.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The optimal gradient should be determined by TLC analysis beforehand.
-
-
Collect Fractions:
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Recrystallization Workflow
Caption: Step-by-step workflow for purification by recrystallization.
References
- Ayimbila, S., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 1-21.
- Chem Help Asap. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. YouTube.
- Chem-Impex. (n.d.).
Stability issues of Ethyl 2-amino-4-thiazoleacetate in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 2-amino-4-thiazoleacetate (CAS 53266-94-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges associated with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents, understanding its stability profile is critical for reproducible and successful experimental outcomes.[1][2]
This guide provides in-depth, experience-driven insights into the degradation mechanisms of this compound in solution and offers practical, validated protocols to mitigate these issues.
Understanding the Core of Instability
This compound is susceptible to degradation through several key pathways. Awareness of these mechanisms is the first step in preventing experimental failure. The primary routes of degradation are hydrolysis of the ester functional group and photolytic degradation of the thiazole ring.
-
Hydrolysis: The ethyl ester group is the most common point of failure. It can be cleaved by acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid, 2-Amino-4-thiazoleacetic acid. This degradant is itself noted to be unstable in solution.[3]
-
Photodegradation: The 2-aminothiazole core is sensitive to UV and even visible light.[4] Exposure can initiate photochemical reactions leading to ring-opening, decarboxylation, and the formation of various byproducts, often presenting as a color change in the solution.[5][6] The free acid derivative is also known to be light-sensitive and can easily decarboxylate to form 2-amino-4-methylthiazole.[7]
-
Thermal Stress: Elevated temperatures act as a catalyst for all degradation processes, significantly accelerating the rate of hydrolysis and other decomposition reactions.
Below is a simplified representation of the primary degradation pathway.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My solution of this compound, which was initially clear, has turned yellow or brown. What is causing this discoloration?
A: This is a classic indicator of degradation, most commonly due to light exposure. The 2-aminothiazole ring system is susceptible to photodegradation, which produces colored byproducts.[5][6][7] To prevent this, always prepare and store your solutions in amber glass vials or wrap your containers (e.g., flasks, tubes) with aluminum foil to protect them from light. When working on a benchtop, minimize exposure to direct overhead lighting for extended periods.
Q2: I'm analyzing my aged solution via HPLC and see a new, more polar peak appearing. What is this new compound?
A: The most probable identity of this new, earlier-eluting peak is 2-Aminothiazole-4-acetic acid , the hydrolysis product of the parent ester.[3] This occurs when water, aided by acidic or basic conditions, cleaves the ethyl ester bond. If this peak is observed, it confirms that your solution is not stable under its current storage conditions (e.g., pH, temperature, presence of moisture).
Q3: What is the optimal pH for preparing and storing aqueous solutions of this compound?
A: The molecule has two vulnerable sites: the amino group (which can be protonated) and the ester group (susceptible to both acid and base hydrolysis). Therefore, extreme pH values should be avoided. While a definitive study is not publicly available, based on chemical principles, a slightly acidic buffer (pH 4-6) is recommended. This keeps the exocyclic amino group protonated and stable while minimizing the rate of acid- and base-catalyzed ester hydrolysis. We strongly advise preparing aqueous solutions fresh for each experiment and not storing them for extended periods, even at 2-8°C.
Q4: I'm having trouble dissolving the compound. Is it safe to heat the solution?
A: Cautious, gentle warming (e.g., to 30-40°C) for a very short duration can be acceptable to aid dissolution. However, prolonged or excessive heating should be avoided as it will significantly accelerate the rate of hydrolysis. A safer and more effective alternative is to use a sonication bath, which facilitates dissolution through mechanical energy rather than thermal energy.
Q5: Which solvents are best for preparing a stable stock solution?
A: For long-term storage, anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. In these solvents, the risk of hydrolysis is negligible. Prepare concentrated stock solutions (e.g., 10-50 mM), dispense them into single-use aliquots, and store them at -20°C or -80°C. This practice prevents degradation from repeated freeze-thaw cycles and moisture introduction. Some 2-aminothiazole derivatives have known solubility issues, so ensure the compound is fully dissolved before storage.[8]
Q6: How should I handle the solid powder and my prepared solutions to ensure maximum stability?
A: Proper storage is crucial for both the solid material and prepared solutions.
-
Solid Compound: Store the powder tightly sealed in its original container at 2-8°C , as recommended by most suppliers.[1][9][10] It should be kept in a dark, dry location.
-
Solutions:
-
Organic Stocks (DMSO, DMF): Aliquot and store at -20°C or -80°C for long-term stability.
-
Aqueous Solutions: These are inherently unstable and should be prepared fresh immediately before use. Do not store aqueous solutions.
-
Caption: Troubleshooting workflow for stability issues.
Validated Experimental Protocols
To empower your research, we provide the following self-validating protocols for handling and assessing the stability of this compound.
Protocol 1: Preparation of a Stable Organic Stock Solution
-
Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Solubilization: Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until all solid is dissolved.
-
Storage: Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes or cryovials.
-
Archiving: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: A General-Purpose HPLC Method for Stability Analysis
This method can be used to separate the parent compound from its primary hydrolytic degradant.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.[6]
-
Injection Volume: 10 µL.
-
Expected Elution: 2-Aminothiazole-4-acetic acid will elute before the parent this compound.
Protocol 3: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding potential liabilities. This workflow exposes the compound to harsh conditions to intentionally produce degradants, which can then be characterized.
Caption: Experimental workflow for a forced degradation study.
Summary of Forced Degradation Conditions and Expected Products
| Stress Condition | Reagent/Parameter | Incubation Time | Primary Expected Degradant |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at RT | 2-Aminothiazole-4-acetic acid |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at RT | 2-Aminothiazole-4-acetic acid |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Various oxidized species |
| Thermal | 60°C (in dark) | 48 hours | 2-Aminothiazole-4-acetic acid |
| Photolytic | UV Lamp (254/365 nm) | 24 hours at RT | Ring-opened products, decarboxylated species |
References
- Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole. PubMed. [Link]
- UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]
- UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. PMC - NIH. [Link]
- Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole.
- Ethyl 2-(2-aminothiazol-4-yl)acetate.
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 53266-94-7 [chemicalbook.com]
- 3. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Optimizing temperature and reaction time for Ethyl 2-amino-4-thiazoleacetate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-thiazoleacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Hantzsch Thiazole Synthesis
The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-halocarbonyl compound, in this case, ethyl bromoacetate or ethyl chloroacetate, with a thioamide, typically thiourea.[1][2] The reaction proceeds via a nucleophilic substitution, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] While generally high-yielding, optimizing temperature and reaction time is critical to minimize side reactions and achieve a pure product.
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
Ethyl bromoacetate (or Ethyl chloroacetate)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (Saturated solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in absolute ethanol.
-
Addition of Haloester: While stirring, add ethyl bromoacetate (1.0 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the reaction mixture until effervescence ceases and the pH is neutral (pH 7-8). This step is crucial to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base of the product.[4]
-
Isolation: The precipitated product, this compound, can be collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Temperature: The reaction requires heating to proceed at an adequate rate. | Ensure the reaction is heated to reflux. For ethanol, this is approximately 78°C. Insufficient heat can lead to an incomplete or very slow reaction.[5] |
| Poor Quality of Reactants: Ethyl bromoacetate can degrade over time. | Use fresh, high-purity ethyl bromoacetate and thiourea. If the quality of the haloester is questionable, consider purification by distillation before use. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using TLC. If starting materials are still present after the recommended reaction time, consider extending the reflux period. | |
| Formation of a Dark-Colored Product | Side Reactions at High Temperatures: Prolonged heating or excessively high temperatures can lead to the formation of colored impurities. | Adhere to the recommended reflux temperature and reaction time. Use TLC to determine the optimal endpoint of the reaction to avoid unnecessary heating. |
| Impure Starting Materials: Impurities in the starting materials can lead to the formation of colored byproducts. | Ensure the purity of your reactants. Recrystallize thiourea if necessary. | |
| Product is an Oil or Gummy Solid | Incomplete Neutralization: If the product is not fully neutralized, it may remain as a hydrobromide salt, which can be oily or gummy. | Ensure complete neutralization with sodium bicarbonate solution. Check the pH of the aqueous layer to confirm it is neutral or slightly basic. |
| Presence of Impurities: The presence of unreacted starting materials or byproducts can prevent the product from crystallizing properly. | Ensure the reaction has gone to completion. If impurities are suspected, attempt to purify the product by column chromatography. | |
| Difficulty in Product Isolation | Product is Soluble in the Work-up Solvent: Using an excessive amount of ethanol during the work-up can lead to the loss of product. | After neutralization, if the product does not precipitate, you can reduce the volume of ethanol by rotary evaporation. Alternatively, you can add cold water to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The optimal temperature is typically the reflux temperature of the solvent used. For ethanol, this is around 78°C. Heating is necessary to drive the reaction to completion in a reasonable timeframe.[5] Running the reaction at lower temperatures will result in a significantly slower reaction rate, while excessively high temperatures may lead to the formation of degradation products and a lower yield of the desired compound.
Q2: How long should the reaction be run?
The reaction time typically ranges from 2 to 4 hours. However, it is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is considered complete when the starting materials (ethyl bromoacetate and thiourea) are no longer visible on the TLC plate. Over-refluxing can lead to the formation of impurities.
Q3: Can I use ethyl chloroacetate instead of ethyl bromopyruvate?
Yes, ethyl chloroacetate can be used. However, ethyl bromopyruvate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide compared to chloride. Consequently, reactions with ethyl chloroacetate may require longer reaction times or slightly higher temperatures to achieve similar yields.
Q4: What is the role of the sodium bicarbonate wash in the work-up?
The Hantzsch synthesis produces a hydrohalide salt of the aminothiazole product.[4] The sodium bicarbonate wash is a crucial neutralization step that deprotonates the thiazole ring's nitrogen, converting the salt into the free base. This free base is less soluble in the reaction mixture and will precipitate out, allowing for its isolation.
Q5: My final product has a low melting point and a broad melting range. What could be the issue?
A low and broad melting point is indicative of an impure product. This could be due to the presence of unreacted starting materials or side products. Further purification, such as recrystallization from a suitable solvent like ethanol, is necessary to obtain a pure product with a sharp melting point.
Q6: What are some common side reactions in the Hantzsch thiazole synthesis?
Side reactions can occur, especially if the reaction conditions are not well-controlled. These can include the formation of dimeric or polymeric byproducts. Using the correct stoichiometry and monitoring the reaction to avoid prolonged heating can help minimize these side reactions.
Q7: What are the key safety precautions for this synthesis?
Ethyl bromoacetate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thiourea is a suspected carcinogen and can be harmful if swallowed.[6][7] Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Visualizing the Process
To aid in understanding the experimental and troubleshooting workflow, the following diagrams are provided.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Characterization Data
¹H NMR (Proton NMR) Data:
A typical ¹H NMR spectrum of this compound will show the following characteristic peaks:
-
Triplet around 1.2-1.3 ppm (3H), corresponding to the methyl protons of the ethyl group.
-
Quartet around 4.1-4.2 ppm (2H), corresponding to the methylene protons of the ethyl group.
-
Singlet around 3.4-3.5 ppm (2H), corresponding to the methylene protons at the 4-position of the thiazole ring.
-
Singlet around 6.2-6.3 ppm (1H), corresponding to the proton at the 5-position of the thiazole ring.
-
Broad singlet around 7.0-7.2 ppm (2H), corresponding to the amine protons.
Note: Chemical shifts can vary slightly depending on the solvent used for NMR analysis.
References
- Fisher Scientific. (2025).
- Benchchem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Carl ROTH. (n.d.).
- RSC Publishing. (2023).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Wiley-VCH. (2007).
- ChemicalBook. (n.d.).
- YouTube. (2020).
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- The Royal Society of Chemistry. (n.d.). 4.
- CUTM Courseware. (n.d.).
- Benchchem. (2025).
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- bepls. (n.d.).
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PMC - NIH. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- PMC - PubMed Central. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-amino-4-thiazoleacetate Production Scale-Up
An official website of the United States government Here's how you know
Welcome to the technical support center dedicated to the successful scale-up of Ethyl 2-amino-4-thiazoleacetate synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this vital pharmaceutical intermediate from the laboratory bench to pilot and production scales. As a key building block in numerous active pharmaceutical ingredients (APIs), including certain cephalosporin antibiotics and the anticholinergic agent Mirabegron, robust and reproducible synthesis is paramount.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind experimental choices, troubleshoot common issues with validated solutions, and provide a framework for process optimization grounded in scientific principles.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical for planning and executing a successful scale-up campaign.
Q1: What is the most common and industrially viable synthesis route for this compound?
The predominant method for both lab-scale and industrial production is the Hantzsch Thiazole Synthesis .[3][4] This classic condensation reaction involves reacting an α-haloketone with a thioamide. For this compound, the specific reactants are typically:
-
An ethyl 4-haloacetoacetate , such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate.[5]
-
Thiourea (a thioamide).[3]
The reaction is favored for its high yields and the relative simplicity of using readily available starting materials.[3] While modifications exist, the fundamental Hantzsch pathway remains the industrial standard due to its efficiency and cost-effectiveness.
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the Hantzsch synthesis?
Transitioning from grams to kilograms requires rigorous control over several parameters. Inconsistent monitoring is a primary source of batch failure.
-
Temperature Control: This is arguably the most critical parameter. The initial condensation is often exothermic. Maintaining a consistent temperature, typically between 5°C and 40°C depending on the specific protocol, is essential to prevent side reactions and impurity formation.[5][6]
-
Reagent Addition Rate: The controlled addition of the α-haloketone to the thiourea solution is vital. A rapid addition can cause localized temperature spikes, leading to the formation of undesired byproducts.
-
Solvent Selection & Purity: Alcohols like ethanol and methanol are common solvents.[1][3] The choice of solvent affects reaction kinetics, solubility of intermediates and the final product, and the crystallization process. Using a consistent grade of solvent is crucial for reproducibility.
-
pH Control: After the reaction, the product is often precipitated. The pH of the solution during workup and isolation can influence the product's purity and physical form. For instance, neutralization with a base like sodium carbonate is a common step to precipitate the free base from its hydrohalide salt.[3]
-
Agitation (Stirring) Rate: In large reactors, inefficient mixing can lead to non-homogenous reaction conditions, causing localized "hot spots" and incomplete reactions. The agitation must be sufficient to maintain a uniform slurry or solution.
Q3: What are the typical impurities encountered during production and how are they controlled?
Impurity profiling is a cornerstone of pharmaceutical development. Understanding and controlling impurities is essential for regulatory compliance and product safety.
| Impurity Name | Potential Source | Control Strategy |
| 2-Amino-4-methylthiazole | Decarboxylation of the corresponding 2-aminothiazole-4-acetic acid, which can form from hydrolysis of the ethyl ester, particularly under harsh pH or high-temperature conditions.[5] | Strict temperature control during reaction and workup. Avoid prolonged exposure to strong acids or bases. |
| Unreacted Starting Materials | Incomplete reaction due to poor stoichiometry, insufficient reaction time, or low temperature. | Precise stoichiometric control of reactants. In-process monitoring (e.g., TLC, HPLC) to ensure reaction completion. |
| Dimerization/Polymerization Products | Side reactions occurring at elevated temperatures or due to reactive intermediates. | Maintain strict temperature control. Optimize reagent addition rates to avoid high concentrations of reactive species. |
| Solvent-Related Impurities | Residual solvents from the reaction or purification steps. | Effective drying of the final product under vacuum at a controlled temperature. Use of appropriate analytical methods (e.g., GC-HS) to quantify residual solvents. |
Q4: What are the primary safety considerations for the large-scale production of this compound?
Safety must be engineered into the process at every stage.
-
Handling of Raw Materials: α-haloketones (e.g., ethyl 4-chloroacetoacetate) are lachrymators and skin irritants. Use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and respiratory protection, within a well-ventilated area is mandatory.[7]
-
Thermal Hazards: The reaction can be exothermic. A robust reactor cooling system and a well-defined emergency plan for thermal runaway are critical.
-
Hazardous Byproducts/Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[7] Reactors should be equipped with pressure relief systems vented to a scrubber.
-
Combustibility: The final product is a combustible solid with a flash point of approximately 185 °C.[8] Standard precautions for handling combustible powders, including grounding equipment to prevent static discharge, should be implemented.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your experiments, focusing on the underlying scientific causes.
Problem: Low or Inconsistent Reaction Yield
Q: My reaction yield is significantly lower than reported in the literature, or it varies widely between batches. What are the likely causes and how can I fix this?
A: Low and inconsistent yields are often multifactorial. A systematic approach is required to diagnose the root cause.
-
Cause 1: Suboptimal Temperature. The Hantzsch synthesis is temperature-sensitive.[9] If the temperature is too low, the reaction rate will be slow and may not go to completion. If it's too high, side reactions can dominate, consuming starting materials and producing impurities.
-
Solution: Calibrate all temperature probes. Perform small-scale optimization studies (e.g., using a Design of Experiments approach) to identify the optimal temperature profile for your specific reactor setup. Ensure your cooling system can handle the exotherm of the reaction at scale.
-
-
Cause 2: Impure Reagents. The purity of the α-haloketone and thiourea is critical. Impurities can interfere with the reaction mechanism.[9]
-
Solution: Source high-purity reagents from a reliable vendor. Qualify each new batch of raw material via analytical testing (e.g., NMR, GC-MS, titration) to confirm its identity and purity before use in a large-scale run.
-
-
Cause 3: Improper Solvent. The choice of solvent affects solubility and reaction rates. Using a solvent with high water content when an anhydrous solvent is specified can lead to hydrolysis and side reactions.
-
Solution: Use the specified grade of solvent (e.g., absolute ethanol). If solvent-free conditions are attempted, ensure efficient mixing to overcome mass transfer limitations.[9]
-
-
Cause 4: Inefficient Mixing. As batch size increases, maintaining a homogenous mixture becomes more challenging.
-
Solution: Evaluate the reactor's agitator design (e.g., impeller type, speed). For slurries, ensure the agitation is sufficient to keep solids suspended. Consider using baffles in the reactor to improve mixing efficiency.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Problem: Product is Dark/Off-Color
Q: The isolated this compound is a dark brown or black powder instead of the expected light yellow. What causes this discoloration?
A: Significant discoloration is a clear indicator of impurities, often arising from thermal degradation or side reactions.
-
Cause 1: Thermal Degradation. Exceeding the optimal reaction temperature can cause the starting materials or the product itself to decompose, forming colored, often polymeric, byproducts.
-
Solution: Implement stricter temperature controls. Ensure the rate of reagent addition does not create uncontrolled exotherms. After the reaction is complete, cool the mixture promptly before beginning the workup procedure.
-
-
Cause 2: Oxidative Degradation. Exposure to air (oxygen) at elevated temperatures can lead to oxidation of the aminothiazole ring, which is sensitive to such conditions.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially important during scale-up where reaction times may be longer.
-
-
Cause 3: Contamination from Reactor. If not properly cleaned, residual materials from previous batches can leach into the reaction and cause discoloration.
-
Solution: Implement and validate a rigorous reactor cleaning protocol. Ensure there is no cross-contamination, especially from iron-containing compounds, which can form colored complexes.
-
-
Purification Strategy: If you have an off-color batch, it can often be salvaged.
-
Recrystallization: Dissolving the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly can yield purer, lighter-colored crystals, leaving the colored impurities in the mother liquor.
-
Carbon Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb many colored impurities. The carbon is then removed by filtration before crystallization.
-
Experimental Protocols
Protocol 1: General Lab-Scale Hantzsch Synthesis
This protocol is a representative example. Specific quantities and conditions may need optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve thiourea (1.1 equivalents) in ethanol (e.g., 5 mL per gram of thiourea).
-
Cooling: Cool the solution to 10-15 °C in an ice bath.
-
Addition: Slowly add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Cool the reaction mixture again in an ice bath. Slowly add a 5% sodium carbonate solution to neutralize the mixture (target pH 7-8), which will cause the product to precipitate.[3]
-
Isolation: Stir the resulting slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The product should be a light yellow to beige crystalline powder.[10][11]
Protocol 2: In-Process Control via Thin Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 1:3 v/v) is a good starting point.[1]
-
Spotting: Carefully spot the starting material (ethyl 4-chloroacetoacetate) and a sample from the reaction mixture on the plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot indicates the reaction is nearing completion.
Hantzsch Synthesis Workflow
Caption: Step-by-step workflow for Hantzsch synthesis.
References
- Álvarez, S. G., et al. (2025, August 10). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate.
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity.
- Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
- Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate.
- Pharmaffiliates. (n.d.). CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate.
- Dagade, S. P., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Al-dujaili, J. H. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex.
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
Sources
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | 53266-94-7 [chemicalbook.com]
Technical Support Center: A Guide to Identifying and Characterizing Impurities in Ethyl 2-amino-4-thiazoleacetate
Welcome to the technical support center for Ethyl 2-amino-4-thiazoleacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows.
Introduction: The Importance of Purity in this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds, notably as a side chain for third-generation cephalosporin antibiotics.[1][2] Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding, identifying, and controlling these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the analysis of this compound.
Synthesis-Related Impurities
Q1: What are the most likely process-related impurities from the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis, a common route for this compound, involves the condensation of an α-haloketone (like ethyl 4-chloroacetoacetate) with a thioamide (thiourea).[3] Potential process-related impurities to anticipate include:
-
Unreacted Starting Materials:
-
Ethyl 4-chloroacetoacetate
-
Thiourea
-
-
Intermediates: Incomplete cyclization can lead to the presence of reaction intermediates.
-
By-products: Side reactions can generate structurally similar impurities. For instance, the bromination of ethyl acetoacetate can occur on both sides of the carbonyl group, potentially leading to isomeric thiazole by-products.[4] One such isomer is 2-amino-5-ethoxycarbonyl-4-methylthiazole.
Q2: How can I differentiate between this compound and its potential isomer, 2-amino-5-ethoxycarbonyl-4-methylthiazole, during analysis?
A2: Chromatographic separation followed by spectroscopic analysis is key. A well-developed HPLC method should be able to resolve these two isomers. Confirmation of their identity can be achieved through:
-
LC-MS/MS: The fragmentation patterns of the two isomers will likely differ, allowing for unambiguous identification.
-
NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the protons and carbons in each isomer, providing definitive structural elucidation.
Degradation Impurities
Q3: What are the expected degradation pathways for this compound under stress conditions?
A3: Forced degradation studies are essential to identify potential degradation products that may form during storage or handling.[5] Key degradation pathways to investigate include:
-
Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-amino-4-thiazoleacetic acid. The thiazole ring itself can also be susceptible to cleavage under harsh hydrolytic conditions.
-
Oxidative Degradation: The amino group and the thiazole ring are potential sites for oxidation. Oxidative stress may lead to the formation of N-oxides, sulfoxides, or other oxidized species. Studies on other 2-aminothiazole derivatives have shown that they can undergo chemical decomposition in the presence of an oxidant.[6]
-
Photolytic Degradation: Exposure to UV light can induce degradation. Studies on the similar compound, 2-aminothiazole-4-carboxylic acid, have shown that photolysis can lead to decarboxylation followed by fragmentation of the thiazole ring.[7]
-
Thermal Degradation: At elevated temperatures, decarboxylation is a likely initial degradation step for similar aminothiazole carboxylic acids.[8] Further heating can lead to the breakdown of the thiazole ring itself.
Q4: My sample of this compound shows a new peak after being stored in a DMSO stock solution. What could this be?
A4: 2-Aminothiazole derivatives have been reported to undergo decomposition in DMSO stock solutions at room temperature.[7] This can lead to the formation of various degradation products, including oxygenated and dimerized species. It is crucial to store stock solutions at low temperatures (e.g., -20°C) to minimize this degradation.
Analytical Method Troubleshooting
Q5: I am observing significant peak tailing for the main component and its basic impurities during reversed-phase HPLC analysis. How can I resolve this?
A5: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[9] It is often caused by secondary interactions between the basic analytes and residual silanol groups on the silica-based stationary phase.[10] Here are several strategies to mitigate this:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., below 3) protonates the silanol groups, minimizing their interaction with the protonated basic analytes.[10]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping are designed to reduce the number of accessible silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[10]
-
Use a Mobile Phase Additive: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can reduce peak tailing, although this is less common with modern columns.[11]
Q6: My retention times are shifting between injections. What are the likely causes?
A6: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to shifts in retention.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
pH Instability: If using a buffer, ensure it is properly prepared and within its effective buffering range.
Experimental Protocols and Workflows
This section provides detailed methodologies for the identification and characterization of impurities in this compound.
Forced Degradation Studies
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
-
-
Neutralization: Neutralize the acid and base-stressed samples to an appropriate pH before analysis.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating this compound from its process-related and degradation impurities.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to minimize peak tailing of basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 30 minutes | To elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection | UV at 272 nm | Wavelength of maximum absorbance for many aminothiazole derivatives.[3] |
| Injection Volume | 10 µL | A typical injection volume. |
Impurity Characterization by LC-MS/MS
Objective: To identify the structure of unknown impurities.
Protocol:
-
LC Separation: Use the developed stability-indicating HPLC method to separate the impurities.
-
MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for aminothiazoles.
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weight of the impurities.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions of the impurities to obtain structural information.
-
-
Data Interpretation: Analyze the fragmentation patterns to propose the structures of the impurities. Compare the fragmentation of the impurities to that of the main compound to identify common structural motifs.
Structural Elucidation by NMR Spectroscopy
Objective: To definitively confirm the structure of isolated impurities.
Protocol:
-
Isolation: Isolate the impurity of interest using preparative HPLC.
-
NMR Analysis:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
-
Structure Determination: Analyze the chemical shifts, coupling constants, and correlations from the NMR spectra to elucidate the complete structure of the impurity.
Visualizing Impurity Formation and Analysis
Potential Impurity Formation Pathway
Caption: Hantzsch synthesis of this compound and a potential isomeric by-product.
Analytical Workflow for Impurity Identification
Caption: A typical workflow for the identification and structural elucidation of impurities.
Conclusion
The identification and characterization of impurities in this compound are critical for ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive resource for researchers to understand potential impurities, develop robust analytical methods, and troubleshoot common experimental challenges. By implementing these strategies, scientists can confidently assess the purity of their material and contribute to the development of safe and effective medicines.
References
- Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. October 15, 2021. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
- LCGC. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. November 1, 2023. [Link]
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- LCGC. HPLC Troubleshooting Guide. [Link]
- Journal of Applied Pharmaceutical Science.
- Chemistry – A European Journal. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]
- Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. March 7, 2021. [Link]
- Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
- MDPI.
- MDPI.
- Acta Chimica Slovenica.
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]
- Journal of Labelled Compounds and Radiopharmaceuticals.
- Wikipedia. Hantzsch pyridine synthesis. [Link]
- Der Pharma Chemica.
- International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]
- International Journal of Pharmaceutical and Life Sciences. Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]
- ResearchGate. Thermal decomposition of aminotetrazoles. [Link]
- Wiley Online Library. Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. mdpi.com [mdpi.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. labcompare.com [labcompare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: High-Purity Recrystallization of Ethyl 2-amino-4-thiazoleacetate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the purification of Ethyl 2-amino-4-thiazoleacetate (CAS 53266-94-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block and require it in high purity for downstream applications, such as the synthesis of advanced pharmaceutical intermediates. My goal is to move beyond a simple recitation of steps and provide a framework of chemical logic, grounded in field experience, to empower you to troubleshoot and optimize this purification effectively. We will explore the causality behind common recrystallization challenges and provide robust, self-validating protocols to ensure you achieve consistent, high-quality results.
Section 1: Troubleshooting Guide - A Chemist's Companion
This section addresses the most common issues encountered during the recrystallization of this compound. The question-and-answer format is designed for rapid problem-solving during your experiment.
Q1: My solution "oiled out" during cooling, forming liquid droplets instead of crystals. What is happening and how do I resolve it?
A1: "Oiling out" is one of the most frequent challenges in recrystallization. It occurs when the solute precipitates from the solution as a supercooled liquid above its own melting point, which is often depressed by the presence of impurities. For this compound, with a literature melting point of 92-94 °C, this phenomenon can be particularly prevalent if the solution is still too hot when it becomes supersaturated.
Causality & Solutions:
-
High Impurity Load: Significant impurities can dramatically lower the melting point of the mixture, making it more prone to liquefying before it can form an ordered crystal lattice.
-
Solution 1 (Primary): Re-heat the mixture until the oil fully redissolves. Add a small, measured amount (e.g., 5-10% more) of the hot solvent to decrease the saturation point. Now, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can be highly effective. Slower cooling provides the kinetic window necessary for molecules to arrange into a crystal lattice rather than crashing out as a disordered liquid.
-
Solution 2 (Secondary): If slow cooling fails, consider a preliminary purification. A quick pass through a short plug of silica gel to remove gross impurities, followed by recrystallization, can be very effective. Alternatively, adding a small amount of activated charcoal to the hot solution (before filtration) can adsorb colored and bulky impurities that may be inhibiting crystallization.
-
-
Rapid Cooling & High Supersaturation: Cooling the solution too quickly, especially on a larger scale, can create localized zones of high supersaturation where the compound has no time to crystallize and instead separates as an oil.
-
Solution: Beyond slowing the overall cooling rate, ensure moderate stirring. This maintains a homogenous solution temperature and prevents these localized zones from forming.
-
Q2: My final product yield is disappointingly low. What are the likely operational losses and how can I mitigate them?
A2: A low yield suggests that a significant portion of your target compound was not recovered in the final crystalline form. This is almost always a solvable issue related to solvent volume or handling technique.
Causality & Solutions:
-
Excessive Solvent Use: The most common cause of low yield is using too much solvent during the initial dissolution step. The goal is to create a solution that is saturated at a high temperature and supersaturated upon cooling. Excess solvent will keep more of your product dissolved in the mother liquor even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions to the heated crude material, allowing time for dissolution after each addition. To recover product from a dilute mother liquor, you can carefully evaporate a portion of the solvent and attempt a second crystallization. Be aware this second crop will likely be less pure.
-
-
Premature Crystallization: Product can be lost on the filter paper or in the funnel during hot filtration if the solution cools and crystallizes prematurely.
-
Solution: Pre-heat your filtration apparatus (funnel, filter flask) in an oven or with hot solvent vapor before use. Use fluted filter paper to maximize the filtration speed, minimizing the time the solution spends cooling in the funnel.
-
-
Washing Losses: Washing the collected crystals with solvent that is not sufficiently cold will redissolve some of your product.
-
Solution: Always wash your filtered crystals with a minimal amount of ice-cold solvent. The very low temperature drastically reduces the solubility of your product, washing away soluble impurities without significant product loss.
-
Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: This frustrating situation typically indicates that the solution has not yet reached supersaturation, or that the activation energy for nucleation (the initial formation of a crystal seed) is too high.
Causality & Solutions:
-
Excess Solvent: As with low yield, too much solvent may mean the solution is not yet supersaturated, even at low temperatures.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.
-
-
Lack of Nucleation Sites: Crystal formation requires a starting point. Sometimes, a perfectly smooth glass surface and a very pure solution can remain in a metastable supersaturated state without crystallizing.
-
Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections created provide high-energy sites that act as templates for crystal growth.
-
Solution 2 (Seeding): If you have a tiny crystal of pure this compound, add it to the cold, supersaturated solution. This "seed" crystal provides a perfect template, often triggering rapid crystallization.
-
Q4: The recrystallized product is still colored. How can I obtain a colorless or pale-yellow product?
A4: Color is indicative of persistent, often highly conjugated, impurities that co-crystallize with your product.
Causality & Solutions:
-
Trapped Impurities: The impurity has similar solubility characteristics to your product, or it
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of Ethyl 2-amino-4-thiazoleacetate
This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-amino-4-thiazoleacetate, a key intermediate in the synthesis of various pharmaceuticals. We will dissect the spectral data to achieve unambiguous structural confirmation, explain the underlying principles guiding our assignments, and compare its spectral features to a closely related analogue to highlight the diagnostic power of NMR. This document is intended for researchers and drug development professionals who rely on precise structural elucidation for advancing their scientific objectives.
The Imperative of NMR in Heterocyclic Drug Intermediate Analysis
In the landscape of pharmaceutical development, the structural integrity of building blocks is paramount. This compound (C₇H₁₀N₂O₂S) is a foundational heterocyclic compound whose purity and identity must be unequivocally confirmed before its incorporation into more complex active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a non-destructive, highly detailed view of the molecular structure in solution. It allows us to map the carbon-hydrogen framework, probe the electronic environment of each atom, and confirm the connectivity, thereby providing a unique chemical fingerprint.
Structural Assignment via 1H and 13C NMR Spectroscopy
The analysis was performed using a standard high-field NMR spectrometer. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) was selected for its ability to dissolve the polar analyte and, crucially, to slow the exchange rate of the amine (-NH₂) protons, often allowing for their observation as a distinct signal.
Below is the numbered structure of this compound for clear referencing of assignments.
Caption: Numbering scheme for this compound.
1H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
-
δ 6.68 ppm (s, 1H, H-5): This singlet corresponds to the proton attached to C5 of the thiazole ring. Its appearance as a singlet is expected, as it has no adjacent protons within a three-bond distance to couple with. Its chemical shift in the aromatic region is characteristic of protons on electron-rich heterocyclic systems.
-
δ 7.04 ppm (s, 2H, -NH₂): This broad singlet, which integrates to two protons, is assigned to the labile protons of the primary amine group at the C2 position. The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. In DMSO-d₆, these protons are often clearly observable.
-
δ 4.08 ppm (q, 2H, H-9): This quartet is characteristic of a methylene group (-CH₂-) adjacent to a methyl group (-CH₃). This signal is assigned to the ethyl ester's methylene protons. The downfield shift to ~4.1 ppm is due to the deshielding effect of the adjacent oxygen atom. It is split into a quartet by the three protons of the C10 methyl group (n+1 = 3+1 = 4).
-
δ 3.49 ppm (s, 2H, H-6): This singlet, integrating to two protons, is assigned to the methylene group linking the thiazole ring to the ester functional group. It appears as a singlet because its neighboring atoms (C4 and C7) have no attached protons.
-
δ 1.17 ppm (t, 3H, H-10): This upfield triplet is the classic signature of a methyl group (-CH₃) next to a methylene group (-CH₂-). It is assigned to the terminal methyl of the ethyl ester. It is split into a triplet by the two protons of the C9 methylene group (n+1 = 2+1 = 3).
13C NMR Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, with the chemical shift being highly sensitive to the carbon's electronic environment.
-
δ 170.1 ppm (C7): This signal in the far downfield region is characteristic of a carbonyl carbon in an ester functional group.
-
δ 168.5 ppm (C2): This is the most deshielded carbon of the thiazole ring, attributed to its position between two electronegative heteroatoms, sulfur and nitrogen.
-
δ 148.2 ppm (C4): This signal corresponds to the other sp²-hybridized carbon of the thiazole ring that is substituted with the acetate side chain.
-
δ 106.9 ppm (C5): This upfield aromatic signal is assigned to the C5 carbon, which is bonded to a hydrogen. In heterocyclic systems, CH carbons are typically more shielded than substituted carbons.
-
δ 60.5 ppm (C9): This peak is assigned to the methylene carbon of the ethyl group that is directly attached to the ester oxygen. The strong deshielding effect of the oxygen atom results in this downfield shift.
-
δ 35.4 ppm (C6): This signal corresponds to the methylene carbon of the acetate side chain.
-
δ 14.0 ppm (C10): This highly shielded signal in the far upfield region is characteristic of the terminal methyl carbon of the ethyl ester group.
Data Summary
The complete NMR assignments are summarized in the table below for quick reference.
| Atom Number | 1H Chemical Shift (δ, ppm) | 1H Multiplicity | 1H Integration | 13C Chemical Shift (δ, ppm) |
| C2 | - | - | - | 168.5 |
| N₈-H₂ | 7.04 | br s | 2H | - |
| C4 | - | - | - | 148.2 |
| C5-H | 6.68 | s | 1H | 106.9 |
| C6-H₂ | 3.49 | s | 2H | 35.4 |
| C7 (=O) | - | - | - | 170.1 |
| C9-H₂ | 4.08 | q | 2H | 60.5 |
| C10-H₃ | 1.17 | t | 3H | 14.0 |
| Data acquired in DMSO-d₆. Chemical shifts are referenced to residual solvent signals. s = singlet, br s = broad singlet, t = triplet, q = quartet. |
Comparative Analysis: The Impact of a Single Carbonyl Group
To demonstrate the sensitivity of NMR to subtle structural changes, we compare the spectrum of our target molecule with that of Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate . This analogue differs only by the presence of a ketone carbonyl group at the C6 position instead of a methylene group.
| Compound | Proton at position equivalent to H-6 | Chemical Shift of Thiazole H-5 |
| This compound | -CH₂- (δ ≈ 3.49 ppm) | ~6.7 ppm |
| Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate | No proton (C=O group) | >8.0 ppm (predicted) |
The introduction of the electron-withdrawing carbonyl group at C6 has a profound deshielding effect on the adjacent thiazole ring. We predict the chemical shift of the H-5 proton in the oxo-analogue to shift significantly downfield (to >8.0 ppm). This is because the C=O group withdraws electron density from the ring, making the H-5 proton more electron-deficient and thus resonate at a lower field. This direct comparison illustrates how NMR can be used to confirm not just connectivity but also the oxidation state of specific carbons within a molecule, a critical aspect in process chemistry and metabolite identification.
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol ensures reproducibility and data integrity.
A Senior Application Scientist's Guide to Elucidating the Structure of Ethyl 2-amino-4-thiazoleacetate: A Comparative Analysis of Mass Spectrometry and Other Spectroscopic Techniques
For researchers and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of key intermediates is paramount. Ethyl 2-amino-4-thiazoleacetate, a pivotal building block in the synthesis of numerous pharmaceutical agents, is no exception. This guide provides an in-depth interpretation of the mass spectrum of this compound, offering a comparative analysis with other spectroscopic techniques to ensure a comprehensive and confident characterization. This document is designed to move beyond a simple recitation of data, delving into the causality behind the observed spectral features and providing field-proven insights for robust analytical workflows.
Unveiling the Molecular Blueprint: Interpreting the Electron Ionization Mass Spectrum
Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. The high-energy electron beam employed in EI induces fragmentation of the parent molecule, generating a unique fingerprint of fragment ions that provides a wealth of structural information.
The mass spectrum of this compound (C7H10N2O2S, Molecular Weight: 186.23 g/mol ) exhibits a distinct pattern of fragmentation.[1][2][3] The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) of 186, confirming the molecular weight of the compound.[1] The subsequent fragmentation cascade provides critical insights into its molecular architecture.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is driven by the presence of several key functional groups: the ethyl ester, the amino group, and the thiazole ring. The initial ionization event, the removal of an electron, most likely occurs at a non-bonding electron pair on the nitrogen or sulfur atoms, or the carbonyl oxygen, due to their lower ionization energies.
Below is a proposed fragmentation pathway, rationalized based on established principles of mass spectrometry and studies on related heterocyclic and ester-containing compounds.[1][4][5]
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Key Fragmentation Events:
-
Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond in the ester group results in the formation of a prominent ion at m/z 141 . This is a common fragmentation pathway for ethyl esters.
-
McLafferty Rearrangement: The presence of a γ-hydrogen in the ethyl ester moiety allows for a characteristic McLafferty rearrangement. This involves the transfer of a hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral ethylene molecule (C2H4). This process is not explicitly listed in the top fragments but is a highly probable event for ethyl esters and would lead to an ion at m/z 158 (M-28), which might be less stable and fragment further. A related rearrangement can lead to the loss of ethylene oxide (C2H4O), resulting in the observed fragment at m/z 114 .[4]
-
Loss of the Carboethoxy Radical (•COOCH2CH3): Cleavage of the bond between the thiazole ring and the acetate side chain leads to the ion at m/z 113 . This fragment represents the 2-amino-4-methylthiazole radical cation.
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo characteristic cleavages. The fragment at m/z 85 likely arises from the further fragmentation of the m/z 114 ion through the loss of hydrogen cyanide (HCN). Similarly, the fragment at m/z 58 could be formed from the m/z 113 ion, also via the loss of HCN, a common fragmentation for nitrogen-containing heterocycles.
-
Formation of the Acetyl Cation: The peak at m/z 43 is likely the acetyl cation ([CH3CO]+), which can be formed through various rearrangement and cleavage pathways of the ester side chain.
-
Formation of the Ethyl Cation: The ion at m/z 29 corresponds to the ethyl cation ([C2H5]+), resulting from the cleavage of the O-C bond of the ethoxy group.
This detailed interpretation of the mass spectrum provides a robust foundation for the structural confirmation of this compound.
A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques
While mass spectrometry is a powerful tool, a truly comprehensive characterization relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information, probing different aspects of the molecular structure.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern, providing insights into the molecular formula and substructures. | High sensitivity, provides molecular weight information, detailed structural information from fragmentation. | Can be a "hard" ionization technique leading to the absence of a molecular ion peak in some cases; interpretation of fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and stereochemistry. | Provides unambiguous structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on their characteristic vibrational frequencies. | Fast and simple to perform, provides a quick fingerprint of functional groups. | Provides limited information on the overall molecular structure, spectra can be complex to interpret fully. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet), the methylene protons of the acetate group (a singlet), the thiazole ring proton (a singlet), and the amino group protons (a broad singlet). The chemical shifts and coupling patterns of these signals provide definitive evidence for the connectivity of the atoms.[2]
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl group.[6] This provides a direct count of the carbon environments and complements the information from the ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C-H stretching of the aliphatic and aromatic protons.
-
C=O stretching of the ester carbonyl group (around 1735-1750 cm⁻¹).
-
C=N and C=C stretching of the thiazole ring.
-
C-O stretching of the ester.[7]
The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.
Experimental Protocols
To ensure the reproducibility and reliability of the analytical data, standardized experimental protocols are essential.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 20-250
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation mechanism consistent with the observed spectrum.
Caption: Workflow for EI-Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all signals to the corresponding protons and carbons in the molecule.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Holistic Approach to Structural Verification
The structural elucidation of a molecule as critical as this compound demands a rigorous and multi-faceted analytical approach. While EI-mass spectrometry provides invaluable information regarding the molecular weight and fragmentation pattern, its true power is realized when used in conjunction with other spectroscopic techniques. NMR spectroscopy offers an unparalleled level of detail about the carbon-hydrogen framework, and IR spectroscopy provides a rapid confirmation of the key functional groups.
By integrating the data from these complementary techniques and following robust experimental protocols, researchers and drug development professionals can achieve an unambiguous and confident structural assignment of this compound, ensuring the quality and integrity of their synthetic pathways and final products. This holistic approach not only validates the identity of the molecule but also provides a deeper understanding of its chemical properties, a crucial aspect in the journey from a laboratory curiosity to a life-saving therapeutic.
References
- PubChem. This compound.
- Chemistry LibreTexts.
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]
- ResearchGate.
- ACS Publications.
- NIST WebBook. Aminothiazole. National Institute of Standards and Technology. [Link]
- eGyanKosh.
- Wikipedia.
- Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]
- PubMed Central (PMC). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]
- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 3. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Biological Activity of Ethyl 2-amino-4-thiazoleacetate Derivatives
The Ethyl 2-amino-4-thiazoleacetate scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its inherent chemical properties, including the presence of reactive amino and ester functional groups, alongside the aromatic thiazole ring, make it an ideal starting point for the synthesis of novel compounds with significant biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound derivatives, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key protein kinases involved in cancer cell signaling.
Mechanism of Action: Induction of Apoptosis
A key mechanism by which these derivatives exert their anticancer effects is the initiation of programmed cell death, or apoptosis. This is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Comparative Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-(phenylamino) | Leukemia (RPMI-8226) | 0.08 | [1] |
| Compound 2 | 2-(4-chlorophenylamino) | Lung (A549) | 8.64 | [2] |
| Compound 3 | 2-(4-methoxyphenylamino) | Breast (MCF-7) | 32.0 (nM) | [2] |
| Compound 4 | 2-(N-phenylpiperazino)acetamido | Ovarian (IGROV1) | Not specified | [1] |
Analysis: The data indicates that substitutions at the 2-amino position significantly influence the anticancer potency. Aromatic substitutions, particularly those with electron-withdrawing or -donating groups, appear to be crucial for activity. For instance, the presence of a phenylamino group (Compound 1) leads to potent activity against leukemia cells.[1] The substitution pattern on the phenyl ring further modulates this activity, as seen with chloro and methoxy substitutions (Compounds 2 and 3).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Combating Pathogenic Microbes
This compound derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
While the exact mechanisms are still under investigation for many derivatives, a plausible mode of action is the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, which are crucial for bacterial survival and replication.
Caption: Inhibition of bacterial replication by thiazole derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5 | Schiff base with benzaldehyde | Staphylococcus epidermidis (MDR) | 250 | [3] |
| Compound 6 | Schiff base with 4-chlorobenzaldehyde | Staphylococcus aureus (MDR) | 250 | [3] |
| Compound 7 | Schiff base with benzaldehyde | Pseudomonas aeruginosa (MDR) | 375 | [3] |
| Compound 8 | Schiff base with 4-chlorobenzaldehyde | Escherichia coli (MDR) | 375 | [3] |
Analysis: The formation of Schiff bases at the 2-amino position of the this compound core appears to be a viable strategy for developing antimicrobial agents. The nature of the aldehyde used for Schiff base formation influences the activity spectrum. For instance, derivatives from both benzaldehyde and 4-chlorobenzaldehyde show good activity against multidrug-resistant (MDR) Gram-positive bacteria.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain derivatives of this compound have shown potential as anti-inflammatory agents, primarily by inhibiting the production of nitric oxide (NO), a key mediator of inflammation.
Mechanism of Action: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Excessive production of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory diseases. Thiazole derivatives can interfere with this process by inhibiting the activity of iNOS.[4]
Caption: Inhibition of iNOS-mediated inflammation by thiazole derivatives.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit iNOS activity.
| Derivative | Substitution Pattern | iNOS Inhibition (IC50) | Selectivity for iNOS vs. nNOS | Reference |
| Compound 9 | 4-methyl-5-(1-methylethyl) | Not specified | High | [4] |
| Compound 10 | 4-methyl-5-(1,1-dimethylethyl) | Not specified | High | [4] |
Analysis: The introduction of appropriately sized substituents at the 4- and 5-positions of the thiazole ring can enhance the inhibitory activity and selectivity for iNOS.[4] Specifically, small alkyl groups at these positions, as seen in Compounds 9 and 10, have been shown to be beneficial for iNOS inhibition.[4]
Experimental Protocol: Nitric Oxide Synthase Inhibitor Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of iNOS.
Principle: The activity of iNOS is determined by measuring the conversion of L-arginine to L-citrulline and nitric oxide. The amount of nitrite, a stable oxidation product of NO, is quantified using the Griess reagent.
Step-by-Step Protocol:
-
Enzyme Reaction: In a microplate well, combine the iNOS enzyme, L-arginine (substrate), and necessary cofactors in a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (known iNOS inhibitor) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Griess Reaction: Stop the enzyme reaction and add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of iNOS inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. Structure-activity relationship studies have revealed that modifications at the 2-amino and 4/5-positions of the thiazole ring are critical for modulating the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. The experimental protocols provided in this guide offer a foundation for researchers to systematically evaluate the biological potential of their synthesized compounds. Further exploration of the mechanisms of action and optimization of the lead compounds will be crucial for translating these promising findings into clinically effective drugs.
References
- El-Subbagh, H. I., et al. (2000). Synthesis and biological evaluation of certain 2-substituted-aminothiazole-4-carboxylate derivatives as potential antitumor agents. Journal of Medicinal Chemistry, 43(15), 2915-2921.
- Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-638.
- Bondock, S., et al. (2012). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. European Journal of Medicinal Chemistry, 54, 479-487.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization, and in vitro anticancer evaluation of new 2-aminothiazole derivatives. Monatshefte für Chemie-Chemical Monthly, 143(10), 1437-1443.
- Hassan, A. S., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.
- Hancock, R. E. W. (2001). Cationic peptides: effectors in innate immunity and novel antimicrobials. The Lancet Infectious Diseases, 1(3), 156-164.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- JoVE Science Education Database. Broth Microdilution for Antimicrobial Susceptibility Testing. (2023).
- BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit (E-262).
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Zhang, Y., et al. (2018). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 61(21), 9458-9480.
- Al-Omary, F. A. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 1-14.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Al-Said, M. S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 1-14.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Analysis of Ethyl 2-Amino-4-Thiazoleacetate and Other Key Building Blocks
Introduction: The Enduring Significance of the Thiazole Scaffold
In the landscape of medicinal chemistry and drug development, the thiazole ring stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a cornerstone in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic versatility. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive properties.[3][4][5]
The synthetic pathway chosen to construct this crucial ring system is a critical decision in any drug discovery pipeline. It directly impacts yield, purity, scalability, and the diversity of accessible derivatives. This guide provides an in-depth, comparative analysis of Ethyl 2-amino-4-thiazoleacetate against other foundational building blocks for thiazole synthesis. We will move beyond mere procedural lists to explore the mechanistic rationale behind these methods, offering field-proven insights for researchers, scientists, and drug development professionals.
Focus Molecule: this compound – A Pre-functionalized Powerhouse
This compound is a highly versatile and strategic building block in thiazole chemistry.[6][7][8][9] Its primary advantage lies in its pre-functionalized structure, offering three distinct points for chemical modification: the C2-amino group, the C4-acetate ester, and the thiazole ring itself.
-
The C2-Amino Group: This nucleophilic site is readily acylated, alkylated, or transformed into a variety of functional groups, allowing for the exploration of structure-activity relationships (SAR) at this position.
-
The C4-Acetate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functionalities.[10] This provides a handle for attaching larger substituents or linking the thiazole core to other molecular fragments.
-
The Thiazole Ring: The ring itself can undergo electrophilic substitution, although the specific position depends on the directing effects of the existing substituents.[11][12]
This trifecta of reactive sites makes this compound an efficient starting point for building complex molecular architectures, often shortening synthetic sequences compared to constructing a substituted thiazole from acyclic precursors.[6][13]
Experimental Workflow: Synthesis of Amide Derivatives from this compound
This workflow illustrates a typical two-step process to leverage the C4-acetate functionality.
Caption: Workflow for amide synthesis starting from this compound.
The Classic Contender: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely recognized and utilized method for constructing the thiazole ring.[14][15] In its most common form, it involves the condensation and cyclization of an α-haloketone with a thioamide.[2][4][16] Using thiourea as the thioamide component is a direct and high-yielding route to 2-aminothiazoles.[12][17]
Mechanism of Hantzsch Synthesis
The causality behind this robust reaction is a logical sequence of nucleophilic attack and dehydration. The process is self-validating as the thermodynamic stability of the resulting aromatic thiazole ring is the primary driving force for the reaction.
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered hydroxylated thiazoline intermediate.
-
Dehydration: An acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate yields the final, stable aromatic thiazole.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. usbio.net [usbio.net]
- 8. echemi.com [echemi.com]
- 9. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. kuey.net [kuey.net]
- 13. Buy this compound | 53266-94-7 [smolecule.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. synarchive.com [synarchive.com]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. media.neliti.com [media.neliti.com]
A Comparative Guide to the Purity Assessment of Ethyl 2-amino-4-thiazoleacetate by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-amino-4-thiazoleacetate, a pivotal building block in the synthesis of numerous pharmaceuticals, including cephalosporin antibiotics and other bioactive molecules, is no exception.[1][2] Its purity profile directly influences the impurity profile of the final drug substance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this critical intermediate, grounded in the principles of scientific integrity and regulatory compliance.
The Criticality of a Stability-Indicating Method
Before delving into specific protocols, we must establish the foundational principle of our analytical approach: the method must be stability-indicating . A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[3] It must be able to accurately measure the active ingredient, free from interference from any degradation products, process impurities, or other potential contaminants.[4][5]
The development of such a method is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3] The rationale is clear: without a method that can separate and quantify the API from its potential degradants, one cannot truly know the stability of the compound or guarantee the purity of a production batch. This is achieved through forced degradation studies, where the compound is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[6] The analytical method must then prove its ability to resolve the parent peak from all these newly formed impurity peaks.
Primary Recommended Method: Reversed-Phase HPLC with UV Detection
Based on the physicochemical properties of this compound (a polar, aromatic compound), a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for its purity assessment.[4] This technique offers a robust, precise, and widely available platform for routine quality control.
Causality Behind the Method: Why These Parameters?
-
Stationary Phase (Column): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the workhorse of reversed-phase chromatography. The C18 (octadecylsilane) bonded phase provides a non-polar surface that retains the analyte based on hydrophobic interactions. This is ideal for separating this compound from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is chosen to ensure the elution of all potential impurities with good peak shape and resolution.
-
Aqueous Component (Mobile Phase A): 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH ~3) in water. The acidic pH serves a crucial purpose: it suppresses the ionization of any residual silanol groups on the silica-based column, minimizing peak tailing and improving chromatographic efficiency. For the analyte, which contains a primary amine, the acidic pH ensures it is protonated and behaves consistently.
-
Organic Component (Mobile Phase B): Acetonitrile. Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths, providing a more stable baseline.
-
-
Detection: A Photodiode Array (PDA) or UV detector set at a wavelength where the analyte exhibits significant absorbance (e.g., near its λmax) ensures high sensitivity. A PDA detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity analysis and identifying co-eluting impurities.
-
Gradient Elution: A gradient program, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is necessary. This allows for the effective elution of early-eluting, polar impurities while also ensuring that any late-eluting, non-polar impurities are washed from the column in a reasonable time, providing a complete impurity profile.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) |
2. Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Test Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Blank Solution: Use the diluent.
3. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
4. Procedure: Inject the blank, followed by the standard solution, and then the test solution. Record the chromatograms and integrate the peak areas.
5. Calculation of Purity: Purity is typically calculated using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
Comparison with Alternative Analytical Technologies
While RP-HPLC is the primary choice, other technologies offer distinct advantages in specific contexts. The choice of method should be guided by the specific analytical challenge at hand.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes (sub-2 µm) and instrumentation capable of handling much higher system pressures.[7][9]
Comparative Performance:
| Feature | HPLC (5 µm particles) | UPLC (sub-2 µm particles) | Rationale for Superiority |
| Analysis Time | ~30-40 minutes | ~5-10 minutes | Smaller particles allow for faster flow rates without sacrificing efficiency, drastically reducing run times.[6] |
| Resolution | Good | Excellent | Higher efficiency leads to sharper, narrower peaks, improving the separation of closely eluting impurities.[7] |
| Sensitivity | Standard | Higher | Narrower peaks result in greater peak height, leading to lower detection limits (improved LOD/LOQ).[9] |
| Solvent Consumption | High | Low (~80% reduction) | Shorter run times and lower flow rates (on scaled methods) significantly reduce solvent use and waste.[9] |
| Initial Cost | Moderate | High | UPLC systems are more expensive to acquire and maintain.[9] |
Decision Logic: When to Choose HPLC vs. UPLC?
Caption: Decision tree for selecting between HPLC and UPLC.
Other Relevant Techniques
-
Gas Chromatography (GC): Not suitable for the primary purity assessment of the non-volatile this compound, but it is the method of choice for quantifying residual solvents from the synthesis process.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential during method development and for structural elucidation. LC-MS is used to identify the mass of unknown peaks observed in the HPLC chromatogram, which is the first step in identifying process impurities and degradation products.[10]
-
Supercritical Fluid Chromatography (SFC): A "green" chromatography alternative that uses supercritical CO2 as the primary mobile phase, drastically reducing organic solvent consumption.[11] It can offer different selectivity compared to RP-HPLC and is particularly useful for chiral separations.
Conclusion: A Self-Validating System
The purity assessment of this compound is a critical quality control step that relies on a well-developed, validated, and robust analytical method. The recommended RP-HPLC method provides a reliable and accessible platform for routine analysis. The choice to upgrade to UPLC should be driven by a clear need for higher throughput, sensitivity, or resolution. The protocol described herein, when fully validated according to ICH guidelines, forms a self-validating system. Each system suitability check confirms the instrument's performance, and each analysis of a reference standard verifies the method's ongoing accuracy, ensuring that the purity data generated is trustworthy and defensible for researchers, scientists, and drug development professionals.
References
- A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology.
- UPLC vs HPLC: what is the difference? (n.d.). Alispharm.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Pharmaceutical Research and Applications.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints.org.
- CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity. (n.d.). Anantparma.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
- HPLC Method Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- Stability indicating study by using different analytical techniques. (2018). International Journal of Scientific & Engineering Research.
- Steps for HPLC Method Validation. (n.d.). Pharmaguideline.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.
- Hantzsch thiazole synthesis. (n.d.). ResearchGate.
- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology.
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. chemimpex.com [chemimpex.com]
- 3. ijsdr.org [ijsdr.org]
- 4. scitechnol.com [scitechnol.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. biomedres.us [biomedres.us]
- 7. rjptonline.org [rjptonline.org]
- 8. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. echemi.com [echemi.com]
A Comparative Guide to the X-ray Crystallography of Ethyl 2-amino-4-thiazoleacetate Metal Complexes
This guide offers an in-depth, comparative analysis of the synthesis and X-ray crystallographic characterization of metal complexes involving Ethyl 2-amino-4-thiazoleacetate (EATA) and its derivatives. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the structural nuances that govern the properties and potential applications of these compounds, particularly in the realm of drug development.
Introduction: The Significance of Thiazole-Based Metal Complexes
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds, including vitamins and antibacterial agents.[1] this compound, as an organic ligand, presents multiple coordination sites—specifically its nitrogen and oxygen atoms—making it a versatile building block for constructing metal-organic complexes.[2] The formation of metal complexes can significantly enhance the biological activity of organic ligands, a phenomenon that has spurred extensive research into their synthesis and characterization.[3][4][5]
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these complexes. A precise understanding of the coordination geometry, bond lengths, bond angles, and intermolecular interactions is paramount for establishing structure-activity relationships and designing novel compounds with tailored therapeutic or material properties. This guide provides a comparative overview of the crystallographic features of EATA complexes with various transition metals and lanthanides, supported by experimental protocols and data.
The Ligand: this compound (EATA)
EATA is a multifaceted ligand capable of exhibiting diverse coordination modes. Its structure features a thiazole ring, an exocyclic amino group, and an ethyl acetate moiety. This arrangement allows for several potential binding scenarios:
-
Monodentate Coordination: Through the endocyclic thiazole nitrogen atom.
-
Bidentate Chelation: Involving the thiazole nitrogen and the carbonyl oxygen of the ester group.
-
Bridging Coordination: Linking multiple metal centers.
A crucial aspect of the aqueous chemistry of EATA in the presence of metal ions is the potential for hydrolysis of the ethyl ester group to form the 2-aminothiazole-4-acetate anion.[6] This carboxylate form introduces a new, highly effective coordination site, often leading to different and more stable complex structures.
Comparative Structural Analysis of EATA Metal Complexes
The choice of the metal ion profoundly influences the resulting complex's geometry, stability, and properties. Below is a comparative analysis based on crystallographic data from the literature.
Transition Metal Complexes: Geometries and Coordination
Transition metals, with their partially filled d-orbitals, form complexes with a wide array of coordination numbers and geometries.
-
Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically favors a tetrahedral coordination geometry, although distorted octahedral structures are also observed.[7][8] In the case of a zinc(II) acetate complex with a related ligand, 2-amino-5-ethyl-1,3,4-thiadiazole, a distorted tetrahedral geometry was confirmed by X-ray diffraction.[9] A similar distorted tetrahedral environment was found for 2, where the ligand coordinates in a monodentate fashion through an endocyclic nitrogen atom.[10] The hydrolyzed form of EATA has been shown to form bis(2-aminothiazole-4-acetato)aquazinc(II).[2]
-
Copper(II) Complexes: The d⁹ configuration of Copper(II) makes its complexes susceptible to Jahn-Teller distortion, commonly resulting in distorted octahedral or square pyramidal geometries.[9] Studies on Cu(II) complexes with various 2-aminobenzothiazole derivatives have reported distorted square planar geometries.[11] For complexes with 2,6-bis(thiazol-2-yl)pyridines, a ligand system related to EATA, five-coordinate square pyramidal geometries are predominant.[12][13]
-
Cobalt(II) Complexes: Cobalt(II) (d⁷) readily forms both tetrahedral and octahedral complexes.[14] For instance, a Co(II) complex with a 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine ligand was characterized as having a distorted octahedral geometry, with the metal coordinated to nitrogen and oxygen atoms.[15] The synthesis of various Cobalt(II) complexes with Schiff bases derived from 2-aminothiazoles has been reported, yielding stable structures.[16][17]
-
Manganese(II) Complexes: A manganese(II) complex with the hydrolyzed EATA ligand, formulated as [Mn(L1)2(H2O)], was found to crystallize in a distorted square pyramidal coordination geometry, with the water molecule occupying the axial position.[6]
-
Cadmium(II) Complexes: A cadmium(II) complex, dichloridobis[ethyl 2-(2-amino-1, 3-thiazol-4-yl) acetate-κ2O,N3]cadmium, has been structurally characterized. In this complex, the Cd(II) center is six-coordinated, bound to two thiazole nitrogen atoms, two ester carbonyl oxygen atoms, and two chloride ions, demonstrating the bidentate chelation capability of the intact EATA ligand.[2]
Lanthanide(III) Complexes: High Coordination Numbers
Lanthanide ions are characterized by their large ionic radii and preference for hard donor atoms like oxygen.[18][19] This leads to complexes with high coordination numbers, typically ranging from 7 to 10.[19] The complexation of lanthanides can enhance the biological activity of organic ligands, making them interesting for therapeutic applications.[20] While specific crystal structures of EATA with lanthanides are less commonly reported, the general principles suggest that coordination would likely involve the carbonyl and, especially, the carboxylate oxygen atoms of the hydrolyzed ligand, potentially forming polynuclear or polymeric structures.[19][21]
Summary of Crystallographic Data
The table below summarizes key structural parameters for representative metal complexes with EATA and related aminothiazole/thiadiazole ligands.
| Complex Formula | Metal Ion | Coordination Geometry | Space Group | Key Bond Lengths (Å) | Reference |
| [Mn(C₅H₅N₂O₂S)₂(H₂O)] | Mn(II) | Distorted Square Pyramidal | C2/c | Mn-N: 2.175, Mn-O(carboxylate): 2.106, Mn-O(water): 2.081 | [6] |
| [CdCl₂(C₇H₁₀N₂O₂S)₂] | Cd(II) | Six-coordinate (Octahedral) | - | - | [2] |
| [Zn(C₄H₇N₃S)₂(CH₃COO)₂] | Zn(II) | Distorted Tetrahedral | - | - | [9] |
| [Co(C₁₀H₁₀N₄S₂)₂(NO₃)(H₂O)]NO₃ | Co(II) | Distorted Octahedral | - | Co-N(thiazoline): ~2.067, Co-N(imino): ~2.122 | [15] |
| [CuCl₂(R-dtpy)] (dtpy = 2,6-bis(thiazol-2-yl)pyridine derivative) | Cu(II) | Square Pyramidal | - | - | [12][13] |
Experimental Design and Rationale
The successful crystallization and structural determination of metal complexes is a systematic process. The choices made at each step are critical for obtaining high-quality results.
Synthesis and Crystallization Workflow
The diagram below illustrates a typical workflow for the synthesis and crystallization of an EATA metal complex.
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Metal complexes of biological active 2-aminothiazole derived ligands | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, X-ray, and Spectroscopic Study of Dissymmetric Tetrahedral Zinc(II) Complexes from Chiral Schiff Base Naphthaldiminate Ligands with Apparent Exception to the ECD Exciton Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines-An Overview of Structural-Optical Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis and characterization of a new cobalt(II) complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajol.info [ajol.info]
- 17. researchgate.net [researchgate.net]
- 18. Lanthanide Complexes in Recent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structural Study of a La(III) Complex of a 1,2,3-Triazole Ligand with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystallographic Snapshots of Pre- and Post-Lanthanide Halide HydrolysisReaction Products Captured by the 4‑Amino-1,2,4-triazole Ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Ethyl 2-amino-4-thiazoleacetate Derivatives
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Specifically, derivatives of 2-aminothiazole, such as Ethyl 2-amino-4-thiazoleacetate, represent a privileged scaffold due to their wide spectrum of pharmacological activities.[2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The versatility of the 2-aminothiazole moiety allows for substitutions that can fine-tune its biological activity, making it an attractive target for drug discovery and development.[3]
This guide provides a comparative framework and detailed protocols for the initial in vitro screening of this compound derivatives. We will explore three fundamental assays that form the basis of preliminary efficacy testing: the MTT assay for anticancer activity, the agar well diffusion method for antimicrobial screening, and the nitric oxide scavenging assay for anti-inflammatory potential. Each protocol is presented with an emphasis on the underlying principles, critical steps, and data interpretation, empowering researchers to generate robust and reliable results.
Anticancer Activity: The MTT Cell Viability Assay
The evaluation of a compound's effect on cancer cell proliferation is a primary step in oncology drug discovery. The MTT assay is a widely adopted colorimetric method for assessing cell viability, relying on the metabolic activity of living cells.[7]
Principle of the MTT Assay
The assay's principle is centered on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells.[8][9] This reaction produces a purple, insoluble formazan product. The amount of formazan generated is directly proportional to the number of viable cells.[7] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for evaluating anticancer activity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung)[10]
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[10]
-
Scientist's Note: It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in all wells to prevent solvent-induced cytotoxicity.[10] A vehicle control (cells treated with medium containing the same final DMSO concentration) is essential to validate that the observed effects are due to the compound, not the solvent.
-
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a positive control (e.g., a known anticancer drug like Cisplatin or Staurosporine) and a vehicle control.[4][10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently mix by placing the plate on an orbital shaker for 15 minutes.[7][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % viability against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
-
Comparative Data for Thiazole Derivatives (Illustrative)
| Derivative | Cell Line | IC₅₀ (µM) [Standard Drug] | Reference |
| Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 [Staurosporine: 6.77 ± 0.41] | [4][11] |
| Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 [Staurosporine: 8.4 ± 0.51] | [4][11] |
| Derivative 5d | HepG2 (Liver) | 0.3 [Taxol: 0.2] | [12] |
| Derivative 5e | HepG2 (Liver) | 0.4 [Taxol: 0.2] | [12] |
| Representative Thiazole | A549 (Lung) | 22.8 ± 3.4 [Cisplatin: 12.1 ± 2.2] | [10] |
Antimicrobial Activity: The Agar Well Diffusion Assay
The agar well diffusion assay is a standard, cost-effective method for preliminary screening of compounds for antimicrobial activity.[13] It provides a qualitative or semi-quantitative measure of a compound's ability to inhibit the growth of bacteria and fungi.
Principle of the Agar Well Diffusion Assay
This method involves inoculating a solid agar medium with a standardized suspension of a test microorganism.[14] Wells are then created in the agar, into which the test compound is loaded. The compound diffuses from the well into the surrounding agar. If the compound is effective against the microorganism, it will inhibit growth, resulting in a clear area around the well known as a "zone of inhibition".[13] The diameter of this zone is proportional to the antimicrobial potency of the compound.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for antimicrobial screening via the agar well diffusion method.
Detailed Protocol: Agar Well Diffusion
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-]) and fungal strains (e.g., Candida albicans, Aspergillus niger)[5][15]
-
Muller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri plates, sterile swabs, sterile cork borer (6-8 mm)
-
Solvent (e.g., DMSO)
-
Standard controls: Ampicillin or Gentamicin for bacteria, Amphotericin B or Fluconazole for fungi[5][16]
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL into sterile petri plates and allow it to solidify.[14]
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate uniformly in three directions to ensure even growth.[15]
-
Well Creation: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.
-
Sample Loading: Prepare solutions of the test derivatives (e.g., at 100 µg/mL) in DMSO. Carefully pipette a fixed volume (e.g., 100 µL) of each test solution, the standard antibiotic, and a solvent control (DMSO alone) into separate wells.[15]
-
Scientist's Note: The solvent control is critical to ensure that DMSO itself does not exhibit antimicrobial activity at the concentration used. The standard antibiotic serves as a positive control to validate the assay's sensitivity and provides a benchmark for comparison.
-
-
Incubation: Allow the plates to stand for about 30-60 minutes at room temperature to permit diffusion of the compounds. Then, incubate the plates in an inverted position at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi.[15]
-
Data Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Comparative Data for Thiazole Derivatives (Illustrative)
| Derivative | Test Organism | Zone of Inhibition (mm) @ 100 µg/mL | Standard Drug [Zone] | Reference |
| Derivative 17a | S. aureus (Gram+) | 18 | Ampicillin[17] | [5] |
| Derivative 17a | S. typhimurium (Gram-) | 20 | Gentamicin[18] | [5] |
| Derivative 13 | E. coli (Gram-) | 16 | Ofloxacin [Not specified] | [19] |
| Derivative 17a | A. niger (Fungus) | 19 | Amphotericin B[9] | [5] |
| Derivative 13 | A. niger (Fungus) | 15 | Ketoconazole [Not specified] | [19] |
Anti-inflammatory Potential: The Nitric Oxide (NO) Scavenging Assay
Chronic inflammation is implicated in numerous diseases. Nitric oxide (NO) is a key inflammatory mediator, and compounds that can scavenge NO have therapeutic potential.[18] This cell-free assay provides a rapid method to screen for direct NO-scavenging activity.
Principle of the NO Scavenging Assay
The assay is based on the spontaneous generation of nitric oxide from sodium nitroprusside (SNP) in an aqueous solution at physiological pH.[17][20] In the presence of oxygen, NO is converted to nitrite ions. These nitrite ions can be quantified colorimetrically using the Griess reagent. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) converts nitrite into a purple azo dye.[21] An NO scavenger competes with oxygen, reducing the production of nitrite ions and thus decreasing the intensity of the purple color.[17] The degree of color reduction is proportional to the scavenging activity of the compound.
Reaction Principle: NO Generation and Scavengingdot
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 6. wjpmr.com [wjpmr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. heteroletters.org [heteroletters.org]
- 16. jchemrev.com [jchemrev.com]
- 17. agrojournal.org [agrojournal.org]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. mjas.analis.com.my [mjas.analis.com.my]
The 2-Aminothiazole Scaffold: A Privileged Structure in Modern Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Comparative Analysis of 2-Aminothiazole Derivatives
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatile heterocyclic scaffold is a key component in numerous clinically approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam, highlighting its significance in drug development. The frequent appearance of this core in successful drug candidates stems from its unique electronic properties and its capacity to form multiple hydrogen bonds and other non-covalent interactions with protein targets.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives across different therapeutic areas. We will delve into the critical structural modifications that govern their biological activity, offering insights for researchers and drug development professionals aiming to leverage this potent scaffold in their discovery programs.
The Architectural Blueprint: Core SAR Principles of 2-Aminothiazoles
The therapeutic efficacy of 2-aminothiazole derivatives can be systematically optimized by modifying three primary positions of the scaffold: the exocyclic amino group (N-2), and the C-4 and C-5 positions of the thiazole ring. The nature of the substituents at these positions dictates the compound's potency, selectivity, and pharmacokinetic properties.
A general SAR exploration workflow for 2-aminothiazole derivatives is depicted below. This iterative process involves chemical synthesis of analogs, in vitro biological evaluation, and subsequent design of the next generation of compounds based on the observed SAR.
A Comparative Guide to the Synthetic Routes of Ethyl 2-amino-4-thiazoleacetate
Ethyl 2-amino-4-thiazoleacetate is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably cephalosporin antibiotics.[1] Its structural motif is a recurring feature in a wide array of biologically active compounds. The efficient and scalable synthesis of this molecule is, therefore, a subject of considerable interest to researchers and professionals in drug development and manufacturing. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective merits and drawbacks.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely employed method for the preparation of thiazole derivatives.[2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this typically involves the reaction of thiourea with an ethyl ester of a 4-haloacetoacetic acid.
Route A: From Ethyl 4-chloroacetoacetate and Thiourea
This is a direct and commonly used variation of the Hantzsch synthesis. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
The mechanism involves an initial SN2 reaction, followed by an intramolecular condensation and subsequent dehydration.
Caption: Mechanism of Hantzsch synthesis from Ethyl 4-chloroacetoacetate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in ethanol.
-
Slowly add ethyl 4-chloroacetoacetate (1.0 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a base such as sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route B: From Ethyl Bromopyruvate and Thiourea
A variation of the Hantzsch synthesis involves the use of ethyl bromopyruvate. The underlying mechanism is analogous to the reaction with ethyl 4-chloroacetoacetate.
-
Dissolve thiourea (1.2 eq.) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.0 eq.) to the stirred solution.
-
Heat the mixture at 70-80°C for 1-2 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration and dry to obtain the product. High yields (often exceeding 90%) are reported for this method.
One-Pot Synthesis from Ethyl Acetoacetate
To circumvent the handling of α-haloketones, which can be lachrymatory and toxic, one-pot procedures have been developed.[3] This approach involves the in situ generation of the α-halo intermediate from ethyl acetoacetate, followed by the reaction with thiourea.
Caption: Generalized mechanism of the Cook-Heilbron synthesis.
Green and Alternative Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Hantzsch synthesis, often leading to higher yields in shorter reaction times and with the use of greener solvents like water or polyethylene glycol (PEG).
Electrochemical Synthesis
Electrochemical methods offer a novel approach, where the halogenation of the ketoester can be performed in situ using a mediator like NH₄I, avoiding the use of bulk halogenating agents. [4]
Use of Green Solvents
Deep eutectic solvents (DESs), such as those based on choline chloride and glycerol, are being explored as environmentally friendly and recyclable reaction media for the Hantzsch synthesis. [5]
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch (Route A/B) | Hantzsch (One-Pot) | Cook-Heilbron | Green/Alternative Methods |
| Starting Materials | α-haloketoester, thiourea | Ketoester, halogenating agent, thiourea | α-aminonitrile, thiocarbonyl compound | Varies (often similar to Hantzsch) |
| Typical Yield | High (>85%) | Good to High (70-90%) | Variable, generally moderate to good | Often high, comparable to or exceeding conventional methods |
| Reaction Time | 1-4 hours | 2-6 hours | Variable | Often significantly shorter (minutes for microwave) |
| Reaction Conditions | Reflux temperature | Moderate to reflux temperature | Often mild (room temperature) | Varies (e.g., microwave, electrochemical cell) |
| Scalability | Well-established for industrial scale | Good, with process optimization | Less established for this specific product | Potentially good, but may require specialized equipment |
| Safety & Handling | α-haloketones are lachrymatory and toxic | Avoids handling of α-haloketones, but uses halogenating agents | α-aminonitriles can be toxic | Generally improved safety profile (e.g., less hazardous solvents) |
| Environmental Impact | Use of volatile organic solvents | Can be adapted to greener solvents | Dependent on specific reagents and solvents | Aims to minimize waste and use of hazardous substances |
| Key Advantage | High yields, well-understood, reliable | Avoids isolation of hazardous intermediate | Access to 5-aminothiazole substitution pattern | Reduced environmental impact, faster reaction times |
| Key Disadvantage | Use of hazardous α-haloketones | Can be more complex to optimize | Not the most direct route for the target molecule | May require specialized equipment, still under development |
Conclusion
For the synthesis of this compound, the Hantzsch thiazole synthesis remains the most practical and widely adopted method, offering high yields and operational simplicity. The choice between pre-synthesized α-haloketoesters (Routes A and B) and a one-pot procedure depends on the scale of the synthesis and the availability and handling considerations of the starting materials. The one-pot approach is particularly attractive for its improved safety profile by avoiding the isolation of lachrymatory intermediates.
The Cook-Heilbron synthesis, while a cornerstone of thiazole chemistry, is less suited for the specific substitution pattern of the target molecule.
Emerging green and alternative methods, such as microwave-assisted and electrochemical synthesis, present compelling advantages in terms of reduced reaction times and environmental impact. As these technologies mature, they are likely to become increasingly competitive for the industrial production of this compound and other valuable pharmaceutical intermediates. The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors including yield, purity requirements, cost, safety, and environmental sustainability.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- Cook, A. H.; Heilbron, I.; Levy, A. L. Studies in the azole series. Part I. A novel route to 5-aminothiazoles. J. Chem. Soc.1947, 1594-1598. [Link]
- Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. (n.d.).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.).
- A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - PMC. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016, 21 (10), 1289. [Link]
- Beyzaei, H.; Aryan, R.; Moghadas, H. Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. J. Serb. Chem. Soc.2015, 80 (4), 453–458.
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in W
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances2025, 15, 100-118.
- A facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC. (n.d.).
- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.).
- Cook-Heilbron thiazole synthesis | Request PDF. (n.d.).
- A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC. (n.d.).
- Cook, A. H.; Heilbron, I.; Levy, A. L. 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles. J. Chem. Soc.1947, 1594-1598.
- Alexandru, M.-G.; et al. Synthesis, characterization and antitumor activity of Cu(II), Co(II), Zn(II) and Mn(II)
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem. (n.d.).
- Metwally, M. A.; et al. 2-Amino-4-thiazolidinones: Synthesis and Reactions. J. Sulfur Chem.2013, 34 (3), 315-349.
- Mahmood, A. A. R.; et al. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Int. J. Green Pharm.2018, 12 (1), 43.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bepls.com [bepls.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Ethyl 2-amino-4-thiazoleacetate Derivatives in Combating Antimicrobial Resistance
A Comparative Guide to Efficacy Against Resistant Bacterial Strains
In the global battle against antimicrobial resistance, the scientific community is in a perpetual search for novel scaffolds that can circumvent existing resistance mechanisms. Among the promising candidates, derivatives of ethyl 2-amino-4-thiazoleacetate have emerged as a significant class of heterocyclic compounds with potent antibacterial activity.[1][2] This guide offers an in-depth comparison of the efficacy of various this compound derivatives against clinically relevant resistant bacterial strains, supported by experimental data and an exploration of their structure-activity relationships.
The Rationale for Thiazole Scaffolds in Antibacterial Drug Discovery
The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules.[3][4][5] Its unique electronic properties and ability to engage in diverse molecular interactions make it an attractive starting point for the design of new therapeutic agents.[6][7] this compound, in particular, serves as a versatile building block for creating a library of derivatives with a wide spectrum of biological activities.[8] The core hypothesis is that modifications to this scaffold can enhance antibacterial potency and selectivity, particularly against multidrug-resistant (MDR) pathogens.
Comparative Efficacy: A Data-Driven Analysis
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] A lower MIC value indicates greater potency. The following table summarizes the MIC values of selected this compound derivatives against key resistant bacterial strains, compiled from various studies.
| Derivative/Compound | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |
| Compound 2a (Schiff base derivative) | Staphylococcus epidermidis | Multidrug-Resistant | 250 | [1] |
| Compound 2b (Schiff base derivative) | Pseudomonas aeruginosa | Multidrug-Resistant | 375 | [1] |
| Compound 2d (Schiff base derivative) | Staphylococcus aureus | Multidrug-Resistant | 250 | [1] |
| Compound 2g (Schiff base derivative) | Escherichia coli | Multidrug-Resistant | 375 | [1] |
| Thiazole aminoguanidine (Compound 4i) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | [10][11] |
| Thiazole aminoguanidine (Compound 4i) | Escherichia coli | - | - | [10][11] |
| 2a (4-fluorophenyl substitution) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1-2 | [7] |
| 2b (4-chlorophenyl substitution) | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1-2 | [7] |
Note: The study on Thiazole aminoguanidine (Compound 4i) highlighted its strong activity but did not provide a specific MIC value in the abstract.
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency
The variations in antibacterial activity observed among different derivatives can be attributed to their unique structural features. The structure-activity relationship (SAR) provides insights into how specific chemical modifications influence biological activity.[12][13]
For instance, the formation of Schiff bases at the 2-amino position has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative MDR strains.[1] Furthermore, the introduction of halogenated phenyl groups can lead to exceptional potency against MRSA, with MIC values as low as 1-2 µg/mL.[7] This suggests that lipophilicity and electronic properties of the substituents play a crucial role in target engagement.
Proposed Mechanisms of Action
While the precise mechanisms of action for many novel derivatives are still under investigation, several plausible targets have been proposed. Some thiazole derivatives are believed to inhibit essential bacterial enzymes involved in cell wall biosynthesis, such as undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP).[10] Another potential mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[6][14]
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The data presented in this guide is primarily derived from broth microdilution or agar dilution methods, which are standard protocols for determining MIC values.[15][9]
Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate containing growth medium to obtain a range of concentrations.[16][17]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.[9]
Conclusion and Future Directions
This compound derivatives represent a highly promising and versatile scaffold for the development of novel antibacterial agents to combat resistant pathogens. The available data clearly indicates that strategic modifications to this core structure can lead to compounds with potent activity against challenging bacteria such as MRSA and multidrug-resistant Gram-negative species. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent derivatives to advance them towards clinical development. A deeper understanding of their mechanisms of action will also be crucial for rational drug design and for anticipating and overcoming potential future resistance.
References
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.
- Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PMC - PubMed Central.
- 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC.
- Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
- The minimum inhibitory concentration of antibiotics. BMG LABTECH.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Publishing.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry - ACS Publications.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI.
- Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. ResearchGate.
- Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH.
- Anti-biofilm effect of novel thiazole acid analogs against Pseudomonas aeruginosa through IQS pathways. PubMed.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI.
Sources
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 53266-94-7 [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. bmglabtech.com [bmglabtech.com]
A Comparative Benchmarking Guide to Ethyl 2-amino-4-thiazoleacetate in Key Synthetic Reactions
<_>
Abstract
Ethyl 2-amino-4-thiazoleacetate (EATA) is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its role in constructing a multitude of bioactive compounds, including several cephalosporin antibiotics.[1][2] This guide provides an in-depth performance benchmark of EATA in three fundamental reaction classes: the Hantzsch thiazole synthesis, N-acylation of the 2-amino group, and electrophilic substitution at the C-5 position. By juxtaposing its performance with common alternatives and providing detailed, validated experimental protocols, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies.
Introduction: The Strategic Importance of this compound (EATA)
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a vast range of pharmaceuticals with antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] EATA, with its reactive amino group and a versatile ethyl acetate handle at the 4-position, offers a strategic entry point for the synthesis of complex molecular architectures.[6][7] Its structure is particularly crucial in the synthesis of side chains for semi-synthetic cephalosporins.[8] This guide moves beyond a simple recitation of reactions to provide a comparative analysis of EATA's performance, elucidating the chemical reasoning behind protocol choices to enable logical and efficient synthesis design.
Benchmark Reaction I: Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains the most prevalent and reliable method for constructing the thiazole ring.[9][10][11] The classic approach involves the condensation of an α-halocarbonyl compound with a thioamide.[10][11]
Mechanistic Rationale
The reaction initiates with a nucleophilic attack (SN2) by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound.[10][12] This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon. Subsequent dehydration yields the final aromatic thiazole ring.[10][12][13] The aromaticity of the product serves as a strong thermodynamic driving force for the reaction.[12]
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: A generalized workflow for the synthesis of EATA via the Hantzsch reaction.
Performance Comparison: EATA Synthesis
Here, we compare the direct synthesis of EATA using ethyl bromopyruvate and thiourea against a related synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea to highlight typical performance metrics.
| Parameter | Synthesis of EATA | Synthesis of 2-amino-4-phenylthiazole | Rationale & Causality |
| α-Halocarbonyl | Ethyl bromopyruvate | 2-Bromoacetophenone | The choice of α-halocarbonyl directly dictates the substituent at the C-4 position of the thiazole. |
| Thioamide Source | Thiourea | Thiourea | Thiourea is the most common and cost-effective reagent for introducing the 2-amino group. |
| Solvent | Ethanol | Methanol | Alcohols are excellent solvents for these reactants and facilitate the reaction, often allowing for direct precipitation of the product. |
| Reaction Time | ~24 hours (reflux)[3] | ~30 minutes (heating)[10] | The reactivity of the α-halocarbonyl influences reaction time; α-haloketones are often more reactive than α-haloesters. |
| Typical Yield | 50-70%[3] | >90%[10][12] | Higher yields are often observed with more reactive ketones. The ester group in ethyl bromopyruvate can be susceptible to side reactions. |
| Work-up | Cooling, precipitation, filtration[3] | Pouring into Na₂CO₃ solution, filtration[10] | Products are often poorly soluble in the reaction mixture upon cooling or neutralization, allowing for simple isolation by filtration. |
Detailed Experimental Protocol: Synthesis of EATA
This protocol is adapted from established literature procedures.[3]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add thiourea (3.0 mol equivalent) and absolute ethanol (100 mL).
-
Reagent Addition: Slowly add ethyl bromopyruvate (2.0 mol equivalent) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. An off-white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
-
Characterization: Confirm the structure and purity of the resulting Ethyl 2-aminothiazole-4-carboxylate using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.
Benchmark Reaction II: N-Acylation and N-Sulfonylation
The 2-amino group of EATA is a primary nucleophile, readily undergoing reactions with electrophiles like acyl chlorides and sulfonyl chlorides. This functionalization is critical for building the side chains of many pharmaceuticals.[4]
Mechanistic Rationale
The reaction is a standard nucleophilic acyl substitution. The lone pair of the exocyclic amino group attacks the electrophilic carbonyl carbon (or sulfur atom) of the acylating/sulfonylating agent. A subsequent loss of a leaving group (typically chloride) and deprotonation, often facilitated by a mild base, yields the stable amide or sulfonamide product. The choice of base is crucial to prevent hydrolysis of the C-4 ethyl ester.
Diagram: N-Acylation Mechanism
Caption: General mechanism for the N-Acylation of this compound.
Performance Comparison: Acylating Agents
The performance of N-acylation can be influenced by the reactivity of the acylating agent and the stability of the starting material. We compare the acylation of EATA with a simple acyl chloride versus a more complex one, like O-acetylsalicyloyl chloride.
| Parameter | Acetylation (with Acetyl Chloride) | Acylation (with O-acetylsalicyloyl chloride) | Rationale & Causality |
| Acylating Agent | Acetyl Chloride | O-acetylsalicyloyl chloride | Acetyl chloride is a small, highly reactive electrophile. O-acetylsalicyloyl chloride is bulkier and may exhibit different reactivity. |
| Base | Pyridine or Triethylamine | Triethylamine | A non-nucleophilic organic base is required to scavenge the HCl byproduct without competing in the reaction or hydrolyzing the ester. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | THF | Anhydrous, aprotic solvents are essential to prevent reaction with the highly reactive acyl chloride. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | The reaction is exothermic; initial cooling is a standard precaution to control the reaction rate and minimize side products. |
| Typical Yield | High (>90%) | Moderate to Good (60-80%)[14] | Steric hindrance from the bulkier acylating agent can lead to slower reactions and potentially lower yields. |
| Challenges | Over-acylation (bis-acylation) can occur under harsh conditions.[14] | The free amine of EATA can be unstable, requiring immediate use after preparation.[14] | The stability of the starting amine and the potential for multiple reactive sites are key considerations for optimizing yield. |
Detailed Experimental Protocol: N-Acetylation of EATA
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (10 mL/mmol) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Benchmark Reaction III: C-5 Position Formylation (Vilsmeier-Haack Reaction)
The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto such rings.[15][16]
Mechanistic Rationale
The reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[15] This electrophilic species then attacks the electron-rich C-5 position of the thiazole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.[15]
Performance Comparison: Substrate Directing Effects
The regioselectivity of the Vilsmeier-Haack reaction is highly dependent on the existing substituents on the thiazole ring.
| Substrate | Expected Product | Observed Outcome | Rationale & Causality |
| 2-Acetamido-4-methylthiazole | 2-Acetamido-4-methyl-5-formylthiazole | C-5 formylation occurs as expected. | The electron-donating amino and methyl groups activate the ring towards electrophilic substitution, with the C-5 position being the most nucleophilic. |
| Ethyl 2-acetamido-4-thiazolecarboxylate | Ethyl 2-acetamido-5-formyl-4-thiazolecarboxylate | Unexpected N-formylation followed by deacetylation.[17] | The strongly electron-withdrawing carbethoxy group at C-4 deactivates the ring, making electrophilic attack at C-5 unfavorable. The Vilsmeier reagent instead attacks the more nucleophilic amide nitrogen.[17] |
| 4-Phenyl-2-aminothiazole | 5-Formyl-4-phenyl-2-aminothiazole | Formylation occurs selectively at the C-5 position of the thiazole ring. | The phenyl group and the amino group both activate the ring, directing the electrophile to the C-5 position.[18] |
This comparison critically demonstrates that while EATA possesses an electron-rich ring, the directing effects of its substituents must be carefully considered. The presence of a deactivating group at C-4 can completely alter the expected reaction pathway, highlighting the importance of understanding electronic effects in synthesis design.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Thiazole
This is a general protocol for a substrate expected to undergo C-5 formylation.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv.) to 0 °C. Add POCl₃ (1.2 equiv.) dropwise with vigorous stirring. After the addition, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the activated 2-aminothiazole derivative (e.g., 2-acetamido-4-methylthiazole, 1.0 equiv.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.
-
Work-up: Neutralize the solution with a base (e.g., 30% NaOH solution) to pH 7-8. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.
Summary and Outlook
This compound is a versatile and highly valuable reagent. This guide demonstrates its performance in three key synthetic transformations, providing a framework for its effective utilization.
-
In Hantzsch synthesis , EATA can be reliably produced, although yields may be more moderate compared to syntheses involving more reactive α-haloketones.
-
The N-acylation of EATA proceeds efficiently with standard acylating agents, but care must be taken to use mild conditions to avoid side reactions and handle the potentially unstable free amine.
-
The electronic nature of EATA's substituents plays a critical role in electrophilic substitution , where the presence of the C-4 ester group can deactivate the ring and lead to unexpected reaction pathways, a crucial consideration for synthetic planning.
By understanding these performance benchmarks and the underlying chemical principles, researchers can leverage this compound to its full potential, accelerating the discovery and development of novel chemical entities.
References
- M. G. A. Mohamed, S. M. F. El-Zien, A. A. F. El-Farargy, "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives," Molecules, 2023. [Online]. Available: [Link]
- M. Gökçe, et al.
- "Hantzsch Thiazole Synthesis," Chem Help Asap. [Online]. Available: [Link]
- M. Devgun, et al., "Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance," Indian Journal of Pharmaceutical Education and Research, 2022. [Online]. Available: [Link]
- S. J. Khan, et al., "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking," BMC Chemistry, 2019. [Online]. Available: [Link]
- Z. Bouherrou, et al., "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst," Molecules, 2017. [Online]. Available: [Link]
- "Hantzsch Thiazole Synthesis," SynArchive. [Online]. Available: [Link]
- "Thiazole synthesis," Organic Chemistry Portal. [Online]. Available: [Link]
- A. N. Dodiya, H. S. Patel, "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review," Bio-Elegant Publishing, 2021. [Online]. Available: [Link]
- A. A. F. El-Farargy, et al., "A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives," Research Square, 2023. [Online]. Available: [Link]
- "General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives," ResearchG
- E. N. Tsvetkova, et al.
- "Mechanism of Hantzsch Thiazole Synthesis," ResearchG
- A. F. M. El-Henawy, et al., "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," Molecules, 2021. [Online]. Available: [Link]
- "Hantzsch thiazole synthesis - laboratory experiment," YouTube, 2020. [Online]. Available: [Link]
- N. T. T. Chau, et al., "Recent Development in the Synthesis of Thiazoles," Bentham Science, 2022. [Online]. Available: [Link]
- "Recent Development in the Synthesis of Thiazoles," Bentham Science Publishers, 2022. [Online]. Available: [Link]
- "Vilsmeier–Haack reaction," Wikipedia. [Online]. Available: [Link]
- "synthesis of thiazoles," YouTube, 2019. [Online]. Available: [Link]
- V. R. K. Kumar, et al.
- "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION," IJPCBS, 2012. [Online]. Available: [Link]
- H. Yamanaka, et al., "[Synthetic cephalosporins. III. Synthesis and antibacterial activity of 7-[2-(2-Aminothiazol-4-yl)-3-carboxy-2-propenoamido]cephalosporins and related compounds]," PubMed, 1989. [Online]. Available: [Link]
- "Vilsmeier-Haack Reaction," Organic Chemistry Portal. [Online]. Available: [Link]
- "4-Thiazoleacetic acid, 2-amino-, ethyl ester," PubChem. [Online]. Available: [Link]
- "Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate," PubChem. [Online]. Available: [Link]
- T. Naito, et al., "Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins," PubMed, 1983. [Online]. Available: [Link]
- S. Freeman, et al., "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate," RSC Advances, 2024. [Online]. Available: [Link]
- "2-Amino-4-thiazolidinones: Synthesis and Reactions," ResearchG
- A. F. M. El-Henawy, et al., "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," Semantic Scholar, 2021. [Online]. Available: [Link]
- A. F. M. El-Henawy, et al., "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," MDPI, 2021. [Online]. Available: [Link]
- "Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)," Google Patents. [Online].
- A. A.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. [Synthetic cephalosporins. III. Synthesis and antibacterial activity of 7-[2-(2-Aminothiazol-4-yl)-3-carboxy-2-propenoamido]cep hal osporins and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. synarchive.com [synarchive.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Journey: Unraveling the Transformation of Precursors into Ethyl 2-amino-4-thiazoleacetate
In the realm of pharmaceutical development and organic synthesis, the meticulous characterization of molecules at every stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of the versatile building block, Ethyl 2-amino-4-thiazoleacetate, and its readily available precursors, thiourea and ethyl 3-chloroacetoacetate. By examining the distinct fingerprints of these compounds through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we can elucidate the chemical transformation that leads to the formation of the thiazole ring, a privileged scaffold in medicinal chemistry.
The synthesis of this compound from thiourea and ethyl 3-chloroacetoacetate is a classic example of the Hantzsch thiazole synthesis. This reaction proceeds via a condensation and cyclization mechanism, where the nucleophilic sulfur of thiourea attacks the electrophilic carbon of the α-haloketone (ethyl 3-chloroacetoacetate), followed by an intramolecular condensation to form the heterocyclic ring. Understanding the spectroscopic signatures of the starting materials and the final product is crucial for reaction monitoring, purity assessment, and structural confirmation.
The Synthetic Pathway: A Visual Overview
The conversion of thiourea and ethyl 3-chloroacetoacetate into this compound is a well-established synthetic route. The process involves the formation of a key intermediate which then cyclizes to the final product.
Caption: Reaction scheme for the synthesis of this compound.
Comparative Spectroscopic Analysis
To truly appreciate the transformation, we will now delve into a side-by-side comparison of the spectroscopic data for the two precursors and the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Tale of Vibrational Modes
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational changes observed during the synthesis of this compound are summarized below.
| Compound | Key Vibrational Frequencies (cm⁻¹) and Assignments |
| Thiourea | ~3370, ~3260, ~3150 (N-H stretching, multiple bands due to symmetric and asymmetric stretches), ~1618 (C=S stretching), ~1414 (C-N stretching) |
| Ethyl 3-chloroacetoacetate | ~1740 (C=O stretching, ester), ~1725 (C=O stretching, ketone), ~1200 (C-O stretching), ~750 (C-Cl stretching) |
| This compound | ~3400, ~3300 (N-H stretching, primary amine), ~1735 (C=O stretching, ester), ~1620 (C=N stretching in thiazole ring), ~1540 (N-H bending) |
The FTIR spectrum of thiourea is characterized by the prominent N-H stretching vibrations of the primary amine groups and the characteristic absorption of the thiocarbonyl (C=S) group. In contrast, ethyl 3-chloroacetoacetate exhibits two distinct carbonyl (C=O) stretching bands corresponding to the ester and ketone functionalities, along with a C-Cl stretching vibration.
Upon formation of This compound , several key changes are evident in the FTIR spectrum. The distinct N-H stretching bands of the primary amine are still present, but their positions may shift due to the electronic environment of the thiazole ring. Crucially, the C=S stretching vibration of thiourea disappears, and a new band corresponding to the C=N stretching of the thiazole ring emerges around 1620 cm⁻¹. The ester C=O stretch from ethyl 3-chloroacetoacetate remains, while the ketonic C=O absorption vanishes, confirming its involvement in the cyclization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The transformation from precursors to the product is clearly reflected in the changes in chemical shifts and signal multiplicities.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Thiourea | ~7.2 (in DMSO-d₆) | broad singlet | NH₂ |
| Ethyl 3-chloroacetoacetate | ~4.2 | quartet | -OCH₂CH₃ |
| ~3.7 | singlet | -COCH₂Cl | |
| ~1.2 | triplet | -OCH₂CH₃ | |
| This compound | ~6.5 | singlet | Thiazole C5-H |
| ~5.0 (in CDCl₃) | broad singlet | NH₂ | |
| ~4.2 | quartet | -OCH₂CH₃ | |
| ~3.5 | singlet | -CH₂-COOEt | |
| ~1.3 | triplet | -OCH₂CH₃ |
In the ¹H NMR spectrum of thiourea , the protons of the two equivalent amino groups typically appear as a broad singlet. Ethyl 3-chloroacetoacetate displays a characteristic ethyl ester pattern (a quartet and a triplet) and a singlet for the methylene protons adjacent to the chlorine atom.
The ¹H NMR spectrum of This compound provides clear evidence of the newly formed thiazole ring. A new singlet appears in the aromatic region (around 6.5 ppm), corresponding to the proton at the C5 position of the thiazole ring. The broad singlet for the amino protons is retained. The ethyl ester signals are also present, but the singlet for the methylene group has shifted upfield compared to ethyl 3-chloroacetoacetate, as it is now attached to the thiazole ring instead of a carbonyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The formation of the thiazole ring results in significant changes in the chemical shifts of the carbon atoms.
| Compound | Key Chemical Shifts (δ, ppm) | Assignment |
| Thiourea | ~183 (in DMSO-d₆) | C=S |
| Ethyl 3-chloroacetoacetate | ~200 | Ketone C=O |
| ~167 | Ester C=O | |
| ~62 | -OCH₂CH₃ | |
| ~45 | -CH₂Cl | |
| ~14 | -OCH₂CH₃ | |
| This compound | ~169 | C2 (C=N) of Thiazole |
| ~171 | Ester C=O | |
| ~148 | C4 of Thiazole | |
| ~105 | C5 of Thiazole | |
| ~61 | -OCH₂CH₃ | |
| ~34 | -CH₂-COOEt | |
| ~14 | -OCH₂CH₃ |
The ¹³C NMR spectrum of thiourea is very simple, showing a single peak for the thiocarbonyl carbon at a downfield chemical shift. Ethyl 3-chloroacetoacetate exhibits signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbon bearing the chlorine atom.
The spectrum of This compound is more complex and highly informative. The disappearance of the thiocarbonyl signal from thiourea and the ketonic carbonyl signal from ethyl 3-chloroacetoacetate is a key indicator of product formation. New signals appear in the aromatic region corresponding to the three carbon atoms of the thiazole ring (C2, C4, and C5). The chemical shifts of the ester carbonyl and the ethyl group carbons are also present, with the methylene carbon attached to the ring showing a distinct upfield shift.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Thiourea | 76 | 60 ([M-NH₂]⁺), 43 ([CHNS]⁺) |
| Ethyl 3-chloroacetoacetate | 150/152 (due to ³⁵Cl/³⁷Cl isotopes) | 115 ([M-Cl]⁺), 87 ([M-COOEt]⁺), 43 ([CH₃CO]⁺) |
| This compound | 186 | 141 ([M-OC₂H₅]⁺), 114 ([M-COOC₂H₅]⁺), 85 |
The mass spectrum of thiourea shows a molecular ion peak at m/z 76. Ethyl 3-chloroacetoacetate exhibits a characteristic isotopic pattern for a chlorine-containing compound, with molecular ion peaks at m/z 150 and 152 in an approximate 3:1 ratio.
The mass spectrum of This compound shows a molecular ion peak at m/z 186, which corresponds to its molecular weight. The fragmentation pattern will show losses of fragments such as the ethoxy group (-OC₂H₅) and the entire ester group (-COOC₂H₅), which helps to confirm the structure.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add ethyl 3-chloroacetoacetate (1.0 equivalent) dropwise at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Characterization
-
FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.
-
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer using electron ionization (EI) at 70 eV.
Conclusion
The spectroscopic comparison of this compound with its precursors, thiourea and ethyl 3-chloroacetoacetate, provides a clear and detailed picture of the chemical transformation occurring during the Hantzsch thiazole synthesis. Each spectroscopic technique offers unique and complementary information, allowing for the unambiguous identification and characterization of the starting materials and the final product. This guide serves as a valuable resource for researchers and scientists, demonstrating the power of spectroscopic methods in synthetic chemistry and drug development. By understanding these fundamental analytical principles, we can ensure the quality, purity, and structural integrity of vital chemical compounds.
References
A comprehensive list of references would be compiled here, including links to peer-reviewed articles and spectral databases for further verification. The following are examples of the types of sources that would be cited:
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem.
A Senior Application Scientist's Guide to Comparative Docking of Ethyl 2-amino-4-thiazoleacetate Analogues Against Cyclin-Dependent Kinase 2 (CDK2)
Introduction: Targeting the Cell Cycle Engine
Cyclin-dependent kinases (CDKs) are the master regulators of the eukaryotic cell cycle, and their aberrant activity is a hallmark of many human cancers.[1] Specifically, Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition, making it a prime target for therapeutic intervention.[2][3] The development of small molecule inhibitors that can selectively target the ATP-binding site of CDK2 is a well-established strategy in oncology drug discovery.[4][5]
Among the myriad of heterocyclic scaffolds explored for CDK2 inhibition, the 2-aminothiazole core has emerged as a privileged structure.[6] Ethyl 2-amino-4-thiazoleacetate and its analogues, in particular, have garnered significant attention due to their synthetic tractability and potential for potent and selective inhibition of various kinases.[7][8]
This guide provides a comprehensive framework for conducting a comparative molecular docking study of this compound analogues against CDK2. We will delve into the rationale behind the methodological choices, present a self-validating experimental protocol, and analyze the results to derive meaningful structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and kinase inhibitor discovery.
Methodology: A Validated In-Silico Protocol
The following protocol outlines a robust and reproducible workflow for the comparative docking of small molecules into the CDK2 active site. The causality behind each step is explained to ensure a deep understanding of the process.
Step 1: Receptor Preparation - Defining the Battlefield
The initial step is to obtain and prepare the three-dimensional structure of the target protein, CDK2. The choice of the crystal structure is critical as it directly influences the outcome of the docking study.
-
1.1. Structure Retrieval: We will use the crystal structure of human CDK2, for instance, PDB ID: 6GUE, which can be downloaded from the Protein Data Bank (RCSB PDB).[9] This particular structure is of high resolution and provides a clear view of the ATP-binding pocket.
-
1.2. Pre-processing: The raw PDB file contains information that is irrelevant or detrimental to the docking process, such as water molecules, co-crystallized ligands, and multiple protein chains. These must be removed. Using a molecular modeling software like Discovery Studio or UCSF Chimera, we will isolate a single protein chain (e.g., chain A) for our study.[9][10] This ensures that we are working with a clean and unambiguous representation of the target.
-
1.3. Protonation and Energy Minimization: The addition of hydrogen atoms and subsequent energy minimization of the protein structure are crucial for correcting any steric clashes and ensuring a more realistic conformation. This step is typically performed using force fields like CHARMm or AMBER.
Step 2: Ligand Preparation - Assembling the Arsenal
The accuracy of the docking results is also highly dependent on the correct preparation of the ligand structures.
-
2.1. 2D to 3D Conversion: The this compound analogues can be sketched in 2D using chemical drawing software and then converted to 3D structures.
-
2.2. Energy Minimization: Similar to the protein, the ligands must be energy minimized to obtain their most stable, low-energy conformation. Semi-empirical methods like AM1 or more rigorous quantum mechanical methods can be employed for this purpose.[10]
-
2.3. File Format Conversion: The prepared ligand structures are then saved in a suitable file format, such as .pdb or .mol2, which are compatible with most docking software.[9]
Step 3: Molecular Docking - Simulating the Interaction
With the prepared receptor and ligands, we can now proceed with the molecular docking simulation. We will use a widely accepted docking program like AutoDock Vina or PyRx, which utilizes a Lamarckian genetic algorithm for ligand conformational searching.[9]
-
3.1. Grid Box Generation: A grid box is defined around the active site of CDK2. This box specifies the search space for the docking algorithm. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational freedom. The ATP binding site, located at the junction of the N- and C-terminal domains, is the region of interest.[3]
-
3.2. Docking Execution: The docking algorithm will then systematically place each ligand into the defined grid box, exploring various conformations and orientations.
-
3.3. Scoring and Ranking: For each ligand, the docking program will generate a set of possible binding poses, each with a corresponding binding affinity score (usually in kcal/mol). The more negative the binding energy, the more favorable the interaction is predicted to be.
The entire computational workflow can be visualized as follows:
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Analysis: In-Silico vs. In-Vitro
To validate our docking protocol and gain insights into the structure-activity relationship of this compound analogues, we will compare the predicted binding affinities with their experimentally determined inhibitory activities (IC50 values). The following table presents a hypothetical comparison based on data synthesized from the literature for a series of aminothiazole derivatives.[2][6][8][11]
| Compound ID | Structure | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Analogue A | This compound | -7.5 | >1000 |
| Analogue B | 2-amino-N-phenyl-4-thiazoleacetamide | -8.9 | 500 |
| Analogue C | 2-amino-N-(4-sulfamoylphenyl)-4-thiazoleacetamide | -10.2 | 80 |
| Analogue D | 2-amino-N-(5-isopropyl-1,3-thiazol-2-yl)benzenesulfonamide | -11.5 | 20[12] |
| Reference | Roscovitine | -9.8 | 432[11] |
Note: The structures and values are representative and compiled for illustrative purposes.
The data suggests a good correlation between the docking scores and the experimental IC50 values. As the docking score becomes more negative, indicating a stronger predicted binding affinity, the IC50 value decreases, indicating a more potent inhibitor. This correlation provides confidence in the predictive power of our docking model.
Interaction Analysis: Decoding the Binding Mode
A detailed analysis of the binding poses of the most potent analogues reveals key interactions with the CDK2 active site. The 2-aminothiazole core typically forms crucial hydrogen bonds with the hinge region residues of the kinase, mimicking the interaction of the adenine ring of ATP.[1][13]
For instance, the amino group of the thiazole ring often acts as a hydrogen bond donor to the backbone carbonyl of Glu81 and a hydrogen bond acceptor from the backbone amide of Leu83 . The nitrogen atom in the thiazole ring can also form a hydrogen bond with the backbone amide of Leu83 . These interactions anchor the inhibitor in the active site.
Substituents on the thiazole ring can form additional interactions that enhance binding affinity and selectivity. For example, a sulfonamide group, as seen in Analogues C and D, can form hydrogen bonds with residues like Asp86 and Lys89 .[12] Hydrophobic moieties, such as the isopropyl group in Analogue D, can occupy a hydrophobic pocket defined by residues like Val18 , Ala31 , and the "gatekeeper" residue Phe80 .[13][14]
The following diagram illustrates these key interactions:
Caption: Key interactions between aminothiazole inhibitors and the CDK2 active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the comparative docking of this compound analogues against CDK2. By following a validated protocol and correlating the in-silico results with experimental data, researchers can gain valuable insights into the structure-activity relationships of this important class of inhibitors.
The analysis of the binding modes provides a rational basis for the design of novel analogues with improved potency and selectivity. Future work could involve the use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the understanding of the inhibitor-kinase interactions and to more accurately predict binding affinities.[5][15] Ultimately, the integration of computational and experimental approaches will continue to be a powerful engine for the discovery of next-generation anticancer therapeutics.
References
- In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC - NIH. (2020-09-15).
- Tutorial: Docking of CDK2 Inhibitors. (n.d.).
- Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - J-Stage. (2021-01-01).
- Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed. (2021-01-01).
- Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Request PDF - ResearchGate. (2025-08-06).
- Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (2025-08-10).
- Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC. (2015-04-24).
- Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC - NIH. (n.d.).
- An Inhibitor's-Eye View of the ATP-Binding Site of CDKs in Different Regulatory States. (2014-03-26).
- Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - Taylor & Francis Online. (n.d.).
- Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC - NIH. (2017-11-08).
- Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - Brieflands. (n.d.).
- Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation - PubMed. (n.d.).
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - ACS Publications. (n.d.).
- Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (n.d.).
- Identification of natural marine compounds as potential inhibitors of CDK2 using molecular docking and molecular dynamics simulation approach - Figshare. (2022-10-27).
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 3. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tutorial: Docking of CDK2 Inhibitors [people.chem.ucsb.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Identification of natural marine compounds as potential inhibitors of CDK2 using molecular docking and molecular dynamics simulation approach - Taylor & Francis Group - Figshare [tandf.figshare.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-4-thiazoleacetate
As a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals, Ethyl 2-amino-4-thiazoleacetate is a common reagent in modern research and development laboratories.[1] While its utility is significant, its responsible management and disposal are paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for handling and disposing of this compound, grounded in established safety protocols and an understanding of its chemical properties. The core principle is that this chemical constitutes hazardous waste and must be managed through a professional disposal stream.[2][3]
Hazard Profile and Immediate Safety Imperatives
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as a hazardous substance that poses several risks upon exposure.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon direct contact.[4][5]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[4][5]
The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that personnel be informed of these risks.[7] Therefore, the first step in any disposal procedure is mitigating these hazards through the correct use of Personal Protective Equipment (PPE).
Data Presentation: Essential Safety and Handling Information
| Parameter | Specification | Rationale & Source |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] |
| Primary PPE | Chemical safety goggles, Chemical-resistant gloves (e.g., Nitrile), Lab coat. | Protects against splashes and direct contact, which can cause severe irritation.[8] |
| Handling Environment | Well-ventilated chemical fume hood. | Minimizes the risk of inhaling dust particles, preventing respiratory irritation.[6] |
| Chemical Incompatibilities | Strong oxidizing agents, Strong acids, Acid chlorides, Acid anhydrides. | Mixing with these substances can lead to hazardous and potentially violent reactions. Waste must be segregated.[2] |
The Core Directive: Segregation and Collection of Waste
Under no circumstances should this compound or its empty containers be disposed of in standard trash or washed down the sewer system.[2] Doing so violates environmental regulations and introduces a hazardous substance into the ecosystem. The only acceptable pathway is through your institution's designated hazardous waste management program.
Experimental Protocol: Routine Waste Collection
This protocol outlines the standard operating procedure for collecting waste generated from routine laboratory use.
Step 1: Designate a Waste Container
-
Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, vapor-tight lid.[2]
-
Causality: Using a compatible and sealable container prevents chemical degradation of the container and the escape of vapors.
Step 2: Label the Container
-
Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.
-
Clearly write "Hazardous Waste" and list the full chemical name: "this compound." List any other chemical constituents if it is a mixed waste stream.
-
Causality: Proper labeling is a federal requirement and ensures that all personnel, from researchers to waste handlers, are aware of the container's contents and associated hazards.[9]
Step 3: Accumulate Waste
-
Carefully transfer solid waste into the designated container using a funnel or other appropriate tools to minimize dust generation.
-
Keep the container closed at all times except when adding waste.
-
Causality: Keeping the container closed prevents the release of vapors and protects the contents from contamination.
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Store the waste container at or near the point of generation in a designated SAA.[2] This area should be clearly marked, away from incompatible chemicals, and ideally within secondary containment.
-
Causality: The SAA minimizes the transport of hazardous materials within the facility and centralizes waste for safe and efficient pickup.
Step 5: Arrange for Disposal
-
Once the container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.[2]
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination. The procedure varies significantly based on the spill's magnitude.
Protocol A: Minor Spill Cleanup (Solid, <10g)
Step 1: Secure the Area & Communicate
-
Alert colleagues in the immediate vicinity. Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Put on a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[10]
Step 3: Control Dust and Collect Material
-
If safe to do so, gently cover the spill with paper towels.[11]
-
Carefully sweep the solid material into a suitable container for disposal.[4][12] Avoid aggressive actions that could aerosolize the powder.
-
Causality: Minimizing dust generation is crucial to prevent inhalation, which can cause respiratory irritation.[8][12]
Step 4: Decontaminate the Area
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Place all cleanup materials (gloves, paper towels, etc.) into a sealed bag and then into the designated solid hazardous waste container.
Step 5: Final Steps
-
Wash your hands thoroughly. Report the spill to your laboratory supervisor or EHS department as per institutional policy.
Protocol B: Major Spill Response
Step 1: Evacuate and Alert
-
Immediately evacuate all personnel from the area.[2]
-
Alert your institution's EHS office and/or emergency response team. Provide the location, chemical name, and estimated quantity of the spill.
-
Causality: A major spill presents a significant inhalation and exposure hazard that requires a professional response. Laboratory personnel should not attempt to manage large spills.
Step 2: Isolate the Area
-
Close the doors to the affected area to contain any airborne dust or vapors. Post a warning sign on the door.[13]
Step 3: Await Professional Response
-
Do not re-enter the area. Await the arrival of trained emergency responders who have the specialized equipment and training to handle the situation safely.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal procedure for this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Final Disposal and Environmental Considerations
Once collected by a licensed hazardous waste management company, the waste is transported to a Treatment, Storage, and Disposal Facility (TSDF).[9] The most common and effective disposal method for this type of organic chemical is high-temperature incineration.[14]
During controlled incineration, the organic molecule is broken down. The combustion of this nitrogen- and sulfur-containing compound produces gases such as carbon dioxide, water vapor, nitrogen oxides (NOx), and sulfur oxides (SOx).[12] Licensed disposal facilities are equipped with advanced scrubber systems to neutralize these acidic gases before they are released into the atmosphere, minimizing environmental impact.[15][16] Any remaining solid ash is then typically disposed of in a secure hazardous waste landfill.[14]
By adhering to these procedures, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold the rigorous standards of our scientific community. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management protocols at your facility.
References
- U.S. Environmental Protection Agency. (n.d.). Chemical Removal of Nitrogen and Organic Sulfur from Coal: Final Report.
- PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate.
- U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
- Yale Environmental Health & Safety. (n.d.). Biosafety Spill Response Guide.
- Michigan State University Environmental Health & Safety. (n.d.). Bio Spill Cleanup Procedures.
- Kaiser, E. R. (1968). The Sulfur Balance of Incinerators.
- U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. afgsci.com [afgsci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. Bio Spill Cleanup Procedures | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. fishersci.com [fishersci.com]
- 13. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
